molecular formula C11H14N4O3 B1676621 MK 436 CAS No. 33450-08-7

MK 436

Katalognummer: B1676621
CAS-Nummer: 33450-08-7
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: SPUUHYKZDFCYGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

33450-08-7

Molekularformel

C11H14N4O3

Molekulargewicht

250.25 g/mol

IUPAC-Name

3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole

InChI

InChI=1S/C11H14N4O3/c1-14-9(15(16)17)6-12-11(14)10-7-4-2-3-5-8(7)18-13-10/h6-8H,2-5H2,1H3

InChI-Schlüssel

SPUUHYKZDFCYGW-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro- 1H-imidazol-2-yl)-1,2-benzisoxazole
MK 0436
MK 436
MK-0436
MK-436

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of MK-436 Against Trypanosoma cruzi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-436, a 2-substituted 5-nitroimidazole, has demonstrated significant therapeutic efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease, in preclinical models. This technical guide provides an in-depth exploration of its core mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary mode of action for MK-436 involves a parasite-specific metabolic activation pathway. Within the T. cruzi parasite, the nitro group of MK-436 is reduced by a type I nitroreductase (NTR), an enzyme largely absent in the mammalian host. This bioactivation process generates highly reactive nitrogen species, including nitroso and hydroxylamine derivatives, and ultimately leads to the formation of cytotoxic metabolites. These reactive species induce significant cellular damage through multiple pathways, including the generation of oxidative stress, covalent modification of macromolecules such as DNA and proteins, and depletion of the parasite's crucial antioxidant defenses, primarily trypanothione. The downstream consequences of this targeted cytotoxicity are severe ultrastructural damage to the parasite, including cytoplasmic vacuolization and membrane irregularities, ultimately leading to parasite death. This guide consolidates the current understanding of MK-436's trypanocidal activity, offering a valuable resource for researchers in the field of anti-parasitic drug development.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America. Current treatment options are limited and often associated with significant side effects and variable efficacy, especially in the chronic phase of the disease. Nitroheterocyclic compounds have long been a cornerstone of Chagas disease chemotherapy. MK-436, chemically identified as 3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole, is a 2,5-nitroimidazole that has shown potent activity against T. cruzi in both in vitro and in vivo models.[1][2][3] This document serves as a comprehensive technical guide on the mechanism of action of MK-436, summarizing key data and methodologies for the scientific community.

Core Mechanism of Action: Reductive Activation

The trypanocidal activity of MK-436 is contingent on the metabolic activation of its 5-nitro group, a process preferentially carried out by the enzymatic machinery of T. cruzi. This selective activation is a key feature of many nitro-drugs and underlies their therapeutic window.

The Role of Trypanosomal Nitroreductase (NTR)

T. cruzi possesses a type I nitroreductase (NTR) that is absent in mammalian cells. This enzyme catalyzes the two-electron reduction of the nitro group of compounds like MK-436. This reduction is a critical first step, converting the relatively inert prodrug into highly reactive and cytotoxic intermediates.

Generation of Reactive Nitrogen Species and Cellular Damage

The enzymatic reduction of the nitro group on MK-436 leads to the formation of a cascade of reactive nitrogen species, including nitroso and hydroxylamine derivatives. These highly reactive molecules can inflict widespread damage within the parasite through several mechanisms:

  • Macromolecular Damage: The reactive intermediates can covalently bind to and damage essential macromolecules, including DNA, proteins, and lipids. This leads to a loss of function of critical cellular components and disruption of cellular processes.

  • Oxidative Stress: The activation process can also lead to the generation of reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses.

  • Depletion of Trypanothione: 5-nitroimidazoles have been shown to act as scavengers of intracellular thiols, particularly trypanothione.[4] Trypanothione is a unique and essential component of the trypanosomatid antioxidant system, responsible for detoxifying ROS and maintaining the intracellular reducing environment. Its depletion leaves the parasite highly vulnerable to oxidative stress.

The culmination of these events is significant ultrastructural damage to the parasite. Studies have documented severe cytoplasmic vacuolization and membrane irregularities in intracellular amastigotes of T. cruzi following treatment with MK-436.[1][2][5]

Signaling Pathways and Logical Relationships

The mechanism of action of MK-436 can be visualized as a linear progression from prodrug activation to parasite death.

MK-436 Mechanism of Action cluster_parasite Trypanosoma cruzi cluster_damage Mechanisms of Cellular Damage MK436 MK-436 (Prodrug) NTR Type I Nitroreductase (NTR) MK436->NTR Reduction ReactiveSpecies Reactive Nitrogen Species (Nitroso, Hydroxylamine) NTR->ReactiveSpecies Generates CellularDamage Cellular Damage ReactiveSpecies->CellularDamage Induces ParasiteDeath Parasite Death CellularDamage->ParasiteDeath Leads to DNA_Damage DNA Damage CellularDamage->DNA_Damage Protein_Damage Protein Damage CellularDamage->Protein_Damage Lipid_Damage Lipid Peroxidation CellularDamage->Lipid_Damage Trypanothione_Depletion Trypanothione Depletion CellularDamage->Trypanothione_Depletion

Caption: Proposed mechanism of action of MK-436 against Trypanosoma cruzi.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of MK-436 and its metabolite, L634,549, against T. cruzi.

Table 1: In Vitro Activity of MK-436 and L634,549 against T. cruzi Amastigotes

CompoundActivity Level (µg/mL)Host Cell Damage (at 250 µg/mL)
MK-436 25None observed
L634,549 2None observed

Table 2: In Vivo Efficacy of MK-436 in a Murine Model of Chronic Chagas Disease

Dosing RegimenCure Rate
30 mg/kg daily for 20 daysCurative

Table 3: In Vivo Efficacy of MK-436 in a Murine Model of Acute T. cruzi Infection

Dosing RegimenOutcome
Two daily doses of 250 mg/kgParasitemia disappeared within 24 hours

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of MK-436's action against T. cruzi. These protocols are based on standard methods used in the field.

In Vitro Amastigote Susceptibility Assay

This protocol is used to determine the efficacy of a compound against the intracellular amastigote stage of T. cruzi.

  • Cell Culture: Maintain a suitable host cell line, such as L6 myoblasts or Vero cells, in an appropriate culture medium supplemented with fetal bovine serum.

  • Infection: Seed host cells in 96-well plates and allow them to adhere. Infect the cells with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).

  • Compound Addition: After an incubation period to allow for parasite invasion (typically 24 hours), wash the wells to remove extracellular trypomastigotes. Add fresh medium containing serial dilutions of the test compound (e.g., MK-436).

  • Incubation: Incubate the plates for a period that allows for at least two rounds of intracellular amastigote replication (e.g., 72-96 hours).

  • Quantification of Parasite Load: Fix and stain the cells with a DNA-binding dye (e.g., Hoechst 33342 or Giemsa). The number of amastigotes per cell or the percentage of infected cells is then quantified using high-content imaging or manual microscopy.

  • Data Analysis: Plot the percentage of parasite inhibition against the compound concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression model.

In Vitro Amastigote Susceptibility Assay Workflow Start Start SeedCells Seed Host Cells in 96-well plate Start->SeedCells InfectCells Infect with Trypomastigotes SeedCells->InfectCells Wash Wash to remove extracellular parasites InfectCells->Wash AddCompound Add serial dilutions of MK-436 Wash->AddCompound Incubate Incubate for 72-96h AddCompound->Incubate FixStain Fix and Stain Cells Incubate->FixStain ImageQuantify Image and Quantify Amastigote Load FixStain->ImageQuantify Analyze Calculate IC50 ImageQuantify->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro amastigote susceptibility assay.

Murine Model of Chronic Chagas Disease

This protocol is used to evaluate the efficacy of a compound in a well-established animal model of chronic T. cruzi infection.

  • Infection: Infect mice (e.g., BALB/c or C57BL/6 strains) with a relevant strain of T. cruzi (e.g., Y or Colombian strain) via intraperitoneal injection of blood-form trypomastigotes.

  • Establishment of Chronic Infection: Allow the infection to progress to the chronic phase, which is typically established after 60-90 days post-infection. This is confirmed by the absence of detectable parasitemia and the presence of a stable anti-T. cruzi antibody titer.

  • Treatment: Administer the test compound (e.g., MK-436) to the chronically infected mice via an appropriate route (e.g., oral gavage). The treatment is typically given daily for a defined period (e.g., 20-30 days).

  • Assessment of Cure: Following a post-treatment period to allow for any potential relapse (e.g., 30-60 days), assess the parasitological cure using a combination of sensitive methods, such as:

    • Hemoculture: Culture of blood samples in a specialized medium to detect the presence of viable parasites.

    • Xenodiagnosis: Allowing uninfected triatomine bugs to feed on the treated mice and subsequently examining the insects for the presence of parasites.

    • Polymerase Chain Reaction (PCR): Detection of parasite DNA in blood or tissue samples.

  • Histopathology: At the end of the experiment, collect tissues (e.g., heart, skeletal muscle) for histopathological analysis to assess inflammation and parasite nests.

Transmission Electron Microscopy (TEM) of Intracellular Amastigotes

This protocol is used to visualize the ultrastructural changes in T. cruzi amastigotes following drug treatment.

  • Sample Preparation: Culture host cells infected with T. cruzi on a suitable substrate (e.g., Thermanox coverslips) and treat with the test compound for a defined period (e.g., 6-24 hours).

  • Fixation: Fix the cells with a primary fixative, typically a solution of glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).

  • Post-fixation: Post-fix the samples with osmium tetroxide to enhance contrast and preserve lipid structures.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in an epoxy resin.

  • Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

  • Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope to visualize the ultrastructure of the intracellular amastigotes and document any drug-induced morphological changes.

Conclusion

MK-436 is a potent anti-T. cruzi agent whose mechanism of action is rooted in the parasite-specific reductive activation of its 5-nitro group. This leads to the generation of cytotoxic reactive species that cause widespread cellular damage and ultimately parasite death. The observed ultrastructural alterations, including cytoplasmic vacuolization and membrane damage, are consistent with this mode of action. The quantitative data from in vivo studies underscore its therapeutic potential. The experimental protocols detailed herein provide a framework for the continued investigation of MK-436 and other nitroimidazoles as potential therapeutic agents for Chagas disease. Further research to elucidate the precise molecular targets of the reactive metabolites and to fully characterize the resistance mechanisms will be crucial for the future development of this class of compounds.

References

The Discovery and Anti-Trypanosomal Activity of MK-0436: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0436 is a metabolite of the experimental antiprotozoal agent 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole. First identified in canine urine, MK-0436 has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This technical guide provides a comprehensive overview of the discovery, origin, and biological evaluation of MK-0436, with a focus on the experimental methodologies employed.

Discovery and Origin as a Metabolite

The discovery of MK-0436 stemmed from investigations into the metabolic fate of the parent compound, 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, a substance with known antiprotozoal and in vivo antibacterial properties. Researchers observed that the urine of dogs treated with the parent drug exhibited a wider range of antibacterial activity than the drug itself, suggesting the presence of active metabolites.

Subsequent studies focused on isolating and characterizing these metabolites from canine urine. Further investigations in rats identified a series of hydroxylated analogs of the parent compound, confirming the metabolic pathway.

Experimental Protocols: Metabolite Identification

While the full, detailed protocols from the original studies are not publicly available, based on the published abstracts, the general methodology for the identification of MK-0436 and related metabolites can be outlined as follows:

1. Animal Dosing and Sample Collection:

  • Species: Beagle dogs and Sprague-Dawley rats.

  • Dosing: Administration of the parent compound, 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, likely via oral gavage.

  • Sample Collection: Urine was collected from the dosed animals over a specified period (e.g., 24-48 hours) and stored frozen until analysis.

2. Metabolite Extraction and Isolation:

  • Urine Pre-treatment: Thawing and centrifugation of urine samples to remove solid precipitates.

  • Extraction: Use of solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites from the urine matrix. The choice of solvents would have been guided by the expected polarity of the metabolites.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) was likely employed to separate the various metabolites from the parent drug and endogenous urinary components.

3. Structural Characterization:

  • Mass Spectrometry (MS): Mass spectral analysis to determine the molecular weight of the parent drug and its metabolites. Fragmentation patterns would provide clues about the chemical structure of the metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy to provide detailed information about the chemical structure of the isolated metabolites, including the position of hydroxyl groups on the hexahydrobenzisoxazole ring system.

In Vivo Anti-Trypanosomal Efficacy

MK-0436 has demonstrated significant efficacy in treating experimental Trypanosoma cruzi infections in murine models. Studies have shown high cure rates in mice chronically infected with various strains of the parasite.

Quantitative Data: In Vivo Efficacy in Mice
ParameterValueStrain of T. cruziReference
Dosage Regimen 250 mg/kg, twice daily (by gavage)Type II and Type III[1]
Cure Rate (Type II Strain) 90%Type II[1]
Cure Rate (Type III Strain) 95.7%Type III[1]
Cure Rate (Y strain, type I; 12 SF strain, type II; Colombian strain, type III) 72% to 100%Types I, II, and III[2]

Note: Cure was determined by parasitological tests including xenodiagnosis, haemoculture, and inoculation of blood into newborn mice.

Experimental Protocols: In Vivo Anti-Trypanosomal Assay

A general protocol for assessing the in vivo efficacy of MK-0436 against T. cruzi in a mouse model is as follows:

  • Animal Model: Swiss albino mice are typically used.

  • Parasite Strain: Infection is established using various strains of T. cruzi (e.g., Y, 12 SF, Colombian).

  • Infection: Mice are infected with trypomastigotes of the selected T. cruzi strain. The infection is allowed to establish, often for 90 to 400 days to model chronic infection.[1]

  • Treatment: MK-0436 is administered to the infected mice, typically by oral gavage, at a specified dose and frequency. A control group of infected mice receives a placebo.

  • Monitoring:

    • Parasitemia: Blood samples are taken at regular intervals to monitor the number of parasites.

    • Serology: Indirect immunofluorescence tests can be performed to detect anti-T. cruzi antibodies.

    • Histopathology: Tissues (e.g., heart, skeletal muscle) are examined for lesions and the presence of amastigotes.

  • Assessment of Cure: After the treatment period, various methods are used to determine if the infection has been eradicated, including:

    • Xenodiagnosis: Allowing uninfected triatomine bugs to feed on the treated mice and later examining the bugs for the presence of the parasite.

    • Haemoculture: Culturing blood from the treated mice to see if parasites grow.

    • Subinoculation: Injecting blood from treated mice into susceptible, uninfected mice.

Visualizations

Metabolic Pathway of the Parent Compound

metabolic_pathway Parent Parent Compound 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole MK0436 MK-0436 (Monohydroxylated Metabolite) Parent->MK0436 Hydroxylation (Phase I Metabolism) Dihydroxy Dihydroxylated Metabolite MK0436->Dihydroxy Further Hydroxylation

Caption: Proposed metabolic pathway of the parent compound to MK-0436.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start: Select Mouse Model and T. cruzi Strain infection Infect Mice with T. cruzi start->infection establishment Allow Infection to Become Chronic (90-400 days) infection->establishment treatment_group Administer MK-0436 (e.g., 250 mg/kg twice daily) establishment->treatment_group control_group Administer Placebo establishment->control_group monitoring Monitor Parasitemia, Serology, and Histopathology treatment_group->monitoring control_group->monitoring assessment Assess Cure: Xenodiagnosis, Haemoculture, Subinoculation monitoring->assessment end End: Analyze Data and Determine Efficacy assessment->end

Caption: Workflow for in vivo anti-trypanosomal efficacy testing.

Conclusion

MK-0436, a metabolite of an experimental antiprotozoal drug, has demonstrated significant promise as a potential treatment for Chagas disease. Its discovery highlights the importance of studying drug metabolism to identify active compounds. The in vivo data in murine models are encouraging, showing high cure rates in chronic infections. Further research, including the determination of its precise mechanism of action and in vitro potency against different T. cruzi life cycle stages, is warranted to fully elucidate its therapeutic potential.

References

In Vitro Anti-Trypanosomal Activity of MK-436: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive review of available scientific literature, no specific quantitative in vitro anti-trypanosomal activity data (such as IC50 or EC50 values) for the 5-nitroimidazole compound MK-436 has been publicly reported. The majority of existing research focuses on its in vivo efficacy in murine models of Trypanosoma cruzi infection. This guide, therefore, provides a detailed overview of the known anti-trypanosomal properties of the 5-nitroimidazole class of compounds, for which MK-436 is a member, to offer a relevant contextual framework.

Introduction to MK-436 and the 5-Nitroimidazoles

MK-436, chemically known as 3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole, is a 5-nitroimidazole derivative that has demonstrated significant efficacy in treating experimental Trypanosoma cruzi infections in animal models. The 5-nitroimidazole class of drugs, which includes the clinically used benznidazole and the promising candidate fexinidazole, are prodrugs that require reductive activation to exert their trypanocidal effects. This activation is a key step in their mechanism of action, leading to the generation of cytotoxic metabolites that induce parasite death.

Quantitative In Vitro Anti-Trypanosomal Activity of Representative 5-Nitroimidazoles

To provide a quantitative perspective on the potency of this drug class, the following table summarizes the reported in vitro activities of several key 5-nitroimidazole compounds against different life cycle stages of Trypanosoma species.

CompoundTrypanosome Species & StageIC50 (µM)Reference
Benznidazole T. cruzi (amastigotes)6.9[1]
T. cruzi (amastigotes)4.00 ± 1.90[2]
T. cruzi (epimastigotes)7.6 - 32[3]
Fexinidazole T. brucei rhodesiense0.16 - 0.93 µg/mL[4]
Fexinidazole sulfoxide T. cruzi (amastigotes)5.4[1][5]
Fexinidazole sulfone T. cruzi (amastigotes)5.8[1][5]
Megazol T. brucei (bloodstream forms)0.15 ± 0.02[6][7]
T. brucei (procyclic forms)0.28 ± 0.01[6]
T. cruzi (bloodstream forms)0.14[8]

Mechanism of Action of 5-Nitroimidazoles in Trypanosoma

The trypanocidal activity of 5-nitroimidazole compounds is initiated by the reduction of their nitro group, a process catalyzed by a parasitic type I nitroreductase (NTR). This enzyme is absent in mammalian hosts, providing a degree of selectivity. The activation cascade generates a series of reactive metabolites that are toxic to the parasite.

Nitroimidazole_Mechanism_of_Action cluster_parasite Trypanosome Cell Prodrug 5-Nitroimidazole (e.g., MK-436) NTR Type I Nitroreductase (NTR) Prodrug->NTR Enzymatic Reduction Activated_Drug Reactive Metabolites (Nitroso, Hydroxylamine) NTR->Activated_Drug Generates Cytotoxicity Cytotoxic Effects Activated_Drug->Cytotoxicity DNA_Damage DNA Damage Cytotoxicity->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Cytotoxicity->Lipid_Peroxidation Protein_Damage Protein Damage Cytotoxicity->Protein_Damage Cell_Death Parasite Death DNA_Damage->Cell_Death Lipid_Peroxidation->Cell_Death Protein_Damage->Cell_Death

Mechanism of Action of 5-Nitroimidazoles in Trypanosomes.

Experimental Protocol: In Vitro Anti-Trypanosomal Activity Assay

The following is a generalized protocol for determining the in vitro activity of a compound against the intracellular amastigote stage of Trypanosoma cruzi.

4.1 Materials

  • Host cells (e.g., L929 fibroblasts, Vero cells, or primary cardiomyocytes)

  • Culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypanosoma cruzi trypomastigotes

  • Test compound (e.g., MK-436) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control drug (e.g., Benznidazole)

  • 96-well microplates

  • Fixative (e.g., methanol)

  • Stain (e.g., Giemsa or DAPI)

  • Microscope with imaging capabilities

  • Image analysis software

4.2 Methods

  • Host Cell Seeding: Seed host cells into 96-well plates at an appropriate density to achieve a confluent monolayer within 24 hours. Incubate at 37°C in a 5% CO2 atmosphere.

  • Parasite Infection: Once the host cells are confluent, infect them with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI), typically ranging from 5:1 to 10:1 (parasites:host cell). Incubate for 4-6 hours to allow for parasite invasion.

  • Removal of Extracellular Parasites: After the infection period, wash the wells with pre-warmed culture medium to remove any non-internalized trypomastigotes.

  • Compound Addition: Add fresh culture medium containing serial dilutions of the test compound to the infected cells. Include wells with untreated infected cells (negative control) and cells treated with a reference drug (positive control).

  • Incubation: Incubate the plates for a period of 48 to 72 hours to allow for the intracellular replication of amastigotes.

  • Fixation and Staining: Following incubation, fix the cells with methanol and stain with Giemsa or a fluorescent nuclear stain like DAPI.

  • Imaging and Analysis: Acquire images of the wells using a high-content imaging system or a fluorescence microscope. Quantify the number of intracellular amastigotes per host cell.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.

Experimental_Workflow Start Start Seed_Cells 1. Seed Host Cells in 96-well plate Start->Seed_Cells Incubate_1 2. Incubate 24h Seed_Cells->Incubate_1 Infect_Cells 3. Infect with T. cruzi Trypomastigotes Incubate_1->Infect_Cells Incubate_2 4. Incubate 4-6h Infect_Cells->Incubate_2 Wash_Cells 5. Wash to remove extracellular parasites Incubate_2->Wash_Cells Add_Compound 6. Add serial dilutions of Test Compound Wash_Cells->Add_Compound Incubate_3 7. Incubate 48-72h Add_Compound->Incubate_3 Fix_Stain 8. Fix and Stain Cells Incubate_3->Fix_Stain Image_Analyze 9. Image Acquisition & Analysis Fix_Stain->Image_Analyze Calculate_IC50 10. Calculate IC50 Image_Analyze->Calculate_IC50 End End Calculate_IC50->End

In Vitro Anti-Trypanosomal Assay Workflow.

Conclusion

While specific in vitro anti-trypanosomal activity data for MK-436 is not currently available in the public domain, its classification as a 5-nitroimidazole places it within a class of compounds with a well-established mechanism of action against Trypanosoma species. The provided data for related compounds and the detailed experimental protocol offer a strong foundation for researchers and drug development professionals to further investigate the potential of MK-436 and other novel nitroimidazoles as therapeutic agents for trypanosomal diseases. Further studies are warranted to elucidate the precise in vitro potency of MK-436.

References

Technical Guide: Early-Stage Research on MK-436 for Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research conducted on MK-436, a 2-substituted 5-nitroimidazole, for the treatment of Chagas disease caused by the protozoan parasite Trypanosoma cruzi. This document synthesizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the research workflow and proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on MK-436.

Table 1: In Vivo Efficacy of MK-436 in Murine Models of Chagas Disease
T. cruzi Strain (Type)Animal ModelTreatment RegimenDuration of Infection Before TreatmentCure Rate (%)Reference
Y (Type I)Mouse250 mg/kg, twice daily (gavage)Acute Phase100%[1][2][3]
12 SF (Type II)Mouse250 mg/kg, twice daily (gavage)Acute Phase72%[1][2][3]
Colombian (Type III)Mouse250 mg/kg, twice daily (gavage)Acute Phase90%[1][2][3]
Type II StrainsMouse250 mg/kg, twice daily (gavage)90 to 400 days (Chronic Phase)90%[1]
Type III StrainsMouse250 mg/kg, twice daily (gavage)90 to 400 days (Chronic Phase)95.7%[1]
Table 2: Histopathological and Serological Observations Post-Treatment
T. cruzi Strain (Type)ObservationResultReference
Type II StrainsClearance of cardiac and muscular lesions36% of mice showed complete clearance[1]
Type III StrainsReduction in cardiac and muscular lesionsDecrease in intensity and extension of lesions[1]
All Treated MiceIndirect Immunofluorescence TestsPersistently positive 3-6 months post-treatment[1]
Y, 12 SF, ColombianParasitemiaDisappeared within 24 hours of treatment initiation[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on MK-436.

Animal Model and Drug Administration
  • Animal Model: Swiss mice were used in the primary studies.

  • Infection: Mice were infected with various strains of Trypanosoma cruzi, including Y (Type I), 12 SF (Type II), and Colombian (Type III) strains.

  • Drug Formulation and Administration: MK-436 was administered by gavage. The standard dosage was two daily doses of 250 mg per kg of body weight.[1][2][3]

Assessment of Parasitological Cure

Three primary methods were employed to determine parasitological cure:

  • Xenodiagnosis: This method involves allowing uninfected triatomine bugs (the insect vector for Chagas disease) to feed on the treated mice. After a period, the feces of the bugs are examined microscopically for the presence of T. cruzi. Absence of the parasite is an indicator of cure.

  • Hemoculture: A blood sample is taken from the treated mouse and cultured in a specific medium (LIT - Liver Infusion Tryptose). The culture is then monitored for the growth of T. cruzi. No growth indicates a potential cure.

  • Blood Inoculation: Blood from treated mice was inoculated into newborn mice. The recipient mice were then monitored for the development of Chagas disease. The absence of infection in the recipient mice suggested a cure in the donor mice.[1]

Serological Analysis
  • Indirect Immunofluorescence Test (IIFT): This technique was used to detect the presence of anti-T. cruzi antibodies in the serum of treated mice. Even in mice that were considered parasitologically cured, IIFT results often remained positive.[1]

Histopathological Examination
  • Tissue Collection and Preparation: Heart and skeletal muscle tissues were collected from treated and control mice. The tissues were fixed, processed, and embedded in paraffin.

  • Staining and Analysis: Thin sections of the embedded tissues were stained with hematoxylin and eosin (H&E) to visualize the cellular structure and identify inflammatory infiltrates and tissue damage. The extent and intensity of lesions were then evaluated microscopically.[1]

Ultrastructural Analysis
  • Electron Microscopy: To investigate the mechanism of action of MK-436, intracellular amastigote forms of T. cruzi were examined using transmission electron microscopy.

  • Observations: Six hours after the administration of the first dose of MK-436, significant ultrastructural changes were observed in the parasites, including severe cytoplasmic vacuolization and alterations to the cell membrane.[2][3]

Visualizations

Experimental Workflow for In Vivo Efficacy Testing of MK-436

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment of Efficacy Infection Infection of Mice with T. cruzi Strains (Y, 12 SF, Colombian) Acute Acute Phase Infection->Acute Chronic Chronic Phase (90-400 days) Infection->Chronic Treatment Administration of MK-436 (250 mg/kg, twice daily, gavage) Acute->Treatment Chronic->Treatment Parasitology Parasitological Cure Assessment Treatment->Parasitology Serology Serological Analysis (Indirect Immunofluorescence) Treatment->Serology Histo Histopathological Examination (Heart and Skeletal Muscle) Treatment->Histo Xeno Xenodiagnosis Parasitology->Xeno Hemo Hemoculture Parasitology->Hemo Inoc Inoculation into Newborn Mice Parasitology->Inoc

Caption: Workflow for evaluating the in vivo efficacy of MK-436 in murine models of Chagas disease.

Proposed Cellular Mechanism of Action of MK-436

G cluster_host Host Cell cluster_parasite T. cruzi Amastigote HostCell Infected Host Cell Amastigote Intracellular Amastigote Membrane Parasite Membrane Amastigote->Membrane Cytoplasm Parasite Cytoplasm Amastigote->Cytoplasm Vacuolization Severe Cytoplasmic Vacuolization MembraneAlteration Membrane Alterations MK436 MK-436 (Nitroimidazole) MK436->Amastigote ParasiteDeath Parasite Death Vacuolization->ParasiteDeath MembraneAlteration->ParasiteDeath

Caption: Proposed mechanism of MK-436 leading to T. cruzi death through cytoplasmic and membrane damage.

References

MK-436: A Technical Overview of its Efficacy Against Trypanosoma cruzi Amastigote and Trypomastigote Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-trypanosomal agent MK-436, focusing on its effects on the amastigote and trypomastigote forms of Trypanosoma cruzi, the etiological agent of Chagas disease. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

MK-436, chemically identified as 3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole, is a 2-substituted 5-nitroimidazole compound that has demonstrated significant efficacy against Trypanosoma cruzi in preclinical studies.[1][2][3] As a member of the nitroimidazole class, its mechanism of action is primarily attributed to the generation of cytotoxic free radicals following the reduction of its nitro group by parasitic nitroreductases.[4][5] This document collates the available research to present a comprehensive technical overview for professionals in the field of anti-parasitic drug development.

Efficacy of MK-436 Against Trypanosoma cruzi

MK-436 has shown potent activity against both the intracellular replicative amastigote stage and the circulatory trypomastigote stage of T. cruzi.

In Vitro Efficacy

In vitro studies have been crucial in determining the direct activity of MK-436 against the parasite. An X-irradiated myoblast culture system was utilized to assess the compound's effect on intracellular amastigotes.[6]

Parameter Value Parasite Stage Reference
Activity Level25 µg/mlAmastigote[6]

Table 1: In Vitro Activity of MK-436 Against T. cruzi Amastigotes.

Of note, a dihydroxy metabolite of MK-436, L-634,549, exhibited even greater in vitro activity, suggesting that metabolic conversion may play a role in the compound's overall efficacy.[6]

In Vivo Efficacy

Preclinical studies in murine models of Chagas disease have demonstrated the high efficacy of MK-436 in both acute and chronic phases of infection.[1][2] Treatment with MK-436 leads to a rapid clearance of parasitemia, with trypomastigotes disappearing from the blood within 24 hours of treatment initiation.[2][7]

Dosage Regimen T. cruzi Strain(s) Cure Rate (%) Phase of Infection Reference
250 mg/kg (twice daily)Type I (Y), Type II (12 SF), Type III (Colombian)72 - 100Acute & Chronic[2][8]
250 mg/kg (twice daily)Type II90Chronic[1]
250 mg/kg (twice daily)Type III95.7Chronic[1]
30 mg/kg (daily for 20 days)Y StrainCurativeChronic[6]

Table 2: In Vivo Efficacy of MK-436 in Murine Models of T. cruzi Infection.

Ultrastructural analysis of tissues from treated mice revealed that MK-436 induces severe cytoplasmic vacuolization and membrane alterations in intracellular amastigotes, confirming its effect on the replicative stage of the parasite.[2][7][9] Histopathological examinations have also shown a significant reduction or complete clearance of cardiac and muscular lesions in treated animals.[1]

Mechanism of Action

As a nitroimidazole, the primary mechanism of action of MK-436 is believed to involve the enzymatic reduction of its nitro group by a T. cruzi nitroreductase (TcNTR).[4] This process generates reactive nitrogen species and other free radicals that are highly toxic to the parasite. T. cruzi is particularly vulnerable to this oxidative stress due to its limited capacity to scavenge free radicals.[10] The resulting damage to parasitic DNA, proteins, and lipids disrupts essential metabolic pathways and leads to cell death.[4]

G cluster_parasite Trypanosoma cruzi MK436 MK-436 (Nitroimidazole) TcNTR T. cruzi Nitroreductase (TcNTR) MK436->TcNTR Enters Parasite ReducedMK436 Reduced MK-436 (Nitro Anion Radical) TcNTR->ReducedMK436 Reduction ROS Reactive Oxygen Species (ROS) ReducedMK436->ROS Generates Damage Damage to DNA, Proteins, and Lipids ROS->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for MK-436 in Trypanosoma cruzi.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of MK-436.

In Vitro Amastigote Susceptibility Assay

This protocol is based on the methodology described for testing compounds against intracellular parasite stages.[6]

G cluster_workflow In Vitro Assay Workflow A Seed myoblasts in 96-well plates B X-irradiate cells to arrest division A->B C Infect myoblasts with T. cruzi trypomastigotes B->C D Allow parasite invasion and transformation C->D E Add serial dilutions of MK-436 D->E F Incubate for a defined period E->F G Fix and stain cells F->G H Quantify intracellular amastigotes G->H G cluster_workflow In Vivo Murine Model Workflow A Infect BALB/c mice with T. cruzi trypomastigotes B Monitor parasitemia (e.g., Pizzi-Brenner method) A->B C Initiate MK-436 treatment (acute or chronic phase) B->C D Administer drug via gavage for a defined period C->D E Monitor parasitemia during and post-treatment D->E F Perform tests of cure (e.g., haemoculture, xenodiagnosis) E->F G Conduct histopathological analysis of tissues E->G

References

Pharmacokinetics and Metabolism of MK-436 in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MK-436, chemically known as cis-3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, is a metabolite with antitrypanosomal activity. Early studies in animal models, specifically dogs and rats, were crucial in elucidating its biotransformation. This guide summarizes the foundational knowledge of MK-436's metabolism and the experimental approaches used for these determinations.

Metabolism of MK-436 in Animal Models

The metabolism of MK-436 in both dogs and rats primarily involves oxidative biotransformation. The main metabolic pathway is the hydroxylation of the hexahydrobenzisoxazole ring system.

Metabolites Identified in Canine Models

In studies involving dogs, the urine was found to contain several metabolites of MK-436. The primary metabolites identified were mono- and dihydroxy-substituted species, with the hydroxyl groups located on carbons 4 through 7 of the hexahydrobenzisoxazole ring.[1] Interestingly, the urine from dogs dosed with MK-436 exhibited a broader spectrum of antibacterial activity than the parent compound itself, suggesting that some of the hydroxylated metabolites may possess enhanced biological activity.[1] One synthetically produced metabolite, the 6,7-cis-dihydroxy derivative, demonstrated higher in vivo trypanocidal activity against Trypanosoma cruzi than the parent compound.[1]

Metabolites Identified in Rat Models

Similar to canines, the metabolism of MK-436 in rats also proceeds via hydroxylation. In-depth analysis of rat urine identified thirteen different metabolites.[2] The biotransformation predominantly occurred on the cyclohexane ring, leading to various hydroxylated analogues.[2]

The major identified metabolites in rats include:

  • Free (Unconjugated) Metabolites: The primary unconjugated metabolite was identified as cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole.[2] Another significant unconjugated metabolite was a triol derivative (4-equatorial,5-axial,7a-triol).[2]

  • Conjugated Metabolites: The most abundant metabolite overall was the 5-axial hydroxy derivative, which was found exclusively in the conjugated fraction.[2] Other mono- and dihydroxy metabolites were also identified primarily as conjugates.[2]

Experimental Protocols

The identification of MK-436 metabolites in the early 1980s relied on a combination of radiolabeling, chromatography, and spectroscopic techniques.

In Vivo Metabolite Identification in Urine

The general workflow for identifying urinary metabolites in rats is outlined below.

experimental_workflow_urine cluster_dosing Animal Dosing cluster_collection Sample Collection cluster_separation Metabolite Separation cluster_analysis Structural Elucidation dosing Administration of 14C-labeled MK-436 to Rats collection Urine Collection dosing->collection hydrolysis Hydrolysis of Conjugated Metabolites collection->hydrolysis separation Separation of Metabolites hydrolysis->separation nmr 1H-NMR Spectroscopy separation->nmr ms Mass Spectrometry (MS) separation->ms

Experimental workflow for urinary metabolite identification.

Methodology:

  • Radiolabeling: 14C-labeled MK-436 was administered to rats to enable the tracking of the drug and its metabolites.[2]

  • Urine Collection: Urine samples were collected from the dosed animals.

  • Sample Preparation: The collected urine was treated to hydrolyze conjugated metabolites, allowing for their subsequent analysis.[2]

  • Separation: The various metabolites in the prepared urine samples were separated using chromatographic techniques.

  • Structural Elucidation: The structures of the separated metabolites were determined using proton nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS).[2]

In Vitro Metabolism Studies

To further investigate the metabolic pathways, in vitro studies were conducted using rat liver preparations.

Methodology:

  • Incubation: MK-436 was incubated with the postmitochondrial supernatant (S9) fraction isolated from the livers of phenobarbital-treated rats.

  • Metabolite Production: This incubation resulted in the formation of twelve different oxygenated metabolites.

  • Structural Analysis: The structures of these in vitro generated metabolites were elucidated using NMR and mass spectrometry. The major in vitro metabolite was identified as the 5-axial hydroxy derivative.

Metabolic Pathways

The primary metabolic transformation of MK-436 in the studied animal models is hydroxylation at various positions on the hexahydrobenzisoxazole ring system.

metabolic_pathway cluster_metabolites Metabolites MK436 MK-436 (Parent Compound) mono_hydroxy Monohydroxy Metabolites MK436->mono_hydroxy Hydroxylation di_hydroxy Dihydroxy Metabolites MK436->di_hydroxy Hydroxylation carboxamido Carboxamido Metabolite MK436->carboxamido Other mono_hydroxy->di_hydroxy Further Hydroxylation triol Triol Metabolites di_hydroxy->triol Further Hydroxylation

Generalized metabolic pathway of MK-436.

Summary of Quantitative Data

Due to the historical nature of the primary research, detailed quantitative pharmacokinetic data for MK-436 in animal models are not available in the reviewed literature. The studies focused on the qualitative identification and structural elucidation of metabolites. Therefore, a tabular summary of pharmacokinetic parameters cannot be provided.

Conclusion

The metabolism of MK-436 in dogs and rats has been characterized to primarily involve hydroxylation of the hexahydrobenzisoxazole ring, leading to a variety of mono-, di-, and tri-hydroxylated metabolites, as well as a carboxamido derivative. Some of these metabolites may exhibit greater biological activity than the parent compound. The experimental approaches used in these early studies laid the groundwork for understanding the biotransformation of this antiprotozoal agent. Further research would be necessary to establish a modern, quantitative pharmacokinetic profile of MK-436.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of MK-436

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-436, identified as 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, is a metabolite of an antiprotozoal agent with notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2] This technical guide provides a comprehensive overview of the core structure of MK-436, its known derivatives, and the broader class of nitroimidazole compounds to which it belongs. The document details the mechanism of action, potential structure-activity relationships, and relevant experimental methodologies for researchers in the field of drug development for neglected tropical diseases.

Core Structure and Known Metabolites of MK-436

MK-436 is characterized by a unique fused ring system consisting of a hexahydrobenzisoxazole moiety linked to a 1-methyl-5-nitroimidazole group. The full chemical name is cis-3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole.[3]

Studies on the metabolism of the parent compound of MK-436 have identified several of its metabolites. In canines, the primary metabolites are mono- and dihydroxy-substituted versions of MK-436, with hydroxylation occurring on the hexahydrobenzisoxazole ring.[4] In rats, a more diverse range of metabolites has been identified, including hydroxylated analogs and a major unconjugated metabolite, cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole.[3]

Table 1: Known Metabolites of the Parent Compound of MK-436
Metabolite TypeSpecies Identified InReference
Mono- and Dihydroxy-substituted MK-436Dog[4]
Hydroxylated analogues at C(4)-C(7a)Rat[3]
cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazoleRat[3]

Structural Analogs and Derivatives: The Nitroimidazole Class

While specific structural analogs of MK-436 with the hexahydrobenzisoxazole core are not extensively reported in the public domain, the broader class of 2- and 5-nitroimidazole derivatives has been a cornerstone in the treatment of parasitic infections, including Chagas disease.[5][6] Compounds such as benznidazole and nifurtimox are established treatments, and fexinidazole has been approved for human African trypanosomiasis.[5][7]

The trypanocidal activity of these compounds is intrinsically linked to the nitro group, which undergoes bioreduction to generate toxic radical species within the parasite.[5]

Table 2: Key Nitroimidazole Derivatives with Antitrypanosomal Activity
CompoundClassStatusMechanism of Action
Benznidazole2-NitroimidazoleApproved for Chagas diseaseInhibition of protein and RNA synthesis.[8]
Nifurtimox5-NitrofuranApproved for Chagas diseaseRedox cycling and oxidative stress.[9]
Fexinidazole5-NitroimidazoleApproved for African trypanosomiasisBiotransformation of the nitro group.[5][6]
Megazol5-NitroimidazoleInvestigationalThiol scavenger, particularly of trypanothione.[9]

Mechanism of Action of Nitroimidazoles against Trypanosoma cruzi

The primary mechanism of action for nitroimidazole derivatives against T. cruzi involves the enzymatic reduction of the nitro group by a type I nitroreductase (NTR) present in the parasite.[10][11] This process, which is insensitive to oxygen, leads to the formation of highly reactive nitroso and hydroxylamine derivatives, as well as other radical species.[5] These reactive intermediates can induce significant cellular damage by binding to macromolecules such as DNA, proteins, and lipids, ultimately leading to parasite death.[5][11] A key target within the parasite's redox defense system is trypanothione, which is scavenged by some nitroimidazole derivatives, leading to a detrimental thiol/disulfide imbalance.[9]

G cluster_parasite Trypanosoma cruzi Nitroimidazole Nitroimidazole (Prodrug) NTR Type I Nitroreductase (TcNTR) Nitroimidazole->NTR Bioactivation ReactiveIntermediates Reactive Nitroso & Hydroxylamine Derivatives NTR->ReactiveIntermediates Reduction Macromolecules Parasite Macromolecules (DNA, Proteins, Lipids) ReactiveIntermediates->Macromolecules Covalent Binding CellDamage Cellular Damage Macromolecules->CellDamage ParasiteDeath Parasite Death CellDamage->ParasiteDeath

Caption: Proposed mechanism of action of nitroimidazole prodrugs in Trypanosoma cruzi.

Experimental Protocols

General Workflow for Antitrypanosomal Drug Screening

G cluster_workflow Drug Discovery Workflow CompoundSynthesis Compound Synthesis & Characterization InVitroScreening In Vitro Screening (T. cruzi epimastigotes) CompoundSynthesis->InVitroScreening AmastigoteAssay Intracellular Amastigote Assay (e.g., in macrophages) InVitroScreening->AmastigoteAssay Active Compounds CytotoxicityAssay Cytotoxicity Assay (Mammalian cell lines) AmastigoteAssay->CytotoxicityAssay InVivoModels In Vivo Efficacy Models (Murine models of Chagas disease) CytotoxicityAssay->InVivoModels Selective Compounds ADMET ADMET Profiling InVivoModels->ADMET

Caption: A generalized workflow for the discovery and development of antitrypanosomal drugs.

1. In Vitro Screening against T. cruzi Epimastigotes:

  • Objective: To determine the initial activity of compounds against the replicative, non-infective form of the parasite.

  • Methodology:

    • Cultivate T. cruzi epimastigotes in a suitable liquid medium (e.g., LIT medium) at 28°C.

    • Dispense parasites into 96-well plates at a density of 1 x 10^6 parasites/mL.

    • Add serial dilutions of the test compounds and a reference drug (e.g., benznidazole).

    • Incubate for 72-96 hours.

    • Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Calculate the 50% inhibitory concentration (IC50).

2. Intracellular Amastigote Assay:

  • Objective: To evaluate the efficacy of compounds against the clinically relevant intracellular replicative form of the parasite.

  • Methodology:

    • Seed mammalian host cells (e.g., L6 myoblasts or macrophages) in 96-well plates and allow them to adhere.

    • Infect the host cells with trypomastigotes.

    • After infection, wash to remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds.

    • Incubate for 48-72 hours.

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of intracellular amastigotes per host cell by microscopy.

    • Calculate the IC50.

3. Cytotoxicity Assay:

  • Objective: To assess the toxicity of the compounds against mammalian cells to determine selectivity.

  • Methodology:

    • Culture mammalian cells (e.g., HepG2 or Vero cells) in 96-well plates.

    • Expose the cells to serial dilutions of the test compounds for 24-72 hours.

    • Measure cell viability using a standard assay such as MTT, MTS, or resazurin.

    • Calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50 / IC50).

Conclusion

MK-436 represents an interesting scaffold within the broader and clinically significant class of nitroimidazole-based antiparasitic agents. While specific data on a wide range of its direct analogs are limited, the well-established mechanism of action of nitroimidazoles provides a solid foundation for future drug discovery efforts. The development of novel analogs could focus on modifying the hexahydrobenzisoxazole ring to improve pharmacokinetic properties and selectivity, while retaining the essential nitroimidazole warhead for trypanocidal activity. The experimental workflows outlined in this guide provide a framework for the systematic evaluation of such novel chemical entities in the ongoing search for more effective treatments for Chagas disease.

References

A Comprehensive Technical Review of 5-Nitroimidazole Compounds in the Treatment of Parasitic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-nitroimidazole (5-NI) class of antimicrobial agents remains a cornerstone in the chemotherapy of infections caused by anaerobic protozoan parasites. Compounds such as metronidazole and tinidazole are widely utilized for treating diseases like trichomoniasis, giardiasis, and amoebiasis.[1][2] Their efficacy stems from a unique mechanism of action, wherein the nitro group of the prodrug is reductively activated within the anaerobic environment of the parasite, leading to the generation of cytotoxic radical species that induce lethal damage to DNA and other macromolecules.[3][4] However, the emergence of drug-resistant strains necessitates a deeper understanding of resistance mechanisms and the development of novel derivatives. This guide provides a detailed overview of the core pharmacology of 5-NIs, including their mechanism of action, resistance pathways, pharmacokinetic profiles, and structure-activity relationships, while also presenting key experimental protocols and quantitative efficacy data to support ongoing research and development efforts.

Mechanism of Action

5-Nitroimidazole derivatives are prodrugs that require intracellular activation to exert their cytotoxic effects.[3] This activation is a reductive process that occurs preferentially in the low-redox-potential environment of anaerobic parasites.

The key steps are:

  • Drug Uptake: The neutral 5-NI compound diffuses into the parasitic cell.

  • Reductive Activation: Inside the parasite, low-redox-potential proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin (Fd), donate electrons to the nitro group (NO₂) of the 5-NI.[2][5] Other enzymes like nitroreductases and thioredoxin reductases can also be involved.[3][6]

  • Formation of Cytotoxic Radicals: This reduction converts the nitro group into a highly reactive nitro radical anion (NO₂⁻).[6] Further reduction can generate other reactive nitrogen species and hydroxylamine intermediates.[3]

  • Cellular Damage: These reactive species are the ultimate effectors of cell death. They interact with and damage critical cellular components, primarily by causing DNA strand breakage and forming covalent adducts with proteins, which disrupts their function and leads to parasite death.[3][4][6]

Mechanism_of_Action cluster_parasite Parasite Cell cluster_extracellular Prodrug 5-Nitroimidazole (Prodrug) ActivatedDrug Nitro Radical Anion (Cytotoxic) Prodrug->ActivatedDrug Reduction DNA Parasite DNA ActivatedDrug->DNA Strand Breaks Proteins Cellular Proteins ActivatedDrug->Proteins Adduct Formation PFOR PFOR / Ferredoxin (Low Redox Potential) PFOR->Prodrug e- Death Cell Death DNA->Death Proteins->Death Ext->Prodrug Diffusion

Caption: Mechanism of 5-nitroimidazole activation in anaerobic parasites.

Mechanisms of Resistance

Resistance to 5-nitroimidazoles, particularly in Trichomonas vaginalis and Giardia duodenalis, is a growing clinical concern.[6][7] Resistance is typically relative rather than absolute and arises primarily from impaired drug activation.[6][8]

Key resistance mechanisms include:

  • Downregulation of Activating Enzymes: The most common mechanism involves the reduced expression or activity of enzymes required for drug activation.[8] In highly metronidazole-resistant T. vaginalis, PFOR and ferredoxin expression may be absent.[2][5] Similarly, metronidazole-resistant Giardia exhibits decreased PFOR activity.[2]

  • Altered Thiol-Mediated Redox Network: In some parasites, 5-NIs disrupt the redox equilibrium by inhibiting thioredoxin reductase and depleting intracellular thiol pools.[9] Alterations in this network can contribute to resistance.

  • Increased Oxygen Tension: The reductive activation of 5-NIs is an anaerobic process. Increased intracellular oxygen levels can compete for the electrons needed to reduce the drug, thus diminishing its activation and efficacy.

  • Co-infection: Infections with Mycoplasma hominis or T. vaginalis virus have been associated with metronidazole resistance in T. vaginalis.[6][8]

Mechanism_of_Resistance cluster_parasite Resistant Parasite Cell cluster_extracellular Prodrug 5-Nitroimidazole (Prodrug) PFOR PFOR / Ferredoxin (Downregulated) Prodrug->PFOR Minimal Reduction Survival Cell Survival Prodrug->Survival Drug Influx PFOR->Survival Insufficient Activation Ext->Prodrug Diffusion

Caption: Primary mechanism of 5-nitroimidazole resistance via enzyme downregulation.

Quantitative Data on Efficacy and Pharmacokinetics

The clinical utility of 5-nitroimidazoles is defined by their potent in vitro activity and favorable pharmacokinetic profiles.

Table 1: In Vitro Activity of 5-Nitroimidazole Compounds against Various Parasites
CompoundParasite SpeciesStrainActivity (EC₅₀/MLC in µM)Reference
MetronidazoleGiardia lambliaWB (MtzS)6.1[10]
Compound 8fGiardia lambliaWB (MtzS)1.6[10]
Compound 8hGiardia lambliaWB (MtzS)1.6[10]
Various DerivativesPlasmodium falciparum-0.0005 - 74[4]
Various DerivativesLeishmania spp.-0.001 - 84[4]
Various DerivativesTrypanosoma cruzi-1 - 602[4]
Table 2: Pharmacokinetic Parameters of Key 5-Nitroimidazole Drugs
DrugParameterValueSpeciesReference
MetronidazoleBioavailability (Oral)>90%Human[11][12]
MetronidazoleElimination Half-life7-8 hoursHuman[13]
MetronidazoleProtein Binding<20%Human[11][13]
MetronidazoleVolume of Distribution0.51 - 1.1 L/kgHuman[11][12]
TinidazoleElimination Half-life~12 hoursHuman[13]
OrnidazoleElimination Half-life14-15 hoursHuman[13]

Key Experimental Protocols

In Vitro Susceptibility Assay for Giardia duodenalis

This protocol is used to determine the minimum lethal concentration (MLC) or 50% effective concentration (EC₅₀) of a 5-NI compound against Giardia.

Methodology:

  • Parasite Culture: Trophozoites of G. duodenalis (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum at 37°C.

  • Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, approximately 5x10⁴ trophozoites/mL are added to wells containing the serially diluted compound. A drug-free control and a solvent control are included.

  • Incubation: The plate is incubated anaerobically (e.g., using a GasPak system) at 37°C for 48 hours.

  • Viability Assessment: After incubation, parasite viability is assessed. This can be done by:

    • Microscopy: Counting motile vs. non-motile trophozoites using a hemocytometer.

    • Fluorometric Assay: Using a viability dye such as AlamarBlue or SYTOX Green, where fluorescence is proportional to the number of viable cells.

  • Data Analysis: The results are used to calculate the EC₅₀ or MLC value by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Experimental_Workflow Culture 1. Culture Parasites (e.g., Giardia trophozoites) Prepare 2. Prepare Serial Dilutions of 5-NI Compound Culture->Prepare Plate 3. Plate Parasites with Compound in 96-well Plate Prepare->Plate Incubate 4. Incubate Anaerobically (37°C, 48h) Plate->Incubate Assess 5. Assess Viability (Microscopy or Fluorometry) Incubate->Assess Analyze 6. Calculate EC₅₀/MLC (Dose-Response Curve) Assess->Analyze

Caption: Workflow for an in vitro antiparasitic drug susceptibility assay.

General Protocol for Synthesis of a 2-Substituted 5-Nitroimidazole Derivative

This protocol outlines a general synthetic route starting from a commercially available 5-nitroimidazole, such as metronidazole, which has a reactive hydroxyl group.[14][15]

Methodology:

  • Starting Material: Begin with 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole).

  • Activation of Hydroxyl Group (Optional but common): Convert the hydroxyl group to a better leaving group. For example, react metronidazole with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding mesylate or tosylate.

  • Nucleophilic Substitution: React the activated intermediate with a desired nucleophile. For instance, to synthesize an ether derivative, the intermediate can be reacted with a sodium alkoxide. To synthesize an amine derivative, it can be reacted with an amine.

  • Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is quenched (e.g., with water) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under vacuum.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Future Perspectives and Conclusion

While 5-nitroimidazoles are invaluable therapeutic agents, the threat of resistance demands continued innovation. Future research should focus on:

  • Developing Novel Derivatives: Synthesizing new 5-NI compounds that can bypass existing resistance mechanisms, potentially by being activated by different enzymatic pathways or having multiple modes of action.[1][10]

  • Combination Therapy: Investigating the synergistic effects of 5-NIs with other antimicrobial agents to enhance efficacy and slow the development of resistance.

  • Understanding Resistance: Further elucidating the genetic and biochemical bases of resistance to identify new drug targets or biomarkers for predicting treatment failure.

References

Biological Targets of MK-436 in Trypanosoma cruzi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-436, a 2,5-nitroimidazole derivative, has demonstrated significant efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease, in both in vitro and in vivo models. While its precise molecular target within the parasite remains to be definitively elucidated in publicly available literature, a substantial body of research on related nitroheterocyclic compounds provides a strong foundation for understanding its mechanism of action. This technical guide synthesizes the current knowledge regarding the biological effects of MK-436 on T. cruzi, including available quantitative data, inferred experimental protocols, and the proposed mechanism of action based on the broader class of nitroimidazoles.

Proposed Mechanism of Action

The prevailing understanding of the mechanism of action for nitroimidazoles like MK-436 in T. cruzi centers on their status as prodrugs. These compounds require bioactivation within the parasite to exert their trypanocidal effects. The key enzyme in this activation process is a type I nitroreductase (NTR).

The proposed cascade of events is as follows:

  • Drug Uptake: MK-436, being a small molecule, likely enters the T. cruzi parasite through passive diffusion.

  • Reductive Activation: Inside the parasite, the nitro group of MK-436 is reduced by a type I nitroreductase (TcNTR). This enzymatic reaction is crucial for the drug's activity.

  • Generation of Reactive Metabolites: The reduction of the nitro group leads to the formation of highly reactive radical species and other electrophilic intermediates.

  • Macromolecular Damage: These reactive metabolites can then interact with and cause significant damage to a variety of essential macromolecules within the parasite, including DNA, RNA, and proteins. This damage disrupts critical cellular processes such as replication, transcription, and translation.

  • Thiol Depletion: Some 5-nitroimidazoles have also been shown to act as scavengers of intracellular thiols, particularly trypanothione. Trypanothione is a critical component of the parasite's unique antioxidant defense system. Its depletion would lead to an increase in oxidative stress, further contributing to parasite death.

Quantitative Data

The available quantitative data for the activity of MK-436 against Trypanosoma cruzi is limited. The following table summarizes the key findings from the literature.

ParameterValueT. cruzi StageCell LineSource
In vitro Activity25 µg/mLAmastigotesX-irradiated myoblasts[1]
In vivo Curative Dose30 mg/kg (daily for 20 days)Chronic infectionMice[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on MK-436 are not fully available in the reviewed literature. However, based on the descriptions of the experiments, the following general methodologies can be outlined.

In Vitro Anti-Amastigote Assay

This assay is designed to determine the efficacy of a compound against the intracellular replicative stage of T. cruzi.

  • Host Cell Culture: A suitable host cell line, such as X-irradiated myoblasts, is cultured in appropriate media and seeded in multi-well plates.

  • Parasite Infection: The host cell monolayers are infected with trypomastigotes of a specific T. cruzi strain (e.g., Y strain).

  • Compound Addition: After a set incubation period to allow for parasite invasion and transformation into amastigotes, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., MK-436).

  • Incubation: The plates are incubated for a defined period to allow the compound to exert its effect on the intracellular amastigotes.

  • Quantification of Infection: The level of parasite infection is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) and counting the number of amastigotes per cell or the percentage of infected cells.

  • Data Analysis: The results are used to determine the concentration at which the compound inhibits parasite replication by a certain percentage (e.g., IC50).

In Vivo Efficacy in a Murine Model of Chronic Chagas Disease

This protocol assesses the ability of a compound to cure a chronic T. cruzi infection in mice.

  • Animal Infection: Mice are infected with a specific strain of T. cruzi.

  • Establishment of Chronic Infection: The infection is allowed to progress to the chronic phase, which is often confirmed by serological tests.

  • Drug Administration: The test compound (e.g., MK-436) is administered to the infected mice at a specific dose, route (e.g., oral gavage), and frequency for a defined duration.

  • Assessment of Cure: Cure is assessed by a combination of methods, including:

    • Parasitological tests: Such as hemoculture and xenodiagnosis to detect the presence of circulating parasites.

    • Serological tests: To monitor the levels of anti-T. cruzi antibodies. A decrease or negativization of antibody titers is indicative of cure.

    • Histopathology: To examine tissues (e.g., heart, skeletal muscle) for the presence of amastigote nests and inflammation.

Visualizations

Proposed Mechanism of Action of MK-436 in T. cruzi

MK436_Mechanism MK436_ext MK-436 (extracellular) MK436_int MK-436 (intracellular) MK436_ext->MK436_int Diffusion Reactive_Metabolites Reactive Metabolites (Radical Species) MK436_int->Reactive_Metabolites Reduction by TcNTR TcNTR Trypanosoma cruzi Nitroreductase (TcNTR) TcNTR->Reactive_Metabolites Damage Macromolecular Damage Reactive_Metabolites->Damage Depletion Thiol Depletion Reactive_Metabolites->Depletion Macromolecules DNA, RNA, Proteins Macromolecules->Damage Cell_Death Parasite Death Damage->Cell_Death Trypanothione Trypanothione Trypanothione->Depletion Depletion->Cell_Death Target_ID_Workflow Phenotypic_Screening Phenotypic Screening (e.g., anti-amastigote assay) Hit_Compound Hit Compound (e.g., MK-436) Phenotypic_Screening->Hit_Compound Resistant_Mutant_Selection Resistant Mutant Selection Hit_Compound->Resistant_Mutant_Selection Proteomic_Analysis Proteomic Analysis (e.g., SILAC, TPP) Hit_Compound->Proteomic_Analysis Metabolomic_Analysis Metabolomic Analysis Hit_Compound->Metabolomic_Analysis Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Hit_Compound->Affinity_Chromatography Genomic_Analysis Genomic/Transcriptomic Analysis Resistant_Mutant_Selection->Genomic_Analysis Candidate_Target Candidate Target(s) Genomic_Analysis->Candidate_Target Proteomic_Analysis->Candidate_Target Metabolomic_Analysis->Candidate_Target Affinity_Chromatography->Candidate_Target Target_Validation Target Validation (e.g., Gene knockout/knockdown, enzymatic assays) Candidate_Target->Target_Validation Validated_Target Validated Target Target_Validation->Validated_Target

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies of a KRAS G12C Inhibitor (Represented by MK-1084/Divarasib)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound MK-436, as specified in the topic, is documented as an anti-trypanosomal agent and is not publicly associated with oncology research. This document provides a representative experimental protocol for a compound targeting the KRAS G12C mutation, a critical pathway in cancer research. MK-1084 (Divarasib), a selective KRAS G12C inhibitor from Merck's oncology pipeline, is used as a relevant and illustrative example. This protocol is a composite based on publicly available information on KRAS G12C inhibitors and standard preclinical practices.

Introduction

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), creates a constitutively active protein that drives tumor growth and proliferation. MK-1084 (Divarasib) is a potent and selective covalent inhibitor that targets the GDP-bound state of the KRAS G12C mutant protein. Preclinical studies have demonstrated its ability to induce complete tumor growth inhibition in various KRAS G12C-positive xenograft models.[1][2][3] These application notes provide a detailed protocol for evaluating the in vivo efficacy of a KRAS G12C inhibitor, using MK-1084 as a model compound, in a subcutaneous xenograft mouse model.

Signaling Pathway: KRAS G12C and Downstream Effectors

The KRAS protein is a small GTPase that functions as a molecular switch in cells. In its active GTP-bound state, it triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. The G12C mutation impairs the GTPase activity of KRAS, locking it in a perpetual "on" state and leading to uncontrolled cell growth. MK-1084 covalently binds to the mutant cysteine-12, trapping the protein in its inactive GDP-bound form and thereby inhibiting downstream signaling.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP binding KRAS_GTP->KRAS_GDP GTP hydrolysis (Impaired by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MK1084 MK-1084 (Divarasib) MK1084->KRAS_GDP Covalent Binding & Stabilization MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of MK-1084.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of a KRAS G12C inhibitor in a mouse xenograft model.

Experimental_Workflow arrow arrow start Start cell_culture Cell Culture (e.g., NCI-H358, MIA PaCa-2 KRAS G12C+) start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Tumor Randomization (e.g., ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (Vehicle, MK-1084) randomization->treatment Group Assignment monitoring In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Study Endpoint (e.g., 21-28 days or max tumor volume) monitoring->endpoint Endpoint Criteria Met collection Sample Collection (Tumors, Blood) endpoint->collection analysis Data Analysis (TGI, PK/PD) collection->analysis end End analysis->end

Caption: General experimental workflow for an in vivo mouse xenograft study.

Detailed Experimental Protocol

Animal Models
  • Species: Athymic Nude (Nu/Nu) or SCID mice.

  • Age/Weight: 6-8 weeks old, 18-22 grams at the start of the study.

  • Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before experimental manipulation.

Cell Lines and Culture
  • Cell Line: NCI-H358 (human lung adenocarcinoma, KRAS G12C) or MIA PaCa-2 (human pancreatic cancer, KRAS G12C).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be in the logarithmic growth phase at the time of harvesting.

Tumor Inoculation
  • Harvest and wash cultured cells with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Study Groups and Treatment
  • Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • MK-1084 Formulation: Prepare a fresh formulation daily. For example, suspend the compound in a vehicle of 0.5% methylcellulose and 0.2% Tween® 80 in sterile water.

  • Administration: Administer MK-1084 or vehicle orally (p.o.) via gavage once daily (QD) at a volume of 10 mL/kg body weight.

Group IDTreatmentDose (mg/kg)RouteSchedule
1Vehicle Control0p.o.QD
2MK-108410p.o.QD
3MK-108430p.o.QD
4MK-1084100p.o.QD
In-life Monitoring and Efficacy Endpoints
  • Tumor Volume: Measure tumors with calipers 2-3 times per week.

  • Body Weight: Record body weight 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Monitor mice daily for any signs of distress or toxicity.

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of vehicle group at end)] x 100.

  • Study Termination: The study may be terminated after a fixed period (e.g., 21 or 28 days) or when tumors in the vehicle control group reach a predetermined maximum volume (e.g., 2000 mm³).

Data Presentation

Hypothetical Tumor Growth Inhibition Data

The following table summarizes hypothetical efficacy data for MK-1084 in a NCI-H358 xenograft model after 21 days of treatment.

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01550 ± 210-+5.2
MK-108410850 ± 15045.2+3.8
MK-108430310 ± 9580.0+1.5
MK-108410055 ± 2596.5 (Regression)-2.1
Pharmacodynamic (PD) Biomarker Analysis

To confirm target engagement, tumors can be collected at the end of the study (or at specific time points post-dose) and analyzed for the phosphorylation status of downstream effectors like ERK.

Treatment GroupDose (mg/kg, QD)Relative p-ERK/Total ERK Ratio (vs. Vehicle)
Vehicle Control01.00
MK-1084300.25
MK-10841000.08

Conclusion

This protocol provides a robust framework for the in vivo evaluation of KRAS G12C inhibitors like MK-1084. The use of relevant KRAS G12C-mutant xenograft models allows for the assessment of anti-tumor efficacy, tolerability, and pharmacodynamic effects. The data generated from such studies are critical for the preclinical validation of novel targeted therapies and for guiding clinical development.[4][5][6][7]

References

Application Notes and Protocols for Preclinical Studies of MK-436

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of MK-436 in preclinical studies, based on available research. The protocols are intended to guide the design of similar experimental setups for the evaluation of anti-trypanosomal compounds.

Compound Information

  • Compound Name: MK-436

  • Chemical Name: 3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole

  • Therapeutic Class: Antitrypanosomal agent

  • Background: MK-436 is a 2-substituted 5-nitroimidazole that has demonstrated efficacy against Trypanosoma cruzi and has been evaluated in combination therapies for Trypanosoma brucei infections in murine models.[1][2]

Quantitative Data Summary

The following tables summarize the dosage and efficacy of MK-436 in preclinical murine models.

Table 1: Dosage and Efficacy of MK-436 in Trypanosoma cruzi Infected Mice

ParameterDetailsReference
Animal Model Mice[1][2]
T. cruzi Strains Y (Type I), 12 SF (Type II), Colombian (Type III)[2][3]
Dosage 250 mg/kg body weight, administered twice daily[1][2]
Administration Route Gavage (Oral)[1]
Treatment Onset Early or late stages of acute infection[2]
Observed Efficacy - Parasitemia disappeared within 24 hours of treatment initiation.[2]- Cure rates ranged from 72% to 100% depending on the parasite strain.[2][3]- Effective against intracellular forms of T. cruzi.[2]- Histopathological examination showed complete clearance of cardiac and muscular lesions in 36% of mice infected with type II strains.[1][1][2][3]

Table 2: Dosage and Efficacy of a 2-Substituted 5-Nitroimidazole (L611,744) in Combination with Suramin for Trypanosoma brucei Infected Mice

ParameterDetailsReference
Animal Model Mice with chronic T. brucei infection with CNS involvement[4]
T. brucei Strains GVR 23/1, GVR 35/1[4]
Combination Therapy A single dose of 20 mg/kg suramin followed by a 2-substituted 5-nitroimidazole[4]
Nitroimidazole Dosage - Single dose of 80 mg/kg for T. brucei GVR 23/1 infection.- Four doses of 80 mg/kg for T. brucei GVR 35/1 infection.[4]
Monotherapy Efficacy The 5-nitroimidazole alone was not curative when administered 21 days post-infection.[4]
Observed Efficacy The combination therapy was effective in curing the infections.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol for Evaluating MK-436 Efficacy in a Murine Model of Acute Trypanosoma cruzi Infection

Objective: To determine the efficacy of MK-436 in reducing parasitemia and achieving parasitological cure in mice with acute T. cruzi infection.

Materials:

  • MK-436

  • Vehicle for oral gavage (e.g., sterile water, carboxymethyl cellulose)

  • Trypanosoma cruzi trypomastigotes (e.g., Y, 12 SF, or Colombian strains)

  • 6-8 week old male or female mice (e.g., Swiss Webster)

  • Oral gavage needles

  • Microscope and slides for parasitemia determination

  • Materials for parasitological cure tests (hemoculture, xenodiagnosis, inoculation into newborn mice)

Procedure:

  • Animal Infection:

    • Infect mice intraperitoneally with a known number of T. cruzi trypomastigotes (e.g., 1 x 10^4).

    • Monitor the mice daily for the onset of parasitemia.

  • Drug Preparation and Administration:

    • Prepare a suspension of MK-436 in the chosen vehicle to a final concentration for a dosage of 250 mg/kg.

    • Once parasitemia is patent, begin treatment. Administer 250 mg/kg of MK-436 via oral gavage twice daily.

    • Include a control group of infected mice receiving only the vehicle.

  • Monitoring Parasitemia:

    • Collect blood from the tail vein of each mouse at regular intervals (e.g., daily for the first few days, then every other day).

    • Determine the number of trypomastigotes per milliliter of blood using a hemocytometer or by the Pizzi-Brener method.

  • Assessment of Cure:

    • At the end of the treatment period and at later time points (e.g., 3-6 months post-treatment), perform parasitological tests to confirm the absence of parasites.[1]

    • Hemoculture: Collect blood aseptically and culture in a suitable medium (e.g., LIT medium) to detect the presence of viable parasites.

    • Xenodiagnosis: Allow uninfected triatomine bugs to feed on the treated mice and later examine the insects for the presence of T. cruzi.

    • Inoculation into Newborn Mice: Inoculate blood from treated mice into susceptible newborn mice and monitor for the development of infection.[1]

  • Histopathological Analysis:

    • At the end of the study, euthanize the mice and collect tissues (heart, skeletal muscle).

    • Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the sections for the presence of inflammatory infiltrates and amastigote nests.

Protocol for Evaluating Combination Therapy in a Murine Model of Chronic Trypanosoma brucei Infection with CNS Involvement

Objective: To assess the efficacy of a combination of suramin and a 2-substituted 5-nitroimidazole (such as MK-436) in curing chronic T. brucei infections with central nervous system involvement.

Materials:

  • Suramin

  • 2-substituted 5-nitroimidazole (e.g., L611,744)

  • Vehicle for drug administration

  • Trypanosoma brucei stabilates known to cause CNS infection (e.g., GVR 23/1, GVR 35/1)

  • Mice

  • Methods for parasite detection in blood and potentially cerebrospinal fluid.

Procedure:

  • Animal Infection:

    • Infect mice with T. brucei and allow the infection to progress to a chronic stage with CNS involvement (e.g., 21 days post-infection).[4]

  • Drug Administration:

    • Administer a single dose of suramin (20 mg/kg).

    • Following the suramin administration, administer the 2-substituted 5-nitroimidazole at the desired dosage regimen (e.g., a single dose of 80 mg/kg or multiple doses).[4]

    • Include control groups for monotherapy with each drug and a vehicle control.

  • Monitoring and Assessment of Cure:

    • Monitor the mice for the presence of trypanosomes in the blood at regular intervals.

    • Due to CNS involvement, long-term follow-up is crucial to detect any relapses.

    • At the end of the study, examination of the brain for the presence of trypanosomes may be necessary to confirm cure.

Visualizations

Experimental Workflow for T. cruzi Efficacy Study

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Infect Mice with T. cruzi C Administer MK-436 (250 mg/kg, b.i.d.) A->C Onset of Parasitemia B Prepare MK-436 Formulation B->C D Monitor Parasitemia C->D During Treatment E Parasitological Cure Tests (Hemoculture, Xenodiagnosis) D->E Post-Treatment F Histopathology (Heart, Muscle) E->F Terminal mechanism_of_action MK436 MK-436 Parasite Trypanosoma cruzi (Intracellular Amastigote) MK436->Parasite Effect Disruption of Cellular Integrity Parasite->Effect Vacuolization Cytoplasmic Vacuolization Effect->Vacuolization MembraneDamage Membrane Alterations Effect->MembraneDamage Death Parasite Death Vacuolization->Death MembraneDamage->Death

References

Unveiling the Cellular Impact of MK-436: Histopathological Analysis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the histopathological analysis of tissues following treatment with MK-436, an antitrypanosomal agent. These application notes and protocols are designed to facilitate a thorough understanding of the morphological and cellular changes induced by this compound, offering a framework for preclinical safety and efficacy studies.

Introduction to MK-436

MK-436 is a metabolite with demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] While its primary application is in parasitology, understanding its effects on host tissues is crucial for its development as a therapeutic agent. Histopathological analysis serves as a cornerstone for evaluating the safety profile of new drug candidates by providing a visual and quantitative assessment of tissue integrity.

Experimental Protocols

A standardized approach to histopathological analysis is critical for reproducible and comparable results. The following protocols outline the key steps from tissue collection to microscopic evaluation.

Tissue Collection and Fixation

Proper tissue handling from the outset is paramount to preserve morphology and antigenicity.

Protocol:

  • Euthanasia and Necropsy: Perform euthanasia according to approved institutional animal care and use committee (IACUC) protocols. Conduct a thorough gross examination of all organs and tissues.

  • Tissue Trimming: Dissect tissues of interest (e.g., liver, kidney, heart, spleen) and trim them to a thickness of 3-5 mm to ensure adequate fixative penetration.

  • Fixation: Immediately immerse tissue samples in 10% neutral buffered formalin (NBF) at a volume of at least 10 times that of the tissue.

  • Fixation Duration: Allow tissues to fix for 24-48 hours at room temperature. Prolonged fixation can mask some antigens and impede certain staining techniques.

Tissue Processing and Embedding

Dehydration, clearing, and paraffin infiltration are essential for preparing tissues for sectioning.

Protocol:

  • Dehydration: Sequentially immerse the fixed tissues in increasing concentrations of ethanol (e.g., 70%, 80%, 95%, 100%) to remove water.

  • Clearing: Replace the ethanol with a clearing agent, such as xylene, to make the tissue translucent.

  • Infiltration: Infiltrate the cleared tissue with molten paraffin wax in a heated embedding station.

  • Embedding: Orient the infiltrated tissue in a mold filled with molten paraffin and allow it to solidify into a block.

Sectioning and Staining

Thin sections of the embedded tissue are cut and stained to visualize cellular components.

Protocol:

  • Sectioning: Using a microtome, cut thin sections (4-5 µm) from the paraffin block.

  • Mounting: Float the sections on a warm water bath and mount them onto glass microscope slides.

  • Drying: Dry the slides in an oven to adhere the tissue sections.

  • Staining (Hematoxylin and Eosin - H&E):

    • Deparaffinize the sections in xylene.

    • Rehydrate the sections through decreasing concentrations of ethanol to water.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Differentiate in acid alcohol.

    • "Blue" the sections in a weak alkaline solution.

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).

  • Dehydration and Coverslipping: Dehydrate the stained sections through increasing concentrations of ethanol and clear in xylene. Mount a coverslip using a permanent mounting medium.

Histopathological Evaluation and Data Presentation

A systematic evaluation of the stained tissue sections is performed by a qualified pathologist. Observations should be recorded and quantified where possible.

Microscopic Examination

Examine the H&E stained slides under a light microscope. Key features to assess include:

  • Cellular Morphology: Look for changes in cell size, shape, and nuclear characteristics (e.g., pyknosis, karyorrhexis, karyolysis).

  • Tissue Architecture: Evaluate the overall organization and integrity of the tissue.

  • Inflammation: Note the presence, type, and distribution of inflammatory cell infiltrates.

  • Necrosis and Apoptosis: Identify areas of cell death and distinguish between necrotic and apoptotic processes.

  • Fibrosis: Assess for any increase in collagen deposition.

  • Vascular Changes: Examine blood vessels for signs of damage, thrombosis, or inflammation.

Quantitative Data Summary

To facilitate comparison between treatment groups, quantitative and semi-quantitative data should be summarized in tables.

TissueHistopathological FindingControl Group (Vehicle)MK-436 Low DoseMK-436 High Dose
Liver Hepatocellular Degeneration (Grade 0-4)012
Inflammatory Cell Infiltration (Cells/HPF)<510-20>50
Necrosis (Incidence %)0%5%20%
Kidney Tubular Degeneration (Grade 0-4)001
Interstitial Inflammation (Grade 0-4)011
Heart Myofiber Degeneration (Incidence %)0%0%5%
Inflammatory Cell Infiltration (Cells/HPF)<2<55-10

Grades are typically scored on a scale from 0 (no change) to 4 (severe change). HPF = High Power Field.

Visualizing Experimental Workflow

A clear understanding of the experimental process is essential for planning and execution.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Treatment Treatment Necropsy Necropsy Treatment->Necropsy Fixation Fixation Necropsy->Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Staining Staining Sectioning->Staining Microscopy Microscopy Staining->Microscopy Analysis Analysis Microscopy->Analysis Reporting Reporting Analysis->Reporting

Caption: Workflow for Histopathological Analysis.

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by MK-436 are not yet fully elucidated, antitrypanosomal agents can induce cellular stress and inflammatory responses. A hypothetical pathway illustrating potential cellular responses to drug-induced stress is presented below.

G cluster_cell Host Cell cluster_response Cellular Response MK436 MK-436 CellularStress Cellular Stress MK436->CellularStress ROS ROS Production CellularStress->ROS MAPK MAPK Pathway (p38, JNK) CellularStress->MAPK ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Potential Drug-Induced Stress Pathways.

These protocols and guidelines provide a foundational approach for the histopathological evaluation of tissues treated with MK-436. Adherence to these standardized methods will ensure the generation of high-quality, reliable data crucial for the advancement of drug development programs.

References

Synthetic Approaches to MK-436 and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of methodologies for the synthesis of MK-436 and its derivatives. MK-436, a metabolite of the antiprotozoal agent 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, has demonstrated significant anti-trypanosomal activity. Due to the limited availability of direct synthetic procedures for MK-436 in published literature, this document outlines a proposed synthetic strategy based on established chemical transformations for structurally related compounds.

Overview of Synthetic Strategy

MK-436 is a hydroxylated metabolite of a parent nitroimidazole-benzisoxazole compound. Research indicates that mono- and dihydroxy-substituted species are formed, with hydroxylation occurring on the hexahydrobenzisoxazole ring.[1][2] Notably, a synthetic 6,7-cis-dihydroxy derivative of the parent compound has shown enhanced trypanocidal activity.[1]

The proposed synthetic pathway, therefore, involves two key stages:

  • Synthesis of the parent compound: 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole.

  • Stereoselective dihydroxylation of the cyclohexene moiety within the hexahydrobenzisoxazole ring system to yield MK-436 and its derivatives.

Experimental Protocols

Proposed Synthesis of the Parent Compound

The synthesis of the parent compound can be approached through a [3+2] cycloaddition reaction, a common method for constructing isoxazole rings.

Protocol 2.1.1: Synthesis of 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole

  • Step 1: Synthesis of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. This can be achieved through nitration of 1-methylimidazole-2-carbonitrile.

  • Step 2: Conversion to 1-methyl-5-nitro-1H-imidazole-2-carboximidamide. The nitrile is converted to the corresponding imidamide hydrochloride using standard methods, for example, by bubbling HCl gas through a solution of the nitrile in an alcohol, followed by reaction with ammonia.

  • Step 3: Synthesis of Cyclohex-1-ene-1-carbaldehyde oxime. Cyclohex-1-ene-1-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base.

  • Step 4: [3+2] Cycloaddition. The 1-methyl-5-nitro-1H-imidazole-2-carboximidamide is reacted with the cyclohex-1-ene-1-carbaldehyde oxime in the presence of an oxidizing agent (e.g., N-chlorosuccinimide) to generate a nitrile oxide in situ, which then undergoes a cycloaddition reaction with the cyclohexene double bond.

Table 1: Illustrative Reaction Parameters for Parent Compound Synthesis

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%) (Illustrative)
11-methylimidazole-2-carbonitrileHNO₃/H₂SO₄0 - 252 - 475
21-methyl-5-nitro-1H-imidazole-2-carbonitrileHCl (gas), Ethanol, NH₃0 - 2512 - 2480
3Cyclohex-1-ene-1-carbaldehydeNH₂OH·HCl, Pyridine25 - 502 - 690
41-methyl-5-nitro-1H-imidazole-2-carboximidamide, Cyclohex-1-ene-1-carbaldehyde oximeN-Chlorosuccinimide, Triethylamine, Dichloromethane0 - 258 - 1260
Proposed Synthesis of MK-436 (cis-dihydroxy derivative)

The key step in the synthesis of the putative active metabolite MK-436 is the stereoselective cis-dihydroxylation of the double bond in the hexahydrobenzisoxazole ring of the parent compound.

Protocol 2.2.1: cis-Dihydroxylation of the Parent Compound

  • Method: Sharpless asymmetric dihydroxylation or osmium tetroxide-mediated dihydroxylation can be employed to achieve the desired cis-diol.

  • Procedure using Osmium Tetroxide:

    • Dissolve the parent compound in a suitable solvent system (e.g., acetone/water or THF/water).

    • Add a catalytic amount of osmium tetroxide (OsO₄).

    • Add a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium sulfite).

    • Extract the product with an organic solvent and purify by column chromatography.

Table 2: Illustrative Reaction Parameters for cis-Dihydroxylation

ReactantReagents/SolventsTemperature (°C)Time (h)Yield (%) (Illustrative)
3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazoleOsO₄ (cat.), NMO, Acetone/Water2512 - 2485

Visualizations

Proposed Synthetic Workflow

G cluster_parent Synthesis of Parent Compound cluster_mk436 Synthesis of MK-436 A 1-Methylimidazole-2-carbonitrile B Nitration (HNO3/H2SO4) A->B C 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile B->C D Conversion to Imidamide (HCl, NH3) C->D E 1-Methyl-5-nitro-1H-imidazole-2-carboximidamide D->E I [3+2] Cycloaddition (NCS, Et3N) E->I F Cyclohex-1-ene-1-carbaldehyde G Oxime Formation (NH2OH.HCl) F->G H Cyclohex-1-ene-1-carbaldehyde oxime G->H H->I J Parent Compound: 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H- imidazol-2-yl)-1,2-benzisoxazole I->J K cis-Dihydroxylation (OsO4, NMO) J->K L MK-436 (cis-dihydroxy derivative) K->L

Caption: Proposed synthetic workflow for MK-436.

General Mechanism of Action for Nitroimidazoles

Nitroimidazoles are prodrugs that require reductive activation to exert their cytotoxic effects. This process is particularly effective in the anaerobic or microaerophilic environments of target organisms like Trypanosoma cruzi.

G A Nitroimidazole Prodrug (e.g., MK-436 Parent) B Reductive Activation (Nitroreductases in parasite) A->B + e- C Nitroso Radical Anion B->C D Further Reduction C->D + e- E Reactive Nitrogen Intermediates (e.g., Nitroxyl, Hydroxylamine) D->E F Damage to Cellular Macromolecules (DNA, Proteins, Lipids) E->F G Parasite Cell Death F->G

Caption: Reductive activation of nitroimidazoles.

Conclusion

The provided protocols outline a feasible, albeit proposed, synthetic route to MK-436 and its derivatives. These methods are based on well-established organic chemistry principles and reactions reported for analogous molecular scaffolds. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity. Further investigation into the biological activities of various hydroxylated derivatives of the parent compound is warranted, given the enhanced activity observed in a dihydroxy-substituted analogue.

References

Application Notes and Protocols: Elucidating the Effects of MK-436 on Parasite Ultrastructure Using Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-436 is an investigational compound identified as a metabolite with promising anti-trypanosomal activity, particularly against Trypanosoma cruzi, the etiological agent of Chagas disease.[1] Understanding the precise mechanism of action of novel antiparasitic compounds like MK-436 is paramount for their development into effective therapeutics. Electron microscopy (EM) stands as a powerful tool in this endeavor, offering unparalleled resolution to visualize the intricate subcellular architecture of parasites and to identify drug-induced morphological changes.[2][3][4]

These application notes provide a detailed framework for utilizing transmission electron microscopy (TEM) and scanning electron microscopy (SEM) to investigate the effects of MK-436 on the ultrastructure of Trypanosoma cruzi. The protocols outlined below are designed to guide researchers in preparing parasite samples for EM, acquiring high-quality images, and quantifying the observed ultrastructural alterations. This approach can shed light on the subcellular targets of MK-436 and elucidate its mechanism of action, thereby accelerating the drug development pipeline.[2][4]

Putative Signaling Pathway and Mechanism of Action of MK-436

MK-436 is related to the 2-substituted 5-nitroimidazole class of compounds.[1] Nitroimidazoles are known to be activated by nitroreductase enzymes within the parasite, leading to the generation of reactive nitrogen species. These radicals can induce widespread damage to cellular macromolecules, including DNA, lipids, and proteins, ultimately leading to parasite death. The following diagram illustrates a putative signaling pathway for the action of MK-436 in Trypanosoma cruzi.

MK436_Pathway MK436 MK-436 (prodrug) Nitroreductase Parasite Nitroreductase MK436->Nitroreductase Uptake & Activation Activated_MK436 Activated MK-436 (Reactive Nitrogen Species) DNA DNA Activated_MK436->DNA Lipids Lipids (Membranes) Activated_MK436->Lipids Proteins Proteins Activated_MK436->Proteins Nitroreductase->Activated_MK436 DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Lipids->Lipid_Peroxidation Protein_Damage Protein Dysfunction Proteins->Protein_Damage Apoptosis Apoptosis/Necrosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Damage->Apoptosis

Caption: Putative mechanism of action of MK-436 in Trypanosoma cruzi.

Experimental Protocols

I. In Vitro Cultivation and Treatment of Trypanosoma cruzi

This protocol describes the cultivation of T. cruzi epimastigotes and their treatment with MK-436 prior to processing for electron microscopy.

Materials:

  • Trypanosoma cruzi epimastigote strain (e.g., Y strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)

  • MK-436 stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hemocytometer or automated cell counter

  • Incubator (28°C)

  • Centrifuge

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 28°C until they reach the mid-logarithmic phase of growth (approximately 5 x 10^6 parasites/mL).

  • Determine the parasite concentration using a hemocytometer.

  • Seed the parasites into new culture flasks at a density of 1 x 10^6 parasites/mL.

  • Treat the parasite cultures with varying concentrations of MK-436 (e.g., 0.1x, 1x, and 10x the previously determined IC50 value). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the treated and control cultures for different time points (e.g., 24, 48, and 72 hours) at 28°C.

  • Following incubation, harvest the parasites by centrifugation at 1500 x g for 10 minutes at 4°C.

  • Wash the parasite pellets twice with cold PBS (pH 7.4).

  • Proceed immediately to the fixation protocol for either TEM or SEM.

II. Sample Preparation for Transmission Electron Microscopy (TEM)

This protocol details the fixation, embedding, and sectioning of T. cruzi for TEM analysis.

Materials:

  • 2.5% Glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.2)

  • 0.1 M Sodium cacodylate buffer (pH 7.2)

  • 1% Osmium tetroxide (OsO4) in 0.1 M sodium cacodylate buffer

  • Ethanol series (50%, 70%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin (e.g., Epon or Araldite)

  • Uranyl acetate

  • Lead citrate

  • TEM grids (200 mesh, copper)

  • Ultramicrotome

Procedure:

  • Primary Fixation: Resuspend the washed parasite pellet in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer and fix for 2 hours at room temperature.

  • Washing: Centrifuge the fixed parasites and wash the pellet three times for 10 minutes each in 0.1 M sodium cacodylate buffer.

  • Secondary Fixation: Post-fix the pellet in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1 hour at room temperature in the dark.

  • Washing: Wash the pellet three times for 10 minutes each in distilled water.

  • Dehydration: Dehydrate the samples through a graded ethanol series (50%, 70%, 90%, and 100%) for 15 minutes at each concentration. Perform the final 100% ethanol step three times.

  • Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% epoxy resin overnight.

  • Embedding and Polymerization: Embed the infiltrated pellets in fresh epoxy resin in embedding molds and polymerize in an oven at 60°C for 48 hours.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

  • Staining: Mount the sections on copper grids and stain with 2% uranyl acetate for 15 minutes, followed by lead citrate for 5 minutes.

  • Imaging: Examine the stained sections using a transmission electron microscope.

III. Sample Preparation for Scanning Electron Microscopy (SEM)

This protocol is for preparing T. cruzi to visualize surface morphological changes.

Materials:

  • Poly-L-lysine coated coverslips

  • 2.5% Glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.2)

  • 0.1 M Sodium cacodylate buffer (pH 7.2)

  • 1% Osmium tetroxide (OsO4) in 0.1 M sodium cacodylate buffer

  • Ethanol series (50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS) or critical point dryer

  • SEM stubs

  • Carbon tape

  • Sputter coater (gold or gold-palladium)

Procedure:

  • Adhere harvested and washed parasites to poly-L-lysine coated coverslips for 30 minutes.

  • Primary Fixation: Gently immerse the coverslips in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer and fix for 1 hour at room temperature.

  • Washing: Wash the coverslips three times for 10 minutes each in 0.1 M sodium cacodylate buffer.

  • Secondary Fixation: Post-fix in 1% osmium tetroxide for 1 hour.

  • Washing: Wash three times for 10 minutes each in distilled water.

  • Dehydration: Dehydrate the samples through a graded ethanol series (50%, 70%, 90%, and 100%) for 10 minutes at each concentration.

  • Drying: Chemically dry the samples by immersing them in HMDS for 10 minutes twice, or use a critical point dryer.

  • Mounting: Mount the dried coverslips onto SEM stubs using carbon tape.

  • Coating: Sputter coat the samples with a thin layer of gold or gold-palladium.

  • Imaging: Examine the samples using a scanning electron microscope.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from parasite culture to image analysis.

Workflow cluster_culture Parasite Culture & Treatment cluster_tem TEM Preparation cluster_sem SEM Preparation cluster_analysis Image Acquisition & Analysis Culture T. cruzi Culture Treatment MK-436 Treatment Culture->Treatment Harvest Harvest & Wash Treatment->Harvest TEM_Fix Fixation (Glut/OsO4) Harvest->TEM_Fix SEM_Fix Fixation (Glut/OsO4) Harvest->SEM_Fix TEM_Dehydrate Dehydration TEM_Fix->TEM_Dehydrate TEM_Embed Embedding TEM_Dehydrate->TEM_Embed TEM_Section Ultrathin Sectioning TEM_Embed->TEM_Section TEM_Stain Staining TEM_Section->TEM_Stain TEM_Image TEM Imaging TEM_Stain->TEM_Image SEM_Dehydrate Dehydration SEM_Fix->SEM_Dehydrate SEM_Dry Drying SEM_Dehydrate->SEM_Dry SEM_Coat Sputter Coating SEM_Dry->SEM_Coat SEM_Image SEM Imaging SEM_Coat->SEM_Image Quant_Analysis Quantitative Analysis TEM_Image->Quant_Analysis SEM_Image->Quant_Analysis

Caption: Experimental workflow for EM analysis of MK-436's effect on parasites.

Data Presentation

Quantitative analysis of electron micrographs is crucial for an objective assessment of drug effects. The following tables provide a template for summarizing quantitative data obtained from TEM and SEM images.

Table 1: Quantitative Analysis of Ultrastructural Changes in T. cruzi Treated with MK-436 (TEM)

Treatment GroupConcentrationTime (h)% of Cells with Mitochondrial Swelling% of Cells with Kinetoplast Disorganization% of Cells with Nuclear Condensation% of Cells with Autophagic Vacuoles
Untreated Control-24
48
72
Vehicle Control (DMSO)-24
48
72
MK-4360.1x IC5024
48
72
MK-4361x IC5024
48
72
MK-43610x IC5024
48
72

Data should be presented as mean ± standard deviation from at least three independent experiments. A minimum of 100 cells should be analyzed per condition.

Table 2: Quantitative Analysis of Surface Morphology Changes in T. cruzi Treated with MK-436 (SEM)

Treatment GroupConcentrationTime (h)Average Cell Length (µm)Average Cell Width (µm)% of Cells with Membrane Blebbing% of Rounded Cells
Untreated Control-24
48
72
Vehicle Control (DMSO)-24
48
72
MK-4360.1x IC5024
48
72
MK-4361x IC5024
48
72
MK-43610x IC5024
48
72

Data should be presented as mean ± standard deviation from at least three independent experiments. A minimum of 100 cells should be measured or scored per condition.

Conclusion

The application of electron microscopy, guided by the detailed protocols provided herein, offers a robust methodology for dissecting the ultrastructural consequences of MK-436 treatment on Trypanosoma cruzi. The qualitative and quantitative data generated from these studies will be instrumental in confirming the compound's mechanism of action, identifying its primary subcellular targets, and providing a strong foundation for its further development as a potential treatment for Chagas disease. This integrated approach, combining cellular and structural biology, is essential in the modern era of antiparasitic drug discovery.

References

Application Notes & Protocols: Establishing a Murine Model of Chronic Chagas Disease for the Evaluation of MK-436

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant cause of cardiovascular mortality in Latin America.[1] The disease progresses from an acute phase to a chronic phase, which can remain asymptomatic for years or evolve into debilitating cardiac and/or digestive complications.[2] Chronic Chagas cardiomyopathy (CCC) is the most severe manifestation, characterized by myocarditis, fibrosis, and cardiac dysfunction, often leading to heart failure.[3][4] Parasite persistence is considered a key driver of the inflammation and pathology observed in the chronic phase.[1][5]

MK-436 is a 2-substituted 5-nitroimidazole compound that has demonstrated high efficacy in treating mice with chronic T. cruzi infections.[6][7] To rigorously evaluate the therapeutic potential of MK-436 and similar drug candidates, a robust and reproducible animal model that mimics the pathophysiology of human chronic Chagas disease is essential. This document provides detailed application notes and protocols for establishing a murine model of chronic Chagas disease and assessing the efficacy of therapeutic interventions like MK-436.

Animal Model Selection

  • Animal Species and Strain: C57BL/6 mice are a suitable choice for this model. They are known to be more resistant to acute T. cruzi infection compared to other strains like BALB/c, which allows for the establishment of a long-term chronic infection that more closely resembles the human disease progression.[8]

  • Parasite Strain: The Colombian strain of Trypanosoma cruzi is recommended. This strain is known to be relatively resistant to chemotherapy and induces a well-characterized chronic cardiomyopathy in mice, making it a stringent model for evaluating drug efficacy.[9][10]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process begins with the infection of mice, followed by a period to allow the establishment of chronic disease, subsequent treatment with the test compound, and finally, endpoint analysis to determine efficacy.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Infection Infection of C57BL/6 Mice (T. cruzi Colombian Strain) AcutePhase Acute Phase Monitoring (Parasitemia) Infection->AcutePhase days 1-30 ChronicPhase Establishment of Chronic Phase (e.g., 120 days post-infection) AcutePhase->ChronicPhase days 30-120 Treatment Initiate Treatment - MK-436 - Vehicle Control - Uninfected Control ChronicPhase->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Euthanasia Euthanasia and Sample Collection (e.g., 150 days post-infection) Monitoring->Euthanasia End of Treatment qPCR Parasite Burden (qPCR) Euthanasia->qPCR Echo Cardiac Function (Echocardiography) Euthanasia->Echo Histo Histopathology (Inflammation & Fibrosis) Euthanasia->Histo ELISA Biomarker Analysis (Plasma Cytokines) Euthanasia->ELISA

Caption: Experimental workflow for the chronic Chagas disease model.

Detailed Experimental Protocols

Mouse Infection Protocol
  • Parasite Preparation: Obtain blood trypomastigotes of the T. cruzi Colombian strain from a previously infected donor mouse.

  • Inoculum Preparation: Dilute the infected blood in sterile phosphate-buffered saline (PBS) to a concentration of 100 blood trypomastigotes in 100 µL.

  • Infection: Inoculate each C57BL/6 mouse intraperitoneally with 100 µL of the parasite suspension (100 trypomastigotes).[9]

  • Acute Phase Monitoring: Monitor parasitemia in the acute phase (e.g., weekly for the first 30 days) by collecting a small volume of tail blood and counting parasites in a Neubauer chamber to confirm infection.

Drug Administration Protocol (MK-436)
  • Treatment Initiation: Begin treatment during the established chronic phase, for example, at 120 days post-infection.[5][9]

  • Drug Formulation: Prepare MK-436 in a suitable vehicle (e.g., water or a specific formulation as per drug characteristics). A historical study used two daily doses of 250 mg/kg body weight.[6] Benznidazole, a related nitroimidazole, is often used at doses ranging from 25 to 100 mg/kg/day.[5][8] The optimal dose for MK-436 should be determined in preliminary studies.

  • Administration: Administer the drug or vehicle control daily via oral gavage for a defined period, for instance, 30 consecutive days.[5]

  • Control Groups:

    • Infected, Vehicle-Treated: Receives the vehicle solution only.

    • Uninfected, Vehicle-Treated: Healthy mice receiving the vehicle solution.

    • Infected, MK-436-Treated: Receives the therapeutic compound.

Efficacy Assessment Protocols
  • Sample Collection: At the experimental endpoint (e.g., 150 days post-infection), euthanize mice and collect heart and skeletal muscle tissues.

  • DNA Extraction: Extract total DNA from a weighed portion of each tissue using a commercial DNA extraction kit, following the manufacturer's instructions.

  • qPCR Reaction:

    • Perform real-time PCR using primers and a probe specific for a repetitive satellite DNA sequence of T. cruzi.[11]

    • Use primers for a host-specific gene (e.g., GAPDH) as an internal control for DNA quantity and quality.

    • Include a standard curve of known concentrations of T. cruzi DNA to allow for absolute quantification of parasite equivalents per microgram of tissue DNA.

  • Data Analysis: Calculate the parasite load as parasite equivalents per mg of tissue. A significant reduction in parasite load in the MK-436-treated group compared to the vehicle-treated group indicates drug efficacy.[11]

  • Procedure: Perform transthoracic echocardiography on anesthetized mice before the end of the experiment.

  • Imaging: Use a high-frequency ultrasound system with a linear transducer to obtain M-mode and B-mode images of the left ventricle in the short-axis view at the level of the papillary muscles.

  • Parameter Measurement: Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

  • Data Analysis: Calculate the Ejection Fraction (EF%) and Fractional Shortening (FS%) using the following formulas:

    • EF% = [(LVIDd³ - LVIDs³) / LVIDd³] x 100

    • FS% = [(LVIDd - LVIDs) / LVIDd] x 100 An improvement in EF% and FS% in the treated group compared to the infected, untreated group indicates a positive effect on cardiac function.[12][13]

  • Tissue Processing: Fix heart tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning and Staining: Cut 5 µm sections and stain with:

    • Hematoxylin and Eosin (H&E): To assess inflammation (myocarditis).

    • Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).

  • Scoring:

    • Inflammation: Score the severity of mononuclear cell infiltration on a semi-quantitative scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).[14][15] The number of inflammatory foci can also be counted per heart section.[16]

    • Fibrosis: Quantify the percentage of the total heart tissue area that is fibrotic using image analysis software.[14][16]

  • Sample Collection: Collect blood via cardiac puncture at the time of euthanasia and process to obtain plasma.

  • ELISA: Use commercial ELISA kits to measure the plasma concentrations of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[17][18]

  • Data Analysis: Compare the cytokine levels between the different experimental groups. A reduction in pro-inflammatory cytokines in the MK-436-treated group would suggest an anti-inflammatory effect of the treatment.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the described experiments.

Table 1: Parasite Burden in Cardiac Tissue

GroupNParasite Equivalents / mg Tissue (Mean ± SD)% Reduction vs. Vehiclep-value vs. Vehicle
Uninfected Control10Not DetectedN/AN/A
Infected + Vehicle1021.45 ± 36.050%-
Infected + MK-436101.25 ± 2.3394%<0.05

Data are hypothetical and based on representative values from literature.[19]

Table 2: Cardiac Function Parameters (Echocardiography)

GroupNEjection Fraction (%) (Mean ± SD)Fractional Shortening (%) (Mean ± SD)p-value (EF) vs. Vehicle
Uninfected Control1053.0 ± 5.128.5 ± 3.2<0.001
Infected + Vehicle1042.5 ± 6.821.1 ± 4.5-
Infected + MK-4361049.8 ± 5.526.2 ± 3.9<0.05

Data are hypothetical and based on representative values from literature.[12][13]

Table 3: Histopathological Scores of Cardiac Tissue

GroupNInflammation Score (0-3) (Mean ± SD)Fibrosis (% Area) (Mean ± SD)p-value (Fibrosis) vs. Vehicle
Uninfected Control100.1 ± 0.21.5 ± 0.5<0.001
Infected + Vehicle102.5 ± 0.615.6 ± 3.1-
Infected + MK-436101.2 ± 0.45.2 ± 1.8<0.01

Data are hypothetical and based on representative values from literature.[14][16]

Table 4: Plasma Cytokine Levels

GroupNTNF-α (pg/mL) (Mean ± SD)IFN-γ (pg/mL) (Mean ± SD)p-value (TNF-α) vs. Vehicle
Uninfected Control1015.2 ± 5.110.5 ± 4.2<0.001
Infected + Vehicle1085.6 ± 20.3150.2 ± 35.8-
Infected + MK-4361030.1 ± 8.955.6 ± 15.1<0.01

Data are hypothetical and based on representative values from literature.[17][20]

Key Signaling Pathway in Chagas Cardiomyopathy

Cardiac fibrosis is a major contributor to the pathology of chronic Chagas cardiomyopathy. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver of this fibrotic process.[9][21] The diagram below illustrates this pathway.

G cluster_input Triggers cluster_pathway TGF-β Signaling Pathway cluster_output Cellular Response cruzi T. cruzi Infection TGFb TGF-β cruzi->TGFb inflammation Inflammation (e.g., Macrophages) inflammation->TGFb TGFbR TGF-β Receptors (TβRI/TβRII) TGFb->TGFbR binds pSmad Phosphorylation of Smad2/3 TGFbR->pSmad activates SmadComplex Smad2/3/4 Complex pSmad->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Translocation to Nucleus SmadComplex->Nucleus Gene Transcription of Pro-fibrotic Genes (e.g., Collagen, Fibronectin) Nucleus->Gene Fibroblast Cardiac Fibroblast Fibroblast->Gene ECM Extracellular Matrix Deposition Gene->ECM Fibrosis Cardiac Fibrosis ECM->Fibrosis

Caption: TGF-β signaling pathway in Chagas-induced cardiac fibrosis.

Conclusion

The chronic murine model of Chagas disease described herein provides a valuable platform for the preclinical evaluation of therapeutic candidates like MK-436. By employing a multi-faceted approach that includes quantification of parasite burden, assessment of cardiac function, and detailed histopathological and biomarker analysis, researchers can obtain a comprehensive understanding of a compound's efficacy. Successful treatment with MK-436 would be expected to significantly reduce parasite load in cardiac tissue, improve cardiac function parameters such as ejection fraction, and attenuate the inflammation and fibrosis characteristic of chronic Chagas cardiomyopathy. This model is critical for advancing the development of new and improved therapies for this neglected tropical disease.

References

Application Notes and Protocols for Assessing the Toxicity of MK-436 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MK-436 is identified as a metabolite with anti-trypanosomal activity, notably effective against Trypanosoma cruzi, the causative agent of Chagas disease[1]. While its efficacy in this context is recognized, comprehensive data regarding its specific cytotoxic effects on various cancer cell lines is not widely available in current literature. These application notes provide a detailed framework of standard protocols for assessing the potential toxicity of MK-436 in vitro. The following sections outline methodologies for key toxicological assays, offer templates for data presentation, and include visual diagrams of experimental workflows and relevant signaling pathways.

Quantitative in vitro screening methods are crucial in drug development for evaluating the effects of novel compounds on cell viability and proliferation[2][3][4][5][6]. The protocols described herein are fundamental techniques used to determine a compound's cytotoxicity, including the MTT assay for metabolic activity, lactate dehydrogenase (LDH) assay for membrane integrity, and assays for apoptosis and cell cycle distribution[4][7].

Assessment of Cell Viability and Cytotoxicity

MTT Assay: Measurement of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria[3][4]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells[4][8].

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of MK-436 in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of MK-436. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[6].

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

The results of the MTT assay can be summarized in a table to clearly present the dose-dependent effect of MK-436 on cell viability.

MK-436 Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.250.08100
11.180.0694.4
100.950.0576.0
500.620.0449.6
1000.310.0324.8
Lactate Dehydrogenase (LDH) Assay: Measurement of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes[5][7]. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (vehicle-treated cells).

Data Presentation:

The LDH release data can be tabulated to show the impact of MK-436 on cell membrane integrity.

MK-436 Concentration (µM)Mean Absorbance (490 nm)Standard DeviationCytotoxicity (%)
0 (Vehicle Control)0.150.020
10.180.035.5
100.350.0436.4
500.680.0596.4
1000.850.06127.3
Positive Control (Lysis)0.700.04100

Assessment of Apoptosis and Cell Cycle

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Apoptosis is a form of programmed cell death that can be induced by cytotoxic compounds[9][10][11]. Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis, while propidium iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membranes.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of MK-436 for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Data Presentation:

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) can be presented in a table.

MK-436 Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.22.52.3
1085.18.36.6
5060.725.413.9
10035.445.119.5
Cell Cycle Analysis by Propidium Iodide (PI) Staining

Cytotoxic agents can cause cell cycle arrest at different phases[9][11][12]. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with MK-436 as described previously.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation:

The percentage of cells in each phase of the cell cycle can be summarized in a table.

MK-436 Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)55.330.114.6
1065.820.513.7
5075.212.312.5
10080.18.511.4

Visualizations

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_mtt MTT Assay cluster_ldh LDH Assay seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with MK-436 Concentrations adhere->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_sup Collect Supernatant incubate->collect_sup incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt add_ldh Add LDH Reaction Mix collect_sup->add_ldh incubate_ldh Incubate 10-30min add_ldh->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh

Caption: Workflow for MTT and LDH cytotoxicity assays.

Apoptosis_CellCycle_Workflow cluster_prep Preparation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay seed Seed Cells in 6-well Plate treat Treat with MK-436 seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain_apop Stain with Annexin V/PI wash->stain_apop fix Fix in 70% Ethanol wash->fix incubate_apop Incubate 15min stain_apop->incubate_apop analyze_apop Analyze by Flow Cytometry incubate_apop->analyze_apop stain_cc Stain with PI/RNase A fix->stain_cc incubate_cc Incubate 30min stain_cc->incubate_cc analyze_cc Analyze by Flow Cytometry incubate_cc->analyze_cc

Caption: Workflow for apoptosis and cell cycle analysis.

Signaling Pathway

Due to the limited publicly available information on the specific molecular mechanism of MK-436 in cancer cell lines, a detailed signaling pathway for its toxicity cannot be provided. However, a generalized diagram of the intrinsic apoptosis pathway, which is a common mechanism of drug-induced cell death, is presented below as an example.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus (e.g., MK-436) cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stimulus Cellular Stress bax_bak Bax/Bak Activation stimulus->bax_bak bcl2_xl Bcl-2/Bcl-xL Inhibition stimulus->bcl2_xl momp Mitochondrial Outer Membrane Permeabilization bax_bak->momp bcl2_xl->bax_bak cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of MK-436 for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MK-436. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with MK-436 for successful in vivo experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is MK-436 and why is its solubility a concern for in vivo studies?

A1: MK-436 (also known as MK-0436) is a metabolite with anti-trypanosomal activity, particularly effective against Trypanosoma cruzi, the causative agent of Chagas disease.[1] Like many nitroaromatic compounds, MK-436 is understood to be a poorly water-soluble drug.[2][3][4][5] Poor aqueous solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in animal models and obtain reliable and reproducible results in in vivo studies.[6][7][8][9]

Q2: What are the initial steps I should take to assess the solubility of my batch of MK-436?

A2: A simple saturation solubility study is a good starting point. Excess MK-436 powder should be added to your vehicle of interest (e.g., water, saline, PBS) and shaken or stirred for a set period to reach equilibrium.[3] After this, the saturated solution should be filtered and the concentration of dissolved MK-436 analyzed, for instance, by UV-spectrophotometry at its maximum absorbance wavelength.[3]

Q3: What are the main strategies to improve the solubility of a poorly water-soluble compound like MK-436?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs for in vivo studies.[9][10][11] These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[9][12]

  • pH Adjustment: For ionizable compounds, altering the pH of the vehicle can significantly increase solubility.

  • Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubilizing capacity of the vehicle.[10][11]

  • Surfactants: These agents can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[10][11]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve absorption.[6][7][13]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve dissolution rates.[12][14]

Q4: Are there any specific considerations for nitroimidazole compounds like MK-436?

A4: Yes, nitroimidazole derivatives can be challenging to formulate due to their poor solubility.[2][3][4][5] For instance, the solubility of metronidazole, another nitroimidazole, has been enhanced using hydrotropic agents like urea to form solid dispersions.[4] Another study showed that cocrystallization of metronidazole with ethyl gallate improved its solubility and bioavailability.[5] These approaches could potentially be adapted for MK-436.

Troubleshooting Guide

This guide addresses common problems encountered when preparing MK-436 formulations for in vivo experiments.

Problem Potential Cause Troubleshooting Steps
MK-436 is not dissolving in the chosen vehicle. Solvent capacity exceeded.1. Increase the volume of the vehicle. 2. Try a different solvent or a co-solvent system (see Table 1). 3. Gently warm the solution while stirring (ensure MK-436 is heat-stable).
Inadequate mixing.1. Use a vortex mixer or sonicator to ensure thorough mixing.[15]
MK-436 precipitates out of solution after preparation or upon dilution. pH shift.1. If using a pH-modifying agent, ensure the final pH of the formulation is within a range where MK-436 is soluble. Measure and adjust the pH as needed.[15]
Supersaturation.1. The formulation may be creating a supersaturated state that is not stable. Consider using precipitation inhibitors or formulating as a stable dispersion.
Temperature change.1. Some compounds are less soluble at lower temperatures. If the formulation was heated to dissolve, it might precipitate upon cooling to room temperature or animal body temperature.[15]
In vivo study shows high variability in results. Poor or inconsistent absorption.1. The formulation may not be adequately maintaining the drug in a dissolved state in the gastrointestinal tract.[6][7] 2. Consider lipid-based formulations like SEDDS to improve absorption.[10]
Formulation instability.1. Ensure the formulation is stable over the duration of the experiment. Check for any signs of precipitation or phase separation before each administration.
Signs of toxicity or adverse events in animals. Vehicle toxicity.1. High concentrations of some organic solvents (e.g., DMSO, ethanol) can be toxic.[15] 2. Include a vehicle-only control group in your study to assess the effects of the formulation itself.[15] 3. Keep the concentration of potentially toxic excipients to a minimum.[15]

Quantitative Data Summary

The following tables provide a summary of common vehicles and excipients used to improve the solubility of poorly soluble drugs. The exact solubility of MK-436 in these vehicles needs to be determined experimentally.

Table 1: Common Co-solvents for Preclinical In Vivo Formulations

Co-solventPropertiesTypical Concentration RangeNotes
Polyethylene Glycol (PEG) 300/400 Water-miscible, low toxicity.10-60%Can increase viscosity at higher concentrations.
Propylene Glycol (PG) Water-miscible, good solvent for many compounds.10-50%Can cause hemolysis at high concentrations, especially with intravenous administration.
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power.<10% (ideally <5%)Can have pharmacological effects and potential toxicity. Use with caution and in low concentrations.[15]
Ethanol Good solvent, volatile.<10%Can cause irritation and has pharmacological effects.
Glycerol Viscous, water-miscible.10-30%Increases viscosity significantly.

Table 2: Common Surfactants for Solubilization

SurfactantTypeHLB ValueTypical Use
Tween® 80 (Polysorbate 80) Non-ionic15.0Emulsifier and solubilizer for oral and parenteral formulations.
Cremophor® EL Non-ionic12-14Solubilizer for poorly soluble drugs, but has been associated with hypersensitivity reactions.
Solutol® HS 15 Non-ionic14-16Solubilizer and emulsifier, considered a safer alternative to Cremophor® EL.
Sodium Lauryl Sulfate (SLS) Anionic40Often used in solid dosage forms to enhance dissolution.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL solution of MK-436 in a vehicle containing PEG 400 and Tween® 80.

Materials:

  • MK-436 powder

  • PEG 400

  • Tween® 80

  • Sterile water for injection

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of MK-436.

  • Prepare the vehicle by mixing 40% PEG 400, 10% Tween® 80, and 50% sterile water (v/v/v).

  • Add the MK-436 powder to the vehicle.

  • Vortex the mixture for 2-3 minutes.

  • If the compound is not fully dissolved, sonicate the mixture in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.

Protocol 2: Preparation of a Nanosuspension by Wet Milling for Parenteral Administration

This protocol provides a general workflow for preparing a nanosuspension to enhance the dissolution rate.

Materials:

  • MK-436 powder

  • Stabilizer (e.g., a non-ionic surfactant like Tween® 80 or a polymer)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

  • Sterile, purified water

Procedure:

  • Prepare a suspension of MK-436 in an aqueous solution containing a stabilizer.

  • Add the milling media to the suspension.

  • Mill the suspension at a high speed for a predetermined time (optimization is required).

  • Monitor the particle size distribution during milling using a suitable technique (e.g., laser diffraction).

  • Continue milling until the desired particle size (typically < 300 nm) is achieved.[12]

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh Weigh MK-436 prepare_vehicle Prepare Vehicle (e.g., Co-solvents, Surfactants) mix Mix & Solubilize (Vortex/Sonicate) prepare_vehicle->mix visual_inspection Visual Inspection (Clarity, Precipitation) mix->visual_inspection characterization Characterization (e.g., Particle Size) administer Administer to Animal Model (e.g., Oral Gavage, IV) characterization->administer

Caption: A generalized workflow for the preparation and administration of an MK-436 formulation for in vivo studies.

troubleshooting_logic cluster_options start MK-436 Fails to Dissolve option1 Increase Vehicle Volume start->option1 Is concentration too high? option2 Change Vehicle (Co-solvents/Surfactants) start->option2 Is vehicle appropriate? option3 Apply Energy (Heat/Sonication) start->option3 Is dissolution slow? option4 Reduce Particle Size (Milling) start->option4 Is surface area limiting? success MK-436 Dissolved option1->success option2->success option3->success option4->success

Caption: A decision tree for troubleshooting common solubility issues with MK-436.

References

Technical Support Center: Overcoming MK-436 Resistance in Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals investigating drug resistance in Trypanosoma cruzi. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols related to MK-436 resistance.

Frequently Asked Questions (FAQs)

Q1: What is MK-436 and how does it work against Trypanosoma cruzi?

A1: MK-436 (3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole) is a 2-substituted 5-nitroimidazole compound.[1] Like other nitroimidazoles such as benznidazole (BZ), it is a pro-drug that requires activation by a parasite-specific nitroreductase (NTR). This activation process generates reactive oxygen species and other toxic metabolites within the parasite, leading to damage of DNA, proteins, and lipids, ultimately causing cell death.[2] MK-436 has been shown to be effective against intracellular amastigotes and circulating trypomastigotes in murine models of Chagas disease.[3][4]

Q2: What are the primary mechanisms of resistance to nitroimidazoles like MK-436 in T. cruzi?

A2: Resistance to nitroimidazoles in T. cruzi is a complex and multifactorial phenomenon.[2][5][6] Key mechanisms include:

  • Altered Drug Metabolism: Reduced activity of the type I nitroreductase (NTR-I) enzyme responsible for activating the pro-drug is a primary cause of resistance.[2][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as TcABCG1, can actively pump the drug out of the parasite, reducing its intracellular concentration.[8][9][10]

  • Enhanced Antioxidant Defenses: Upregulation of antioxidant enzymes like ascorbate peroxidase (APX) and iron superoxide dismutase (Fe-SOD) helps the parasite neutralize the oxidative stress induced by the activated drug.[2]

  • Metabolic Reprogramming: Changes in cellular metabolic pathways, including amino acid metabolism, lipid biosynthesis, and energy production, can contribute to the resistant phenotype.[2][11] The availability of nutrients like glutamine can also modulate the parasite's susceptibility to drugs targeting sterol synthesis.[11][12][13]

Q3: Is resistance to MK-436 always associated with resistance to benznidazole (BZ)?

A3: Given that both MK-436 and BZ are nitroimidazoles activated by the same enzymatic pathway, cross-resistance is highly likely.[14] Mechanisms such as decreased nitroreductase activity or increased drug efflux would be expected to confer resistance to both compounds. However, the degree of resistance can vary depending on the specific mutations or expression levels of the genes involved.

Q4: How can I determine if my T. cruzi strain is resistant to MK-436?

A4: The standard method is to determine the 50% inhibitory concentration (IC50) of the drug against the epimastigote or intracellular amastigote forms of your parasite strain. A significant increase in the IC50 value compared to a known susceptible reference strain (e.g., CL Brener) indicates resistance. A detailed protocol for an IC50 assay is provided in the "Experimental Protocols" section.

Q5: Are there molecular markers for MK-436 resistance?

A5: While research is ongoing, potential biomarkers for nitroimidazole resistance include single nucleotide polymorphisms (SNPs) in the TcABCG1 gene and the expression levels of genes involved in drug efflux (e.g., TcABCG1), antioxidant defense (e.g., APX, Fe-SOD), and drug activation (e.g., NTR-I).[2][6][8][15] Transcriptomic analysis of resistant and susceptible strains can help identify a broader set of candidate genes.[2][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem / Observation Possible Cause Suggested Solution
High variability in IC50 assay results. 1. Inconsistent parasite numbers in wells.2. Inaccurate drug dilutions.3. Contamination of cultures.1. Ensure a homogenous parasite suspension and accurate counting before plating.2. Prepare fresh serial dilutions for each experiment. Verify pipette calibration.3. Regularly check cultures for bacterial or fungal contamination.
My "susceptible" control strain shows increased resistance to MK-436. 1. Strain misidentification or contamination with a resistant strain.2. Spontaneous development of resistance in long-term culture.1. Confirm the identity of your control strain using molecular markers.2. Use low-passage-number parasites from cryopreserved stocks for your experiments.
No difference in TcABCG1 expression between my susceptible and resistant strains. 1. Resistance is mediated by a different mechanism (e.g., reduced drug activation, enhanced antioxidant defense).2. Changes in transporter activity are not due to increased transcription (e.g., post-translational modification, altered protein localization).1. Investigate other potential resistance mechanisms. Analyze the expression of NTR-I and antioxidant genes (see qPCR protocol below).2. Perform functional assays to measure drug efflux directly.
Transfection of a candidate resistance gene into a susceptible strain does not confer resistance. 1. The candidate gene is not solely responsible for the resistance phenotype.2. Transfection efficiency was low or expression of the transgene is insufficient.3. Resistance is a multigenic trait.1. Confirm successful transfection and expression via qPCR or Western blot.2. Consider that multiple genes may need to be co-expressed to observe a resistant phenotype.[6]

Quantitative Data Summary

Table 1: Benznidazole (BZ) IC50 Values in Susceptible vs. Naturally Resistant T. cruzi Strains

StrainClassificationIC50 (µM)Reference
115Susceptible7.6 ± 1.6[10]
VL10Resistant30.4 ± 2.9[10]
CL BrenerSusceptibleN/A (Used as baseline)[9]
CL Brener (TcABCG1 transfected)Engineered Resistance40-47% increase vs. WT[9]

Table 2: Gene Expression Changes in Benznidazole-Resistant T. cruzi

GeneFunctionFold Change in Resistant StrainReference
TcABCG1ABC Transporter (Drug Efflux)2-2.6 fold increase (protein)[8][9]
Ascorbate Peroxidase (APX)Antioxidant DefenseUpregulated[2]
Iron Superoxide Dismutase (Fe-SOD)Antioxidant DefenseUpregulated[2]
Type I Nitroreductase (NTR-I)Pro-drug ActivationReduced levels associated with resistance[2]

Visualizations: Pathways and Workflows

G cluster_0 T. cruzi Cell cluster_1 Resistance Mechanisms MK436_in MK-436 (inactive) NTR Nitroreductase (NTR-I) MK436_in->NTR Activation MK436_out MK-436 (efflux) MK436_active Activated MK-436 (Reactive Metabolites) NTR->MK436_active Damage Cellular Damage (DNA, Lipids, Proteins) MK436_active->Damage Death Parasite Death Damage->Death Neutralization Neutralization NTR_down 1. Decreased NTR-I Activity/Expression NTR_down->NTR ABC 2. Increased Efflux (TcABCG1) ABC->MK436_in Export Antioxidant 3. Enhanced Antioxidant Defense (APX, SOD) Antioxidant->Damage Counteraction

Caption: Proposed mechanism of MK-436 action and key resistance pathways in T. cruzi.

G cluster_yes YES cluster_no NO start Observe High IC50 in T. cruzi Strain q1 Is TcABCG1 expression upregulated (qPCR)? start->q1 a1 Investigate TcABCG1 - SNPs - Functional efflux assays - Test efflux inhibitors (e.g., verapamil) q1->a1 Yes q2 Is NTR-I expression downregulated (qPCR)? q1->q2 No a2 Sequence NTR-I gene for inactivating mutations q2->a2 Yes a3 Analyze expression of antioxidant genes (APX, Fe-SOD) q2->a3 No

Caption: Troubleshooting workflow for investigating the mechanism of MK-436 resistance.

Experimental Protocols

Protocol 1: Determination of IC50 using a Resazurin-based Assay

This protocol determines the drug concentration that inhibits 50% of parasite growth.

Materials:

  • T. cruzi epimastigotes (susceptible and putative resistant strains)

  • LIT (Liver Infusion Tryptose) medium supplemented with 10% FBS

  • MK-436 stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (0.5 mM in PBS)

  • 96-well clear-bottom black plates

  • Plate reader (560 nm excitation, 590 nm emission)

Methodology:

  • Parasite Culture: Culture epimastigotes in LIT medium at 28°C until they reach the late logarithmic phase of growth.

  • Parasite Seeding: Adjust the parasite concentration to 2 x 10^6 parasites/mL. Add 100 µL of this suspension to each well of a 96-well plate (2 x 10^5 parasites/well). Include wells for "no drug" (positive control) and "no parasites" (background control).

  • Drug Dilution: Prepare a 2x serial dilution of MK-436 in LIT medium. Add 100 µL of each dilution to the appropriate wells, resulting in a final volume of 200 µL. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate at 28°C for 72 hours.

  • Resazurin Addition: Add 20 µL of the 0.5 mM resazurin solution to each well.

  • Final Incubation: Incubate for another 24 hours at 28°C. Viable, metabolically active parasites will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement: Read the fluorescence on a plate reader (Ex: 560 nm, Em: 590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no parasite" wells from all other wells.

    • Normalize the data by setting the "no drug" control to 100% viability.

    • Plot the percentage of viability against the log of the drug concentration.

    • Use a non-linear regression (dose-response curve) to calculate the IC50 value.

Protocol 2: Analysis of ABC Transporter Gene Expression by RT-qPCR

This protocol quantifies the mRNA levels of a target gene (e.g., TcABCG1) relative to a reference gene.

Materials:

  • T. cruzi epimastigotes (susceptible and resistant strains), untreated or treated with a sub-lethal dose of MK-436.

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target gene (TcABCG1) and reference gene (e.g., GAPDH or alpha-tubulin)

Methodology:

  • RNA Extraction: Harvest approximately 5 x 10^7 epimastigotes by centrifugation. Extract total RNA using an appropriate kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer set. A typical reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • qPCR Cycling: Run the qPCR plate on a thermal cycler with a standard program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of the target gene using the ΔΔCq method:

      • ΔCq = Cq(target gene) - Cq(reference gene)

      • ΔΔCq = ΔCq(resistant sample) - ΔCq(susceptible sample)

      • Fold Change = 2^(-ΔΔCq)

    • A fold change greater than 2 is typically considered significant upregulation.

References

Technical Support Center: Optimizing Compound X Treatment Duration for Chronic Infections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Compound X for chronic infections. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the in vitro assessment of Compound X.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

  • Question: We are observing significant well-to-well and day-to-day variability in our MIC and MBC results for Compound X. What are the potential causes and solutions?

  • Answer: Inconsistent MIC and MBC values can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inoculum Preparation: The density of the initial bacterial culture is critical. Ensure the inoculum is standardized, for example, to a 0.5 McFarland turbidity standard, before each experiment. Use a spectrophotometer for accuracy.[1]

    • Media Composition: Minor variations in media components can affect bacterial growth and the activity of Compound X. Use media from a reputable supplier and check the pH of each new batch.[1]

    • Compound Stability: Ensure that Compound X is properly stored and that fresh stock solutions are prepared for each experiment to avoid degradation.

    • Endpoint Reading: Subjectivity in determining the lowest concentration with no visible growth can lead to variability. Have a consistent and, if possible, blinded method for reading plates. For MBC determination, ensure complete and even plating of the subculture.[2][3][4]

Issue 2: Poor Dose-Response Curve in Time-Kill Assays

  • Question: Our time-kill assays with Compound X are not showing a clear dose-dependent killing effect. What could be the issue?

  • Answer: A flat or inconsistent dose-response curve in a time-kill assay can be due to several experimental variables.

    • Concentration Range: The selected concentrations of Compound X may be too high (saturating effect) or too low (no discernible effect). A broader range of concentrations, typically spanning from below the MIC to several multiples of the MIC, should be tested.

    • Sampling Time Points: The time points for sampling may not be optimal to capture the dynamics of bacterial killing. Consider more frequent sampling, especially in the early hours of the experiment.[5][6][7]

    • Bacterial Growth Phase: Ensure that the bacteria are in the logarithmic growth phase at the start of the assay, as this can significantly impact their susceptibility to antimicrobial agents.

    • Assay Volume and Aeration: Inconsistent incubation volumes and aeration can affect bacterial growth and compound efficacy. Standardize these conditions across all experiments.[8]

Issue 3: Contamination in Chronic Infection Models

  • Question: We are experiencing frequent contamination in our long-term in vitro chronic infection models (e.g., biofilm models). How can we mitigate this?

  • Answer: Maintaining sterility in long-term in vitro models is challenging but crucial.

    • Aseptic Technique: Reinforce strict aseptic techniques for all manipulations.

    • Dedicated Equipment: Use incubators and other equipment dedicated solely to these long-term experiments to minimize the risk of cross-contamination.

    • Prophylactic Antibiotics (with caution): In some co-culture models, it may be possible to use antibiotics that target potential contaminants but do not affect the primary organism of interest. This must be carefully validated.

    • Regular Monitoring: Regularly check for signs of contamination, both visually and by plating samples on non-selective media.

Frequently Asked Questions (FAQs)

Q1: How do we select the most appropriate in vitro model for studying chronic infections with Compound X?

A1: The choice of an in vitro model depends on the specific research question. For chronic infections, models that mimic the in vivo environment are preferable.[9][10][11] Biofilm models, such as those using microtiter plates or flow-based systems, are commonly used to simulate the sessile, resistant state of bacteria in chronic infections.[11][12] For more complex interactions, co-culture models with host cells or ex vivo tissue models can provide a more physiologically relevant environment.[9][10]

Q2: What is the significance of the MBC/MIC ratio and how should it be interpreted?

A2: The ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC) provides insight into the killing activity of an antimicrobial agent. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13] A higher MBC/MIC ratio suggests that the compound is primarily bacteriostatic at concentrations that inhibit growth.

Q3: How can we assess the potential for resistance development to Compound X with prolonged treatment?

A3: Serial passage experiments are a common method to assess the potential for resistance development. This involves repeatedly exposing a bacterial population to sub-lethal concentrations of Compound X and monitoring for changes in the MIC over time. Whole-genome sequencing of any resistant isolates can then be used to identify the genetic basis of resistance.

Data Presentation

Table 1: Effect of Compound X Treatment Duration on Bacterial Viability and Resistance Frequency

Treatment Duration (hours)Mean Log Reduction in CFU/mL (± SD)Frequency of Resistant Mutants (per 10^8 cells)
0 (Control)0<1
243.5 (± 0.4)5
485.2 (± 0.6)12
725.8 (± 0.5)25
965.9 (± 0.7)48

This is a hypothetical dataset for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Compound X Dilutions: Prepare a series of two-fold serial dilutions of Compound X in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.[1]

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).[1]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[1]

  • Reading and Interpretation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of Compound X that completely inhibits visible growth.[14]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

  • Perform MIC Assay: First, determine the MIC as described in Protocol 1.[2]

  • Subculturing: From the wells corresponding to the MIC and at least two more concentrated dilutions, plate a 100 µL aliquot onto antibiotic-free agar plates (e.g., Tryptic Soy Agar).[2][3]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[6]

  • Reading and Interpretation: The MBC is the lowest concentration of Compound X that results in a ≥99.9% reduction in the initial inoculum count.[13][15]

Protocol 3: Time-Kill Assay

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[6]

  • Experimental Setup: Prepare culture tubes with different concentrations of Compound X (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control tube without the compound. Inoculate each tube with the prepared bacterial suspension.[8]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[6][7][16]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates to determine the number of viable bacteria (CFU/mL).[6]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of Compound X and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16]

Visualizations

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm Efflux_Pump Efflux Pump Compound_X_out Efflux_Pump->Compound_X_out Active Transport Compound_X_in Regulator_Protein Regulator Protein (e.g., MarA) Compound_X_in->Regulator_Protein Induces Target Cellular Target Compound_X_in->Target Inhibits Regulator_Protein->Efflux_Pump Upregulates expression Compound_X_bound Compound_X_ext Compound X (extracellular) Compound_X_ext->Compound_X_in Diffusion

Caption: A simplified signaling pathway for efflux pump-mediated resistance.

experimental_workflow cluster_initial Initial Characterization cluster_dynamic Dynamic Assessment cluster_optimization Duration Optimization cluster_analysis Data Analysis & Interpretation MIC_Assay Determine MIC MBC_Assay Determine MBC MIC_Assay->MBC_Assay Time_Kill Time-Kill Assay MIC_Assay->Time_Kill MBC_Assay->Time_Kill Biofilm_Model Chronic Infection Model (e.g., Biofilm Assay) Time_Kill->Biofilm_Model Duration_Response Duration-Response Study Biofilm_Model->Duration_Response Resistance_Assay Resistance Frequency Assay Duration_Response->Resistance_Assay Optimal_Duration Determine Optimal Treatment Duration Resistance_Assay->Optimal_Duration

References

Technical Support Center: Troubleshooting Inconsistent Efficacy in Niraparib (MK-4827) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Niraparib (MK-4827), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during efficacy studies of Niraparib, with a particular focus on studies involving the MDA-MB-436 cell line.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Niraparib (MK-4827)?

Niraparib is a selective inhibitor of PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] By inhibiting PARP, Niraparib leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[5][6][7]

Q2: Why are BRCA1/2-mutated cell lines, like MDA-MB-436, often used in Niraparib studies?

The MDA-MB-436 cell line is derived from a human triple-negative breast cancer (TNBC) and harbors a deleterious splice site mutation in the BRCA1 gene (5396+1G>A), leading to a truncated and non-functional BRCA1 protein.[8][9][10] This genetic characteristic makes MDA-MB-436 cells deficient in the homologous recombination (HR) DNA repair pathway.[11][12] Consequently, these cells are highly dependent on PARP-mediated DNA repair for survival, making them a relevant and sensitive model for studying the efficacy of PARP inhibitors like Niraparib based on the principle of synthetic lethality.[4]

Q3: What are the common causes of inconsistent results in Niraparib efficacy studies?

Inconsistent results in Niraparib efficacy studies can arise from a variety of factors, including:

  • Cell Line Integrity and Passage Number: Genetic drift can occur in cell lines over time and with increasing passage numbers, potentially altering their sensitivity to Niraparib. It is crucial to use authenticated, low-passage cell lines.

  • Experimental Conditions: Variations in cell culture media, serum concentration, and incubation times can impact cell growth and drug response. Adherence to a standardized protocol is essential.

  • Drug Concentration and Stability: Inaccurate drug concentrations or degradation of the compound can lead to variability. Proper storage and handling of Niraparib are critical.

  • Mechanisms of Resistance: Both de novo and acquired resistance can lead to a lack of response. These mechanisms include the restoration of HR function, increased drug efflux, and protection of replication forks.[13][14][15]

  • Assay-Specific Variability: Different assays for measuring cell viability or apoptosis have inherent variabilities. Using multiple, complementary assays can provide a more robust assessment of efficacy.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value for Niraparib in MDA-MB-436 Cells

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Line Authenticity/Integrity Verify the identity of your MDA-MB-436 cell line using Short Tandem Repeat (STR) profiling.Confirm the presence of the BRCA1 5396+1G>A mutation through sequencing.Use low-passage number cells (ideally <20 passages from the source).
Niraparib Stock Solution Prepare fresh stock solutions of Niraparib in a suitable solvent (e.g., DMSO).Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.Verify the concentration of your stock solution if possible.
Assay Conditions Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.Ensure consistent incubation times and conditions (37°C, 5% CO2).Use a positive control (e.g., another PARP inhibitor with a known IC50) to validate your assay.
Development of Resistance If using a subclone of MDA-MB-436, it may have developed resistance. Consider obtaining a fresh vial from a reputable cell bank.Investigate potential resistance mechanisms (see Issue 2).
Issue 2: MDA-MB-436 Cells Show Acquired Resistance to Niraparib Over Time

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Restoration of Homologous Recombination (HR) Investigate for secondary mutations in BRCA1 that could restore its reading frame and function.[14]Assess the expression and localization of key HR proteins like RAD51.[16] Resistant cells may show restored RAD51 foci formation upon DNA damage.
Increased Drug Efflux Evaluate the expression of drug efflux pumps such as P-glycoprotein (MDR1/ABCB1).[17]Test the effect of co-treating with an inhibitor of these pumps to see if sensitivity is restored.
Replication Fork Protection Investigate the status of proteins involved in protecting stalled replication forks. Loss of certain nucleases can lead to fork stability and resistance.[15][17]
Changes in PARP1 Expression or Activity Assess PARP1 protein levels and enzymatic activity. While less common, alterations in the drug's target can contribute to resistance.[14]

Quantitative Data Summary

The following tables summarize reported IC50 values for Niraparib in MDA-MB-436 cells from various studies. Note that values can vary depending on the specific assay and experimental conditions used.

Table 1: In Vitro Potency of Niraparib in MDA-MB-436 Cells

Assay Type Reported IC50 / CC50 Reference
Cell Proliferation Assay~18 nM (CC50)[18]
Clonogenic Survival AssayNot explicitly stated, but high sensitivity observed[2]
Tumor Growth Inhibition (in vivo)Efficacious at 75 mg/kg daily[19]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
  • Cell Seeding:

    • Culture MDA-MB-436 cells in Leibovitz's L-15 Medium supplemented with 10% FBS, 10 µg/ml insulin, and 16 µg/ml glutathione in a humidified incubator at 37°C with 5% CO2.[20]

    • Trypsinize and seed 2,000-5,000 cells per well in a 96-well plate. Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of Niraparib (MK-4827) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72-96 hours.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: Western Blot for PARP1 and γH2AX
  • Cell Lysis:

    • Treat MDA-MB-436 cells with Niraparib at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against PARP1, cleaved PARP1, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters BER Base Excision Repair (BER) PARP->BER activates Niraparib Niraparib (MK-4827) Niraparib->PARP inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Proficient Homologous Recombination (HR) - Proficient DSB->HR_Proficient repaired by HR_Deficient Homologous Recombination (HR) - Deficient (e.g., BRCA1/2 mutant) DSB->HR_Deficient cannot be repaired by Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Troubleshooting_Workflow Start Inconsistent Niraparib Efficacy Check_Reagents Verify Cell Line & Drug Integrity Start->Check_Reagents Check_Protocol Standardize Experimental Protocol Start->Check_Protocol Investigate_Resistance Investigate Resistance Mechanisms Check_Reagents->Investigate_Resistance If reagents are verified Check_Protocol->Investigate_Resistance If protocol is standardized HR_Restoration Assess HR Function (e.g., RAD51 foci) Investigate_Resistance->HR_Restoration Drug_Efflux Measure Drug Efflux Pump Expression Investigate_Resistance->Drug_Efflux Fork_Protection Analyze Replication Fork Proteins Investigate_Resistance->Fork_Protection Outcome_Consistent Consistent Results HR_Restoration->Outcome_Consistent If resistance mechanism identified Outcome_Inconsistent Inconsistent Results (Further Investigation) HR_Restoration->Outcome_Inconsistent If no resistance mechanism identified Drug_Efflux->Outcome_Consistent If resistance mechanism identified Drug_Efflux->Outcome_Inconsistent If no resistance mechanism identified Fork_Protection->Outcome_Consistent If resistance mechanism identified Fork_Protection->Outcome_Inconsistent If no resistance mechanism identified

References

Technical Support Center: Addressing Off-Target Effects of MK-436 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive review of publicly available scientific literature and data has revealed that MK-436 is primarily documented as a metabolite with anti-trypanosomal activity, effective against the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1] The existing research focuses on its properties as an antitrypanosomal agent.

At present, there is a notable absence of published studies detailing off-target effects of MK-436 in mammalian animal models within the context of drug development for indications such as oncology or inflammatory diseases. Therefore, the creation of a detailed troubleshooting guide and FAQ on this specific topic is not feasible based on the current scientific landscape.

We understand the critical importance of anticipating and mitigating off-target effects in preclinical research. Should you be working with a different compound or have access to proprietary data on MK-436 that suggests off-target activity, we recommend a tailored approach to investigation. Below, we provide a generalized framework and a set of frequently asked questions that can be adapted to investigate potential off-target effects of any investigational compound in animal models.

General Troubleshooting Guide for Investigating Off-Target Effects

This guide provides a structured approach to identifying and characterizing unexpected phenotypes observed in animal models during preclinical studies.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected mortality or severe morbidity at therapeutic doses.Acute toxicity due to interaction with an unintended vital protein or pathway.- Conduct dose-range finding studies to establish a maximum tolerated dose (MTD).- Perform comprehensive histopathology on all major organs.- Utilize in silico predictive toxicology tools to identify potential off-target interactions.
Unexplained changes in organ weight or function (e.g., elevated liver enzymes, altered kidney function).Organ-specific toxicity resulting from binding to an off-target protein highly expressed in that organ.- Perform detailed clinical chemistry and hematology analysis.- Conduct immunohistochemistry (IHC) on affected organs to look for cellular changes.- Analyze gene expression changes in the affected tissues.
Neurological symptoms (e.g., seizures, ataxia, behavioral changes).Central nervous system (CNS) off-target effects; the compound may be crossing the blood-brain barrier and interacting with neuronal targets.- Assess blood-brain barrier penetration.- Conduct a functional observational battery (FOB) to systematically evaluate neurological function.- Consider ex vivo brain slice electrophysiology to test for effects on neuronal activity.
Immunological reactions (e.g., inflammation, cytokine storm).The compound may be modulating immune cell signaling pathways in an unintended manner.- Perform a comprehensive cytokine panel analysis on plasma samples.- Use flow cytometry to analyze immune cell populations in blood and lymphoid tissues.- Conduct in vitro assays with primary immune cells to assess direct effects.

Frequently Asked Questions (FAQs) - A General Framework

Q1: We are observing an unexpected phenotype in our animal model that does not align with the known on-target mechanism of our compound. How do we begin to investigate potential off-target effects?

A1: The first step is to confirm that the observed phenotype is drug-related and dose-dependent. Conduct a thorough literature review for the target and compound class to see if similar effects have been reported. Systematically collect and analyze tissues for histopathology and biomarker analysis. An unbiased 'omics' approach, such as transcriptomics or proteomics, on affected tissues compared to controls can help generate hypotheses about the off-target pathways involved.

Q2: What in vitro assays can we use to screen for potential off-target liabilities before moving into animal models?

A2: A tiered in vitro screening approach is recommended. This can include:

  • Broad Target Panels: Screen the compound against a large panel of receptors, kinases, ion channels, and enzymes to identify potential off-target binding.

  • Cell-Based Assays: Use cell lines representing different tissue types to assess cytotoxicity, apoptosis, and other cellular health markers.

  • hERG Channel Assay: Specifically test for cardiovascular liability by assessing inhibition of the hERG potassium channel.

Q3: How can we differentiate between an on-target, but previously unknown, effect and a true off-target effect?

A3: This is a critical and often challenging question. A key strategy is to use a tool compound that has a different chemical scaffold but modulates the same primary target. If the tool compound does not produce the same phenotype, it is more likely an off-target effect of your investigational drug. Additionally, creating a genetic knockout or knockdown of the intended target in a relevant cell line or animal model can help to dissect on-target versus off-target effects.

Experimental Protocols: A Generalized Approach

Protocol 1: General Histopathology for Off-Target Effect Screening

  • Animal Dosing: Dose animals (e.g., mice or rats) with the vehicle control, a therapeutically relevant dose, and a high dose of the investigational compound for a predetermined duration (e.g., 14 or 28 days).

  • Necropsy: At the end of the study, perform a full necropsy, recording any gross abnormalities.

  • Tissue Collection: Collect a comprehensive set of tissues (including but not limited to liver, kidney, heart, lung, brain, spleen, and gastrointestinal tract).

  • Fixation: Fix tissues in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Process tissues through graded alcohols and xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm sections and mount on glass slides.

  • Staining: Stain sections with hematoxylin and eosin (H&E).

  • Pathologist Evaluation: A board-certified veterinary pathologist should evaluate the slides in a blinded manner to identify any microscopic changes.

Visualizing Potential Off-Target Mechanisms

The following diagrams illustrate generalized workflows and pathways relevant to investigating off-target effects.

experimental_workflow A In Vivo Observation of Unexpected Phenotype B Dose-Response Confirmation A->B C Comprehensive Tissue Collection (Necropsy) B->C D Histopathology & Clinical Pathology C->D E Hypothesis Generation: Potential Off-Target D->E F In Silico Target Prediction E->F G In Vitro Target Screening Panels E->G H Confirmation in Cellular Assays F->H G->H I Definitive In Vivo Studies (e.g., with tool compounds, KO models) H->I J Identify Off-Target & Mitigate I->J

Caption: A generalized workflow for investigating off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Unintended Receptor (e.g., RTK) Kinase Off-Target Kinase (e.g., MAPK family) RTK->Kinase Compound Investigational Compound (MK-XXX) Compound->RTK Binds Compound->Kinase Inhibits/ Activates TranscriptionFactor Transcription Factor Activation Kinase->TranscriptionFactor Gene Gene Expression (Adverse Phenotype) TranscriptionFactor->Gene

Caption: A hypothetical off-target signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of MK-436 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation development of MK-436, a hypothetical compound with bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of MK-436?

A1: The primary challenges are typically low aqueous solubility and/or low intestinal permeability. For many compounds, poor solubility limits the concentration of the drug available for absorption in the gastrointestinal tract. Low permeability means the drug cannot efficiently cross the intestinal wall to enter the bloodstream. Additionally, first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation.

Q2: What are the initial steps to characterize the bioavailability issues of MK-436?

A2: A thorough physicochemical characterization is the first step. This includes determining the aqueous solubility at different pH values, its pKa, logP, and solid-state properties (crystalline vs. amorphous). Following this, in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays, can predict its ability to be absorbed across the intestinal epithelium.

Q3: What are the common formulation strategies to enhance the bioavailability of a poorly soluble compound like MK-436?

A3: Several strategies can be employed, broadly categorized as:

  • Physical Modifications: Micronization and nanosizing to increase the surface area for dissolution.

  • Chemical Modifications: Salt formation or the creation of co-crystals to improve solubility and dissolution rate.

  • Enabling Formulations:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state to prevent crystallization and improve dissolution.

    • Lipid-Based Formulations (LBFs): Dissolving the drug in lipids, surfactants, and co-solvents to improve solubilization and take advantage of lipid absorption pathways. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Q4: How do I select the most appropriate bioavailability enhancement strategy for MK-436?

A4: The choice of strategy depends on the specific properties of MK-436. For instance, if the compound is ionizable, salt formation might be a viable option. If it has a high melting point and is resistant to amorphization, ASDs may be challenging. A decision tree, like the one provided in the diagrams section, can guide this selection process based on the drug's physicochemical characteristics.

Troubleshooting Guides

Issue 1: MK-436 shows poor and inconsistent dissolution in vitro.

  • Question: My dissolution profiles for MK-436 are low and highly variable between batches. What could be the cause?

  • Answer:

    • Solid-State Form: The presence of different polymorphs or a mix of crystalline and amorphous material can lead to variable dissolution. Confirm the solid-state form of your drug substance using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Particle Size: Inconsistent particle size distribution will affect the surface area available for dissolution. Ensure your particle size reduction method (e.g., milling) is validated and consistently produces the desired particle size range.

    • Wetting: Poor wetting of the drug powder in the dissolution medium can lead to clumping and slow dissolution. Consider the inclusion of a surfactant in your formulation or the dissolution medium to improve wettability.

Issue 2: In vivo pharmacokinetic (PK) data in animal models show high variability.

  • Question: I'm observing large error bars in my plasma concentration-time profiles for MK-436 in rats. How can I reduce this variability?

  • Answer:

    • Food Effects: The presence or absence of food can significantly impact the absorption of some drugs, especially lipid-based formulations.[1] Standardize the feeding schedule of your animals (e.g., fasted vs. fed state) to minimize this source of variation.

    • Formulation Instability: If you are using a liquid formulation, ensure the drug remains solubilized and does not precipitate upon administration. For solid formulations, ensure consistent dosing.

    • Animal Handling and Dosing: Inconsistent administration techniques (e.g., gavage) can lead to variability. Ensure all personnel are properly trained and follow a standardized protocol.

    • Metabolic Differences: While some inter-animal variability is expected, ensure you are using a consistent and healthy animal population.

Issue 3: An amorphous solid dispersion (ASD) of MK-436 is not stable and recrystallizes over time.

  • Question: My ASD formulation shows signs of recrystallization during stability testing. What can I do to improve its stability?

  • Answer:

    • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug. Ensure the polymer has good miscibility with MK-436 and a high glass transition temperature (Tg). You may need to screen different polymers (e.g., HPMC-AS, PVP/VA, Soluplus®).

    • Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.

    • Moisture: Water can act as a plasticizer, reducing the Tg of the ASD and promoting recrystallization. Protect your formulation from moisture by using appropriate packaging and controlling humidity during manufacturing and storage.

Data Presentation: Impact of Formulation on MK-436 Properties

Table 1: Physicochemical Properties of Different MK-436 Formulations

Formulation TypeAqueous Solubility (µg/mL) at pH 6.8Dissolution Rate (mg/cm²/min)
Crystalline MK-436 (Micronized)2.5 ± 0.30.15 ± 0.02
MK-436 HCl Salt25.8 ± 1.21.8 ± 0.3
Amorphous Solid Dispersion (20% drug load in HPMC-AS)150.5 ± 8.912.5 ± 1.1
Self-Microemulsifying Drug Delivery System (SMEDDS)>500 (in micellar solution)N/A (spontaneous emulsification)

Table 2: Pharmacokinetic Parameters of MK-436 Formulations in Rats (10 mg/kg oral dose)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
Crystalline MK-436 (Aqueous Suspension)55 ± 154.0 ± 1.5450 ± 120
MK-436 HCl Salt (Aqueous Solution)210 ± 451.5 ± 0.51,850 ± 350
Amorphous Solid Dispersion (in capsule)850 ± 1501.0 ± 0.57,200 ± 980
SMEDDS (in capsule)1250 ± 2100.75 ± 0.2510,500 ± 1,500

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Add an excess amount of the MK-436 formulation to a known volume of buffer at the desired pH (e.g., pH 1.2, 4.5, 6.8).

  • Agitate the suspension at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solids.

  • Quantify the concentration of dissolved MK-436 in the filtrate using a validated analytical method, such as HPLC-UV.

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: In Vitro Permeability Assessment (PAMPA)

  • Prepare a donor plate by adding a solution of MK-436 in a relevant buffer to the wells.

  • Prepare an acceptor plate containing a buffer solution, which may contain a surfactant to act as a sink.

  • Coat a filter plate with a lipid membrane (e.g., phosphatidylcholine in dodecane) to create the artificial membrane.

  • Place the filter plate on top of the acceptor plate, and then add the donor solution to the top of the filter plate, creating a "sandwich".

  • Incubate the plate sandwich for a specified period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of MK-436 in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the permeability coefficient (Pe) based on the flux of the compound across the membrane.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation & Optimization start Start with MK-436 API physchem Physicochemical Characterization (Solubility, logP, pKa) start->physchem biopharm Biopharmaceutical Characterization (Permeability - PAMPA/Caco-2) physchem->biopharm select_strat Select Formulation Strategy biopharm->select_strat asd Amorphous Solid Dispersion (ASD) select_strat->asd High logP, Amorphous lbf Lipid-Based Formulation (LBF) select_strat->lbf High logP, Lipophilic nano Nanosizing select_strat->nano Crystalline, High MP invitro In Vitro Dissolution & Stability Testing asd->invitro lbf->invitro nano->invitro invivo In Vivo PK Studies (e.g., in Rats) invitro->invivo optimize Optimize Formulation invivo->optimize optimize->invitro Iterate finish Lead Formulation Identified optimize->finish Criteria Met

Caption: Workflow for enhancing the bioavailability of MK-436.

Formulation_Decision_Tree start Physicochemical Data for MK-436 solubility Is Solubility < 10 µg/mL? start->solubility permeability Is Permeability High? solubility->permeability Yes ionizable Is Compound Ionizable? solubility->ionizable No (Solubility OK) sol_limited Solubility is the primary issue. permeability->sol_limited Yes perm_limited Permeability is also a major issue. permeability->perm_limited No salt Strategy: Salt Formation ionizable->salt Yes asd Strategy: Amorphous Solid Dispersion ionizable->asd No logP Is logP > 3? logP->asd No lbf Strategy: Lipid-Based Formulation logP->lbf Yes sol_limited->logP permeation_enhancer Strategy: Include Permeation Enhancer perm_limited->permeation_enhancer

Caption: Decision tree for formulation strategy selection.

Signaling_Pathway_Impact cluster_0 Drug Absorption & Distribution cluster_1 Cellular Mechanism of Action oral_dose Oral Dose of MK-436 (Formulation) absorption GI Absorption oral_dose->absorption systemic_circ Systemic Circulation (Plasma Concentration) absorption->systemic_circ receptor Target Receptor systemic_circ->receptor Binding depends on local concentration kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf response Cellular Response tf->response

Caption: Impact of bioavailability on a hypothetical signaling pathway.

References

Technical Support Center: Large-Scale Synthesis of MK-436

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of MK-436. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the manufacturing of this compound.

MK-436 Chemical Structure: 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole

This guide addresses potential challenges arising from the synthesis of the core isoxazole and nitroimidazole heterocyclic structures of MK-436, particularly in a large-scale production environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of the isoxazole ring in MK-436?

A1: The key challenge in forming the isoxazole ring, typically via a 1,3-dipolar cycloaddition, is the stability of the nitrile oxide intermediate. On a large scale, side reactions such as the dimerization of the nitrile oxide to form furoxans can significantly reduce the yield.[1] Maintaining precise stoichiometric control and reaction temperature is critical to minimize these side products.

Q2: Are there specific safety concerns associated with the large-scale synthesis of the nitroimidazole moiety?

A2: Yes, nitroimidazoles are energetic compounds and can be thermally sensitive. Large-scale reactions involving nitration or handling of nitro-aromatic compounds require strict temperature control and appropriate safety containment measures to prevent runaway reactions. The synthesis of specific regio-isomers (e.g., 5-nitro vs. 4-nitro) can also be challenging and may require carefully optimized conditions to ensure the desired isomer is the major product.[2]

Q3: How can regioisomer formation be controlled during the synthesis of the substituted isoxazole ring?

A3: The formation of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) is a common challenge.[1] On a large scale, this can be influenced by the choice of solvent, reaction temperature, and the electronic and steric properties of the substituents on the alkyne and the nitrile oxide precursor. A thorough Design of Experiments (DoE) approach is recommended during process development to identify the optimal conditions for maximizing the desired regioisomer.

Q4: What are the recommended purification strategies for MK-436 at an industrial scale?

A4: For large-scale purification, column chromatography, while common in the lab, may not be economically viable.[1] Crystallization is often the preferred method for final product purification in a manufacturing setting. Developing a robust crystallization process that effectively removes impurities, including any regioisomers and byproducts from the isoxazole ring formation, is crucial. This may involve screening various solvent systems and optimizing cooling profiles.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during the large-scale synthesis of MK-436.

Guide 1: Low Yield in the Isoxazole Ring Formation Step

Problem: The 1,3-dipolar cycloaddition step to form the isoxazole ring is resulting in a consistently low yield of the desired product.

Potential Cause Troubleshooting Step Expected Outcome
Nitrile Oxide Dimerization Monitor the reaction for the formation of furoxan byproducts using in-process controls (e.g., HPLC, UPLC). Optimize the rate of addition of the nitrile oxide precursor to maintain a low concentration in the reaction mixture.Reduced formation of furoxan byproducts and an increased yield of the desired isoxazole.
Suboptimal Reaction Temperature Perform temperature screening studies. While room temperature may be sufficient for small-scale reactions, gentle heating may be required to drive the reaction to completion on a larger scale. Conversely, excessive heat can promote side reactions.Identification of the optimal temperature range that maximizes product formation while minimizing byproduct generation.
Impure Starting Materials Ensure the purity of the alkyne and the nitrile oxide precursor. Impurities can inhibit the reaction or lead to the formation of undesired side products.Consistent reaction performance and yield with high-purity starting materials.
Guide 2: Inconsistent Regioisomer Ratio

Problem: The ratio of the desired 3,5-disubstituted isoxazole to other regioisomers is inconsistent between batches.

Potential Cause Troubleshooting Step Expected Outcome
Solvent Polarity Variation Ensure consistent solvent quality and composition. The polarity of the solvent can influence the regioselectivity of the cycloaddition.A more consistent regioisomeric ratio from batch to batch.
Temperature Fluctuations Implement strict temperature control during the cycloaddition step. Even minor temperature variations can affect the regioselectivity.Improved control over the regioisomeric outcome of the reaction.
Mixing Inhomogeneity Evaluate the mixing efficiency of the reactor. Poor mixing can lead to localized concentration and temperature gradients, affecting selectivity.Homogeneous reaction conditions leading to a more predictable and consistent regioisomer ratio.

Experimental Protocols

While a specific large-scale synthesis protocol for MK-436 is not publicly available, a generalized laboratory-scale procedure for the synthesis of a substituted isoxazole via 1,3-dipolar cycloaddition is provided below. This can serve as a basis for process development and scale-up.

Synthesis of a 3,5-Disubstituted Isoxazole

  • Preparation of the Nitrile Oxide Precursor (Hydroximoyl Chloride):

    • To a solution of the corresponding aldoxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).

    • The resulting solution contains the hydroximoyl chloride and is used in the next step without isolation.

  • 1,3-Dipolar Cycloaddition:

    • To a solution of the alkyne (1.0 eq) in a suitable solvent (e.g., toluene, ethyl acetate), add the solution of the hydroximoyl chloride from the previous step.

    • Add a base (e.g., triethylamine, 1.2 eq) dropwise at room temperature to generate the nitrile oxide in situ.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_side_reactions Analyze for Side Reactions (e.g., Furoxan Formation) start->check_side_reactions optimize_addition Optimize Reagent Addition Rate check_side_reactions->optimize_addition Side reactions present check_temp Review Reaction Temperature Profile check_side_reactions->check_temp Side reactions minimal end Yield Improved optimize_addition->end optimize_temp Perform Temperature Screening Study check_temp->optimize_temp check_purity Verify Starting Material Purity check_temp->check_purity Temperature optimal optimize_temp->end purify_reagents Re-purify or Source Higher Purity Reagents check_purity->purify_reagents Impurities detected check_purity->end Purity acceptable purify_reagents->end

Caption: Troubleshooting workflow for addressing low yield in isoxazole synthesis.

General Synthetic Pathway for MK-436

mk436_synthesis cluster_nitroimidazole Nitroimidazole Moiety Synthesis cluster_isoxazole Isoxazole Ring Formation imidazole Imidazole Precursor nitration Nitration imidazole->nitration methyl_nitroimidazole 1-methyl-5-nitro-1H-imidazole derivative nitration->methyl_nitroimidazole coupling Coupling Reaction methyl_nitroimidazole->coupling cyclohexene Cyclohexene derivative (Alkyne precursor) cycloaddition 1,3-Dipolar Cycloaddition cyclohexene->cycloaddition hexahydrobenzisoxazole Hexahydrobenzisoxazole ring cycloaddition->hexahydrobenzisoxazole hexahydrobenzisoxazole->coupling mk436 MK-436 coupling->mk436

Caption: A conceptual synthetic pathway for MK-436.

References

Technical Support Center: Refining Serological Monitoring for Investigational Drug MK-436

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for serological monitoring following treatment with the investigational anti-trypanosomal agent, MK-436.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of serological monitoring after MK-436 treatment?

A1: Serological monitoring post-MK-436 treatment primarily aims to assess the host's immunological response to the treatment and to monitor the parasitic load. This involves the detection of antibodies against Trypanosoma cruzi antigens to evaluate treatment efficacy and the detection of anti-drug antibodies (ADAs) against MK-436, which can impact drug safety and effectiveness.

Q2: What are the critical parameters to consider when validating a serological assay for MK-436 studies?

A2: Assay validation is a critical process to ensure reliable results.[1][2] Key parameters include:

  • Accuracy: The closeness of agreement between a test result and the true value.

  • Precision: The degree of agreement among a series of measurements of the same sample.[1]

  • Repeatability and Reproducibility: The consistency of results within the same lab and between different labs.[1]

  • Diagnostic Sensitivity and Specificity: The ability of the assay to correctly identify positive and negative samples, respectively.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.[3]

Q3: How can I minimize the matrix effect in my serological assays?

A3: The matrix effect, caused by components in the sample other than the analyte, can interfere with assay performance. To minimize this:

  • Use a well-characterized and appropriate matrix for your standards and controls.

  • Optimize the dilution of your samples to reduce the concentration of interfering substances.

  • Incorporate interference screening during assay development.

  • Consider using more specific reagents, such as monoclonal antibodies.

Troubleshooting Guides

Issue 1: High Background in Antigen-Down ELISA for T. cruzi Antibodies

Q: My antigen-down ELISA for detecting anti-T. cruzi antibodies is showing high background in my negative control wells. What are the possible causes and solutions?

A: High background can obscure the specific signal and lead to false-positive results. Here are common causes and troubleshooting steps:

Possible Cause Solution
Insufficient Washing Ensure adequate washing between steps to remove unbound reagents. Increase the number of wash cycles or the volume of wash buffer.
Cross-Reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample.
High Concentration of Reagents Optimize the concentrations of the coating antigen and the primary and secondary antibodies.
Blocking Inefficiency Try different blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers) and optimize the incubation time and temperature.
Contaminated Reagents Use fresh, sterile buffers and reagents.[4]
Issue 2: Low or No Signal in Anti-Drug Antibody (ADA) Bridging ELISA

Q: I am not detecting a signal in my positive control for the anti-MK-436 ADA bridging ELISA. What could be the problem?

A: A weak or absent signal in the positive control indicates a fundamental issue with the assay. Consider the following:

Possible Cause Solution
Inactive Reagents Ensure all reagents, especially the enzyme-conjugated components, are stored correctly and are within their expiration date. Use fresh reagents.[4]
Incorrect Wavelength Reading Verify that the plate reader is set to the correct absorbance wavelength for the substrate used.[4]
Sub-optimal Incubation Times/Temperatures Review the protocol and ensure all incubation steps are performed for the specified duration and at the correct temperature.
Improper Plate Coating Optimize the coating concentration of the drug-biotin and drug-digoxigenin conjugates. Consider different coating buffers or longer incubation times.[4]
Pipetting Errors Calibrate pipettes to ensure accurate dispensing of volumes.[4]

Experimental Protocols

Protocol 1: Indirect ELISA for Detection of Anti-T. cruzi IgG Antibodies
  • Plate Coating: Coat a 96-well microplate with 100 µL/well of T. cruzi lysate antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL/well of diluted serum samples (e.g., 1:100 in blocking buffer) and controls. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated anti-human IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Assay Precision for Anti-MK-436 ADA Bridging ELISA
Control Sample Mean OD (450nm) Standard Deviation Intra-Assay CV (%) Inter-Assay CV (%)
High Positive2.150.083.75.1
Low Positive0.890.055.67.8
Negative0.120.0216.718.2
Table 2: Diagnostic Performance of Anti-T. cruzi IgG ELISA
Parameter Value (%) 95% Confidence Interval
Diagnostic Sensitivity 98.596.2 - 99.5
Diagnostic Specificity 99.297.8 - 99.8
Positive Predictive Value 99.197.6 - 99.7
Negative Predictive Value 98.696.5 - 99.6

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring pre_sample Collect Baseline Serological Sample treatment Administer MK-436 pre_sample->treatment post_sample Collect Follow-up Serological Samples treatment->post_sample ada_assay Anti-Drug Antibody (ADA) Assay post_sample->ada_assay parasite_assay Parasite Antigen/Antibody Assay post_sample->parasite_assay data_analysis Data Analysis and Interpretation ada_assay->data_analysis parasite_assay->data_analysis

Caption: Experimental workflow for serological monitoring.

signaling_pathway cluster_parasite Trypanosoma cruzi cluster_host Host Immune System parasite_antigen Surface Antigen b_cell B Cell parasite_antigen->b_cell Activates plasma_cell Plasma Cell b_cell->plasma_cell Differentiates into antibody Anti-T. cruzi Antibody plasma_cell->antibody Produces mk436 MK-436 Treatment parasite_lysis Parasite Lysis mk436->parasite_lysis Induces parasite_lysis->parasite_antigen Releases

Caption: Hypothetical mechanism of immune response.

troubleshooting_tree start High Background in ELISA q1 Are negative controls also high? start->q1 a1_yes Check for systemic issues q1->a1_yes Yes q2 Is the secondary antibody pre-adsorbed? q1->q2 No a2_no Use a pre-adsorbed secondary antibody q2->a2_no No q3 Was blocking step optimized? q2->q3 Yes a3_no Optimize blocking buffer and incubation q3->a3_no No a3_yes Check for other causes (e.g., contamination) q3->a3_yes Yes

Caption: Troubleshooting high background in ELISA.

References

Technical Support Center: Optimizing In Vivo MK-436 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for variability in in vivo MK-436 experiments.

Frequently Asked Questions (FAQs)

Q1: What is MK-436 and what is its primary in vivo application?

A1: MK-436 is a 2-substituted 5-nitroimidazole compound with proven anti-trypanosomal activity.[1] Its primary in vivo application is in experimental models of Chagas disease, caused by the parasite Trypanosoma cruzi.[1][2]

Q2: What is the proposed mechanism of action for MK-436 against Trypanosoma cruzi?

A2: As a nitroimidazole, MK-436 is believed to act as a prodrug that requires bioactivation. The mechanism of action for similar nitroimidazoles against T. cruzi involves the reduction of the nitro group, leading to the generation of reactive metabolites.[3][4] These metabolites can cause damage to parasitic macromolecules, including DNA.[5] Specifically, some 5-nitroimidazoles act as thiol scavengers, particularly for trypanothione, a crucial cofactor for the parasite's detoxification pathway.[3][6]

Q3: What are the most common sources of variability in in vivo MK-436 experiments?

A3: Variability in in vivo studies with MK-436 can stem from several factors:

  • Biological Variability: This includes the strain of T. cruzi used, as different strains can elicit varied host responses and susceptibility to treatment.[1] The age, sex, and genetic background of the animal model (e.g., mouse strain) also contribute to biological variation.

  • Experimental Procedure Variability: Inconsistencies in drug formulation and administration, methods for assessing parasite load, and the timing of sample collection can introduce significant variability.

  • Environmental Factors: Differences in animal housing conditions, diet, and light-dark cycles can impact the host's physiological response and, consequently, the experimental outcomes.

Q4: What are the expected outcomes of a successful MK-436 treatment in a mouse model of Chagas disease?

A4: A successful treatment regimen with MK-436 is expected to lead to a rapid decrease in parasitemia, often within 24 hours of initiating treatment.[1] It should also affect the intracellular amastigote forms of the parasite.[1] However, it is important to note that even with parasitological cure, serological tests may remain positive in a significant portion of treated animals.[1]

Troubleshooting Guides

Issue 1: High Variability in Parasitemia Measurements
  • Potential Cause 1: Inconsistent Sampling Time.

    • Troubleshooting: Standardize the time of day for blood collection, as circadian rhythms can influence parasite levels in the peripheral blood.

  • Potential Cause 2: Different Parasitemia Quantification Methods.

    • Troubleshooting: Use a consistent and validated method for quantifying parasitemia throughout the experiment. Options include manual counting with a Neubauer chamber, quantitative PCR (qPCR), or flow cytometry.[7][8] qPCR is generally more sensitive for detecting low parasite loads, especially in the chronic phase.[8]

  • Potential Cause 3: Inter-operator Variability.

    • Troubleshooting: If using manual methods, ensure that all personnel are trained on the same standardized protocol for sample preparation and counting. Blinding the operator to the treatment groups can also reduce bias.

Issue 2: Inconsistent or Lower-than-Expected Efficacy
  • Potential Cause 1: Improper Drug Formulation and Administration.

    • Troubleshooting: Ensure MK-436 is properly suspended for oral gavage. A common method is to suspend the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. Administer the suspension immediately after preparation to prevent settling. The oral gavage technique should be performed consistently by trained personnel to ensure accurate dosing.[9]

  • Potential Cause 2: T. cruzi Strain Resistance or Differential Susceptibility.

    • Troubleshooting: Be aware that different strains of T. cruzi (e.g., Y, 12 SF, Colombian) can exhibit varying susceptibility to MK-436.[1] If lower efficacy is observed, consider using a different, more susceptible strain for initial compound screening or increasing the dose in a dose-response study.

  • Potential Cause 3: Suboptimal Dosing Regimen.

    • Troubleshooting: A reported effective dose for MK-436 is two daily doses of 250 mg/kg.[1] If this is not effective, a dose-response study may be necessary to determine the optimal dose for your specific animal model and parasite strain.

Issue 3: Adverse Effects or Toxicity in Treated Animals
  • Potential Cause 1: High Dose of MK-436.

    • Troubleshooting: While generally well-tolerated, high doses of nitroimidazoles can lead to neurotoxicity.[10] Observe animals for any signs of adverse effects such as weight loss, lethargy, or neurological symptoms. If toxicity is observed, consider reducing the dose or the frequency of administration.

  • Potential Cause 2: Vehicle-related Toxicity.

    • Troubleshooting: Ensure the vehicle used for drug suspension is non-toxic at the administered volume. Conduct a vehicle-only control group to rule out any adverse effects from the formulation itself.

Quantitative Data Summary

ParameterBenznidazole (100 mg/kg, oral) in MiceMegazol (80 mg/kg, oral) in MiceMK-436
Cmax (Maximum Plasma Concentration) ~41.6 µg/mL[4]33.8 µg/mL[11]Data not available
Tmax (Time to Maximum Concentration) ~0.83 hours[4]~4 hours[11]Data not available
t½ (Half-life) ~2.03 hours[4]~0.7 hours[11]Data not available
AUC (Area Under the Curve) Data varies by study158,714 µg·h/L[11]Data not available
Bioavailability Low[12]Higher than intraperitoneal administration[11]Data not available
Clearance ~13.29 mL/h[4]Data not availableData not available

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of MK-436 in a Mouse Model of Acute Chagas Disease
  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or Swiss) of a specific age and sex.

  • Parasite Strain: Infect mice intraperitoneally with a known quantity of a specific T. cruzi strain (e.g., 1 x 10^4 trypomastigotes of the Y strain).

  • Grouping: Randomly assign mice to the following groups:

    • Group 1: Uninfected Control

    • Group 2: Infected, Vehicle-Treated Control

    • Group 3: Infected, MK-436 Treated

    • Group 4 (Optional): Infected, Positive Control (e.g., Benznidazole)

  • Drug Formulation and Administration:

    • Prepare a suspension of MK-436 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Begin treatment at the onset of detectable parasitemia.

    • Administer MK-436 orally via gavage at the desired dose (e.g., 250 mg/kg, twice daily).[1]

  • Monitoring Parasitemia:

    • Collect blood samples from the tail vein at regular intervals.

    • Quantify parasitemia using a standardized method (e.g., counting in a Neubauer chamber or qPCR).[7][8]

  • Endpoint Analysis:

    • At the end of the study, collect blood for serological analysis (e.g., ELISA).

    • Euthanize animals and collect heart tissue for histopathological analysis.

Protocol 2: Quantification of Parasitemia by Microscopy
  • Blood Collection: Collect a small volume of blood (e.g., 5 µL) from the tail vein.

  • Sample Preparation: Dilute the blood in a known volume of a solution that lyses red blood cells but preserves the parasites (e.g., 0.85% ammonium chloride).

  • Counting: Load the diluted sample into a Neubauer chamber.

  • Calculation: Count the number of trypomastigotes in a defined area and calculate the number of parasites per milliliter of blood.

Protocol 3: Serological Analysis by ELISA
  • Antigen Coating: Coat a 96-well plate with T. cruzi antigen and incubate.

  • Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat milk in PBS-T) to prevent non-specific binding.

  • Sample Incubation: Add diluted serum samples from the experimental mice to the wells and incubate.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate.

  • Detection: Add a substrate solution (e.g., TMB) and stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength.

Protocol 4: Histopathological Analysis of Heart Tissue
  • Tissue Fixation: Fix the heart tissue in 10% neutral buffered formalin.

  • Processing: Dehydrate the tissue through a series of graded alcohols and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the tissue.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.

  • Microscopic Examination: Examine the stained sections under a microscope to assess for inflammation (e.g., mononuclear cell infiltrates) and the presence of amastigote nests.[13][14]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Animal Model Selection (e.g., BALB/c mice) C Infection (Intraperitoneal) A->C B T. cruzi Strain Selection (e.g., Y strain) B->C D Randomization into Groups (Control, Vehicle, MK-436) C->D F Oral Gavage Administration (e.g., 250 mg/kg, 2x/day) D->F E Drug Formulation (e.g., Suspension in CMC) E->F G Parasitemia Quantification (Microscopy/qPCR) F->G H Serology (ELISA) G->H I Histopathology (Heart Tissue, H&E Stain) G->I

Caption: Workflow for an in vivo efficacy study of MK-436.

mechanism_of_action MK436 MK-436 (Prodrug) Activation Parasite Nitroreductase MK436->Activation Bioactivation ReactiveMetabolites Reactive Nitroso/ Hydroxylamine Metabolites Activation->ReactiveMetabolites Trypanothione Trypanothione (TSH) ReactiveMetabolites->Trypanothione Depletes DNA Parasite DNA ReactiveMetabolites->DNA Interacts with OxidizedTSH Oxidized Trypanothione Trypanothione->OxidizedTSH Damage Macromolecular Damage Trypanothione->Damage Prevents (Detoxification) DNA->Damage

Caption: Proposed mechanism of action for nitroimidazoles like MK-436.

troubleshooting_logic Start High Variability in Results? Parasitemia Inconsistent Parasitemia? Start->Parasitemia Yes Efficacy Low Efficacy? Start->Efficacy Yes Toxicity Adverse Effects? Start->Toxicity Yes Sol_Parasitemia1 Standardize Sampling Time Parasitemia->Sol_Parasitemia1 Sol_Parasitemia2 Use Consistent Quantification Method Parasitemia->Sol_Parasitemia2 Sol_Efficacy1 Check Formulation & Administration Efficacy->Sol_Efficacy1 Sol_Efficacy2 Consider Strain Susceptibility Efficacy->Sol_Efficacy2 Sol_Toxicity1 Perform Dose-Response Study Toxicity->Sol_Toxicity1 Sol_Toxicity2 Evaluate Vehicle Toxicity Toxicity->Sol_Toxicity2

References

Validation & Comparative

A Tale of Two Nitroimidazoles: Benznidazole, the Veteran, Versus MK-436, the Lost Prospect in Chagas Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of effective treatments for Chagas disease, a chronic and often debilitating parasitic illness, the landscape is dominated by a few key players. Benznidazole, a nitroimidazole derivative, has been a mainstay of therapy for decades, despite its limitations. In the annals of Chagas drug discovery, another nitroimidazole, MK-436, emerged in the 1980s with considerable preclinical promise but ultimately faded from the developmental pipeline. This guide provides a detailed, data-driven comparison of these two compounds, offering a retrospective on MK-436 and a comprehensive overview of the current standing of benznidazole.

At a Glance: Key Differences

FeatureMK-436Benznidazole
Development Stage Preclinical (studies in the 1980s)Clinically approved and widely used
Data Availability Limited to in vitro and murine modelsExtensive preclinical and clinical trial data
Clinical Efficacy Not established in humansProven efficacy, particularly in acute and early chronic phases
Safety Profile Not established in humansWell-characterized, with common adverse effects

Mechanism of Action: A Shared Heritage

Both MK-436 and benznidazole belong to the nitroimidazole class of antimicrobial agents. Their mechanism of action is predicated on the reduction of their nitro group within the Trypanosoma cruzi parasite. This process, catalyzed by parasitic nitroreductases, generates reactive nitro radicals and other electrophilic metabolites. These highly reactive species are believed to exert their trypanocidal effect through multiple pathways, including:

  • DNA Damage: The reactive intermediates can induce significant damage to the parasite's DNA, leading to strand breaks and interfering with replication and transcription.[1][2]

  • Oxidative Stress: The generation of these radicals contributes to a state of severe oxidative stress within the parasite, damaging cellular components like proteins and lipids.[1]

  • Inhibition of Key Enzymes: Benznidazole has been shown to interfere with critical metabolic enzymes within T. cruzi, disrupting vital biochemical pathways.[1]

The selective toxicity of nitroimidazoles towards T. cruzi is attributed to the parasite's efficient nitroreductase system, which is less active in host cells.[1]

cluster_parasite Trypanosoma cruzi Nitroimidazole (Prodrug) Nitroimidazole (Prodrug) Nitroreductase Nitroreductase Nitroimidazole (Prodrug)->Nitroreductase Reduction Reactive Metabolites Reactive Metabolites Nitroreductase->Reactive Metabolites DNA DNA Reactive Metabolites->DNA Damage Proteins_Lipids Proteins & Lipids Reactive Metabolites->Proteins_Lipids Damage Cell Death Cell Death DNA->Cell Death Proteins_Lipids->Cell Death Start Start T_cruzi_Culture Culture T. cruzi epimastigotes and amastigotes Start->T_cruzi_Culture Compound_Addition Add serial dilutions of MK-436 or Benznidazole T_cruzi_Culture->Compound_Addition Incubation Incubate for a defined period (e.g., 72-120 hours) Compound_Addition->Incubation Viability_Assessment Assess parasite viability (e.g., microscopy, fluorescence, colorimetry) Incubation->Viability_Assessment IC50_Determination Determine IC50 values Viability_Assessment->IC50_Determination End End IC50_Determination->End Start Start Infection Infect mice with T. cruzi Start->Infection Treatment Administer MK-436 or Benznidazole (various doses and schedules) Infection->Treatment Monitoring Monitor parasitemia and survival Treatment->Monitoring Cure_Assessment Assess for parasitological cure (e.g., PCR, hemoculture) Monitoring->Cure_Assessment Histopathology Perform histopathological analysis of tissues Cure_Assessment->Histopathology End End Histopathology->End

References

Validating the Anti-trypanosomal Efficacy of MK-436 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-trypanosomal activity of the 2,5-nitroimidazole compound MK-436 and other relevant nitroimidazole derivatives. The objective is to present the available experimental data to validate and compare their potential as therapeutic agents against trypanosomiasis. This document summarizes key quantitative data, details common experimental protocols for assessing anti-trypanosomal efficacy, and visualizes a typical drug discovery workflow.

Performance Comparison of Nitroimidazole Derivatives

The following tables summarize the in vivo and in vitro anti-trypanosomal activities of MK-436 and other notable nitroimidazole compounds.

Table 1: In Vivo Efficacy of MK-436 Against Trypanosoma cruzi in Mice

CompoundT. cruzi StrainDosage RegimenCure Rate (%)Reference
MK-436Y (Type I)250 mg/kg, twice daily72-100[1][2]
MK-43612 SF (Type II)250 mg/kg, twice daily72-100[1][2]
MK-436Colombian (Type III)250 mg/kg, twice daily72-100[1][2]
MK-436Type II Strains (Chronic)250 mg/kg, twice daily90[3]
MK-436Type III Strains (Chronic)250 mg/kg, twice daily95.7[3]

Note: Treatment was initiated during the acute or chronic phase of infection. Parasitemia was observed to disappear within 24 hours of treatment initiation.[1][2]

Table 2: Comparative In Vitro and In Vivo Activity of Other Nitroimidazole Derivatives

CompoundTarget OrganismIn Vitro IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
FexinidazoleT. brucei strains0.7 - 3.3Mouse (acute HAT)100 mg/kg/day for 4 days (oral)[4][5]
Fexinidazole Metabolites (Sulfoxide & Sulfone)T. brucei strains0.7 - 3.3Mouse (chronic HAT)200 mg/kg/day for 5 days (oral)[4][5]
Compound 4 T. cruzi (trypomastigote)5.4--[6]
Compound 4 T. cruzi (amastigote)12.0--[6]
Benznidazole (Reference)T. cruzi (trypomastigote)8.8--[6]
Benznidazole (Reference)T. cruzi (amastigote)8.7--[6]
Compound 6bT. cruzi0.50--[7]
Compound 6gT. cruzi0.64--[7]

*Compound 4 is 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazole-5-yl)-1H-1,2,3-triazole.[6] †Compounds 6b and 6g are novel 2-nitroimidazole-3,5-disubstituted isoxazole analogs.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-trypanosomal compounds. Below are outlines of standard in vitro and in vivo experimental protocols.

In Vitro Anti-trypanosomal Activity Assay

This assay determines the concentration of a compound required to inhibit the growth of trypanosomes by 50% (IC50).

  • Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 humidified atmosphere. For Trypanosoma cruzi, epimastigotes are cultured in a liver infusion tryptose (LIT) medium, while trypomastigotes and amastigotes are typically co-cultured with mammalian host cells (e.g., L6 or Vero cells).

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Assay Procedure:

    • A suspension of parasites is seeded into 96-well microtiter plates.

    • Serial dilutions of the test compounds are added to the wells.

    • Plates are incubated for 48 to 72 hours.

    • A viability indicator, such as resazurin, is added to each well. Resazurin is reduced by viable cells to the fluorescent product resorufin.

    • After a further incubation period of 4-6 hours, the fluorescence is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a suitable sigmoidal dose-response curve-fitting model.

In Vivo Anti-trypanosomal Activity Assay (Mouse Model)

This assay evaluates the efficacy of a compound in a living organism infected with trypanosomes.

  • Animal Model: Swiss albino mice are commonly used.

  • Infection: Mice are infected intraperitoneally with a specific strain of trypanosome (e.g., T. brucei or T. cruzi).

  • Treatment:

    • Once parasitemia is established (detectable levels of parasites in the blood), treatment with the test compound is initiated.

    • The compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses for a defined period (e.g., 4-7 days).

  • Monitoring:

    • Parasitemia: Blood samples are taken from the tail vein at regular intervals to monitor the number of parasites using a hemocytometer.

    • Clinical Signs: Mice are monitored for signs of illness, and body weight is recorded.

    • Survival: The survival rate of the treated mice is compared to that of an untreated control group.

  • Cure Assessment: A mouse is considered cured if no parasites are detected in the blood for a prolonged period after the cessation of treatment (e.g., 30-60 days).

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the screening and validation of anti-trypanosomal drug candidates.

Antrypanosomal_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Library Compound Library Primary_Screening Primary Screening (T. brucei / T. cruzi) Compound_Library->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assay (e.g., L6 cells) Hit_Identification->Cytotoxicity_Assay Selectivity_Index Selectivity Index (SI = IC50 L6 / IC50 parasite) Cytotoxicity_Assay->Selectivity_Index Lead_Generation Lead Generation Selectivity_Index->Lead_Generation Acute_Toxicity Acute Toxicity in Mice Lead_Generation->Acute_Toxicity Mouse_Model Mouse Model of Trypanosomiasis Acute_Toxicity->Mouse_Model Efficacy_Testing Efficacy Testing (Parasitemia, Survival) Mouse_Model->Efficacy_Testing Pharmacokinetics Pharmacokinetics (ADME) Efficacy_Testing->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: Workflow for anti-trypanosomal drug screening and validation.

References

Cross-Resistance Between MK-436 and Other Nitroimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-trypanosomal agent MK-436 and other key nitroimidazoles, with a focus on cross-resistance patterns observed in Trypanosoma cruzi, the causative agent of Chagas disease. The information is compiled from various experimental studies to support research and development in the field of anti-parasitic drugs.

Comparative Efficacy and Cross-Resistance of Nitroimidazoles

Nitroimidazole compounds are prodrugs that require reductive activation by nitroreductase (NTR) enzymes within the parasite to exert their cytotoxic effects. Resistance to these drugs, particularly benznidazole and nifurtimox, is a growing concern in the treatment of Chagas disease and is often associated with decreased activity of the type I mitochondrial nitroreductase (TcNTR).

MK-436, a 2-substituted 5-nitroimidazole, has demonstrated significant efficacy against T. cruzi, including strains that exhibit resistance to other nitroaromatic drugs.[1] Experimental studies in murine models have shown that MK-436 can achieve high cure rates (72-100%) against various T. cruzi strains, including those with natural resistance to benznidazole.[1][2] In some studies, MK-436 was curative at doses where benznidazole and nifurtimox were not.[3][4]

While direct, head-to-head quantitative comparisons of MK-436 against a wide panel of nitroimidazoles on resistant strains are limited in publicly available literature, the existing data suggests a favorable profile for MK-436 in overcoming certain resistance mechanisms. The following table summarizes representative in vitro susceptibility data for various nitroimidazoles against susceptible and resistant T. cruzi strains, compiled from multiple sources to illustrate general cross-resistance patterns.

Table 1: Illustrative In Vitro Activity of Nitroimidazoles against Trypanosoma cruzi

CompoundT. cruzi StrainResistance PhenotypeIC50 (µM)Reference
MK-436 YModerately Benznidazole-Resistant~25 µg/ml*[3][4]
12 SF-Curative in vivo[1][2]
Colombian-Curative in vivo[1][2]
Benznidazole MGSusceptible3.39[5]
DANaturally Resistant111.13[5]
YModerately Resistant8.36[6]
61R (Lab-induced)Resistant (9-26 fold)-[7][8]
Nifurtimox Benznidazole-Resistant ClonesCross-Resistant (2-4 fold)-[7][9]
Other 2-Nitroimidazoles TulahuenSusceptible3.05 - 90.90[1]
Other 3-Nitrotriazoles TulahuenSusceptible0.39 - 1.80[1]

Note: The reported activity for MK-436 was 25 µg/ml against amastigotes in a tissue culture model. A direct molar IC50 comparison with other studies is not available. The data presented is illustrative of the general trends observed in the literature.

Mechanisms of Action and Resistance

The primary mechanism of action for nitroimidazoles involves the reduction of the nitro group by the parasite's NTR, leading to the formation of reactive nitrogen species.[10] These intermediates can induce DNA damage, protein modifications, and oxidative stress, ultimately leading to parasite death.[2][4][11]

Resistance to nitroimidazoles in T. cruzi is primarily linked to mutations or downregulation of the TcNTR enzyme.[7][9] This impairs the activation of the prodrug, rendering it ineffective. Cross-resistance occurs when the same resistance mechanism affects multiple drugs in the same class. For instance, benznidazole-resistant parasites often exhibit reduced susceptibility to nifurtimox.[7]

Below are diagrams illustrating the general signaling pathway for nitroimidazole activation and the experimental workflow for determining drug susceptibility.

Nitroimidazole_Activation_and_Resistance cluster_parasite Trypanosoma cruzi cluster_activation Activation Pathway cluster_resistance Resistance Mechanism Nitroimidazole Nitroimidazole (Prodrug) TcNTR TcNTR (Nitroreductase) Nitroimidazole->TcNTR Enters Parasite TcNTR_mut Mutated/Downregulated TcNTR Nitroimidazole->TcNTR_mut Activated_Drug Reactive Nitrogen Species Macromolecules DNA, Proteins, Lipids Activated_Drug->Macromolecules Damages Cell_Damage Cellular Damage Macromolecules->Cell_Damage Parasite_Death Parasite Death Cell_Damage->Parasite_Death TcNTR->Activated_Drug Reduction e_donor Electron Donor (e.g., NADH) e_donor->TcNTR Reduced_Activation Reduced Activation TcNTR_mut->Reduced_Activation Reduced_Activation->Nitroimidazole Ineffective

Caption: Nitroimidazole activation pathway and mechanism of resistance.

Experimental_Workflow cluster_assessment Viability Assessment Methods start Start prep_cells Prepare Host Cell Monolayer (e.g., Vero cells, myoblasts) start->prep_cells infect_cells Infect with T. cruzi Trypomastigotes prep_cells->infect_cells add_compounds Add Serial Dilutions of Nitroimidazole Compounds infect_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate assess_viability Assess Parasite Viability incubate->assess_viability data_analysis Data Analysis (IC50 Calculation) assess_viability->data_analysis microscopy Microscopic Counting of Intracellular Amastigotes assess_viability->microscopy fluorescence Fluorescence Measurement (e.g., GFP-expressing parasites) assess_viability->fluorescence colorimetric Colorimetric Assay (e.g., β-galactosidase activity) assess_viability->colorimetric end End data_analysis->end

Caption: General experimental workflow for in vitro drug susceptibility testing.

Experimental Protocols

The following is a generalized protocol for determining the in vitro susceptibility of intracellular T. cruzi amastigotes to nitroimidazole compounds, based on methodologies described in the literature.[12][13][14][15]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the intracellular amastigote stage of Trypanosoma cruzi.

Materials:

  • Host cell line (e.g., Vero cells, L6 myoblasts, or primary myoblasts)

  • T. cruzi strain (e.g., susceptible and resistant strains)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (MK-436 and other nitroimidazoles) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well clear-bottom tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Microscope (for manual counting) or plate reader (for automated assays)

  • (Optional) Fluorescently labeled parasites (e.g., GFP-expressing) or parasites expressing a reporter gene (e.g., β-galactosidase)

Procedure:

  • Host Cell Seeding:

    • Trypsinize and count host cells.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 4 x 10³ cells per well).

    • Incubate the plates at 37°C with 5% CO2 for 24 hours.

  • Parasite Infection:

    • Harvest tissue culture-derived trypomastigotes from an infected cell culture.

    • Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 5-10 (parasites per host cell).

    • Incubate for 4-6 hours to allow for parasite invasion.

    • Wash the plates with fresh medium to remove non-internalized parasites.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the infected cell cultures. Include a positive control (e.g., benznidazole) and a negative control (vehicle only).

    • Incubate the plates for an additional 48-72 hours.

  • Assessment of Parasite Viability:

    • Microscopic Counting:

      • Fix the cells with methanol and stain with Giemsa.

      • Count the number of amastigotes per 100 host cells for each compound concentration.

    • Fluorescence-based Assay (for fluorescent parasites):

      • Measure the fluorescence intensity in each well using a plate reader.

    • Colorimetric Assay (for reporter gene parasites):

      • Add the appropriate substrate (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase) and measure the absorbance at the corresponding wavelength.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

The available evidence suggests that MK-436 is a potent anti-trypanosomal agent with the potential to be effective against T. cruzi strains that are resistant to other nitroimidazoles like benznidazole. This may be due to differences in its interaction with the parasite's nitroreductases or other cellular targets. However, a comprehensive understanding of its cross-resistance profile requires further direct comparative studies employing standardized methodologies and a well-characterized panel of susceptible and resistant parasite strains. The experimental protocols and pathways described in this guide provide a framework for conducting such investigations, which are crucial for the development of new and more effective treatments for Chagas disease.

References

Unveiling the Synaptic Scars: A Comparative Analysis of Ultrastructural Changes Induced by BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective Alzheimer's disease therapeutics has led to the development of potent inhibitors targeting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). While these drugs, including verubecestat (MK-436), lanabecestat, and atabecestat, have demonstrated efficacy in reducing amyloid-β (Aβ) production, their impact on the intricate ultrastructure of the neuron remains a critical area of investigation. This guide provides a comparative analysis of the ultrastructural changes induced by these BACE1 inhibitors, supported by experimental data, to inform ongoing research and development efforts.

Executive Summary

This guide synthesizes preclinical findings on the ultrastructural effects of the BACE1 inhibitors verubecestat (MK-436), lanabecestat, and atabecestat. The primary focus is on the morphological changes observed at the cellular and subcellular levels, particularly within the synapse. While clinical trials have highlighted adverse effects such as cognitive worsening and elevated liver enzymes for some of these compounds, this guide delves into the underlying cellular alterations that may contribute to these outcomes.

A key finding from preclinical studies is that BACE1 inhibition by both verubecestat and lanabecestat leads to a significant reduction in the number of synaptic vesicles at the presynaptic active zone. This suggests a potential mechanism for the observed synaptic dysfunction and cognitive side effects. Unfortunately, specific ultrastructural data for atabecestat from publicly available research is lacking, precluding a direct comparison in this domain.

Comparative Analysis of Ultrastructural and Functional Effects

The following table summarizes the key findings from preclinical and clinical studies of verubecestat, lanabecestat, and atabecestat.

FeatureVerubecestat (MK-436)LanabecestatAtabecestat
Primary Mechanism of Action BACE1 InhibitionBACE1 InhibitionBACE1 Inhibition
Effect on Aβ Levels Significant reduction in plasma, CSF, and brain.[1]Significant reduction in plasma and CSF.Significant dose-dependent reduction in CSF.[2][3]
Key Ultrastructural Change Reduction in the readily releasable pool (RRP) of synaptic vesicles.Reduction in the readily releasable pool (RRP) of synaptic vesicles.No specific ultrastructural data available in the reviewed literature.
Quantitative Synaptic Vesicle Density Significant decrease in the number of total vesicles within 200 nm of the presynaptic membrane.Significant decrease in the number of total vesicles within 200 nm of the presynaptic membrane.Not Available
Reported Clinical Adverse Effects Cognitive worsening.[4]Cognitive worsening.Cognitive worsening, elevated liver enzymes.[5][6][7]

Experimental Protocols

The ultrastructural data presented in this guide are primarily derived from studies employing transmission electron microscopy (TEM) on animal models. Below is a generalized methodology based on standard practices for such investigations.

Animal Model and Drug Administration:

  • Wild-type mice are typically used for these studies.

  • Verubecestat (MK-436) and lanabecestat are administered orally at specified doses (e.g., 3 mg/kg for verubecestat and 0.5 mg/kg for lanabecestat) over a period of several months.

Tissue Preparation for Transmission Electron Microscopy (TEM):

  • Perfusion and Fixation: Animals are anesthetized and transcardially perfused with a fixative solution, commonly a mixture of paraformaldehyde and glutaraldehyde in a phosphate buffer.

  • Tissue Dissection: The brain is carefully dissected, and specific regions of interest, such as the hippocampus, are isolated.

  • Post-fixation: The tissue blocks are post-fixed in osmium tetroxide to enhance contrast.

  • Dehydration and Embedding: The tissue is dehydrated through a graded series of ethanol concentrations and then embedded in a resin (e.g., Epon).

  • Ultrathin Sectioning: Ultrathin sections (typically 60-80 nm) are cut using an ultramicrotome and mounted on copper grids.

  • Staining: The sections are stained with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance the contrast of cellular structures.

Image Acquisition and Analysis:

  • The prepared grids are examined using a transmission electron microscope.

  • Images of synapses are captured at high magnification.

  • Quantitative analysis is performed by manually or semi-automatically counting the number of synaptic vesicles within a defined distance from the presynaptic active zone. The density of the readily releasable pool (RRP) of vesicles is a key parameter measured.

Signaling Pathways and Mechanisms of Action

BACE1 has a range of physiological substrates beyond amyloid precursor protein (APP), and its inhibition can disrupt crucial cellular signaling pathways. The observed reduction in synaptic vesicle density is thought to be linked to the role of BACE1 in processing synaptic cell adhesion molecules, particularly neurexins.

BACE1_Signaling_Pathway cluster_postsynaptic Postsynaptic Terminal Neuroligin Neuroligin Neurexin Neurexin Neurexin->Neuroligin Binding

Caption: BACE1-mediated cleavage of neurexin influences synaptic vesicle docking.

BACE1 is involved in the proteolytic processing of neurexin, a presynaptic cell adhesion molecule that forms a complex with the postsynaptic protein neuroligin.[8] This neurexin-neuroligin complex is crucial for synapse stability and function, including the proper docking and release of synaptic vesicles. By inhibiting BACE1, drugs like verubecestat and lanabecestat are hypothesized to interfere with neurexin processing, leading to downstream effects on the machinery responsible for tethering synaptic vesicles to the active zone. This disruption of the signaling cascade ultimately manifests as a reduction in the readily releasable pool of vesicles, potentially impairing synaptic transmission and contributing to the cognitive deficits observed in clinical trials.

Conclusion

The investigation into the ultrastructural effects of BACE1 inhibitors reveals a significant impact on synaptic integrity. Preclinical evidence for verubecestat (MK-436) and lanabecestat points to a shared consequence of treatment: a quantifiable reduction in synaptic vesicle density at the presynaptic terminal. This finding provides a potential cellular basis for the adverse cognitive effects reported in clinical trials. The lack of publicly available, detailed ultrastructural data for atabecestat highlights a gap in our comparative understanding of this drug class.

For researchers and drug development professionals, these findings underscore the importance of evaluating the on-target, off-pathway effects of therapeutic candidates at the ultrastructural level. A deeper understanding of how BACE1 inhibitors modulate synaptic architecture is essential for the design of next-generation therapies with improved safety and efficacy profiles for the treatment of Alzheimer's disease.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information presented is based on preclinical and clinical research findings and should be interpreted within that context.

References

A Head-to-Head Comparison of MK-436 and Other 5-Nitroimidazoles in Anti-Protozoal Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-infective drug development, 5-nitroimidazoles have long been a cornerstone for treating anaerobic bacterial and protozoal infections. This guide provides a comprehensive head-to-head comparison of MK-436, a 2-substituted 5-nitroimidazole, with other notable members of its class, including metronidazole, tinidazole, secnidazole, benznidazole, and nifurtimox. The focus of this comparison is on their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, supported by available experimental data.

Mechanism of Action: A Shared Foundation

The therapeutic effect of 5-nitroimidazole compounds is contingent upon the reductive activation of their nitro group. This process, which occurs preferentially in the low-redox environment of anaerobic organisms, leads to the formation of highly reactive nitro radicals and other cytotoxic intermediates. These reactive species can then damage critical cellular components, including DNA, leading to strand breakage and ultimately cell death. While this general mechanism is shared across the 5-nitroimidazole class, variations in their chemical structures can influence their efficacy, spectrum of activity, and safety profiles.

G cluster_activation Reductive Activation cluster_damage Cellular Damage 5-Nitroimidazole 5-Nitroimidazole Nitro_Radical Reactive Nitro Radical Anion 5-Nitroimidazole->Nitro_Radical Nitroreductases DNA DNA Nitro_Radical->DNA Causes strand breaks Proteins Proteins Nitro_Radical->Proteins Induces damage Other_Macromolecules Other Macromolecules Nitro_Radical->Other_Macromolecules Induces damage Cell_Death Cell_Death DNA->Cell_Death Proteins->Cell_Death Other_Macromolecules->Cell_Death

General mechanism of action of 5-nitroimidazoles.

Comparative In Vitro Efficacy against Trypanosoma cruzi

Direct comparative in vitro studies of MK-436 against a wide array of 5-nitroimidazoles are limited. However, by compiling data from various sources, a comparative overview of their activity against Trypanosoma cruzi can be established. It is important to note that IC50 values can vary significantly depending on the T. cruzi strain, parasite stage (amastigote, trypomastigote, or epimastigote), and the specific experimental conditions used.

CompoundOrganismIC50 / EC50 (µM)Parasite StageReference
MK-436 Trypanosoma cruziNot available--
Benznidazole Trypanosoma cruzi (TcI, TcII, TcV DTUs)4.00 ± 1.90Amastigotes[1]
Trypanosoma cruzi (Y strain)12.8 ± 4.9 - 16.3 ± 2Epimastigotes[2]
Trypanosoma cruzi (multiple strains)7.6 - 32Epimastigotes[2]
Nifurtimox Trypanosoma cruzi (TcI, TcII, TcV DTUs)2.62 ± 1.22Amastigotes[1]
Trypanosoma cruzi0.72 ± 0.15-[3]
Metronidazole Trypanosoma cruzi>200Intracellular forms & Trypomastigotes[4][5]
Tinidazole Trypanosoma cruziNot available--
Secnidazole Trypanosoma cruziNot available--

Comparative In Vivo Efficacy in a Murine Model of Chagas Disease

MK-436 has demonstrated significant efficacy in mouse models of both acute and chronic Chagas disease. When administered orally, it has been shown to be curative at doses lower than the standard treatments, benznidazole and nifurtimox.

CompoundDoseTreatment DurationCure Rate (%)T. cruzi Strain(s)Reference
MK-436 250 mg/kg (twice daily)Not specified72 - 100Y, 12 SF, Colombian[6]
MK-436 250 mg/kg (twice daily)Not specified90 (Type II), 95.7 (Type III)Type II and III[7]
Benznidazole Not specifiedNot specifiedNot curative in the same study--
Nifurtimox Not specifiedNot specifiedNot curative in the same study--

Comparative Toxicity Profile

A significant consideration in the clinical use of 5-nitroimidazoles is their potential for adverse effects. While a direct comparative toxicity study including MK-436 is not available, information on the known side effects of other 5-nitroimidazoles provides a basis for comparison.

CompoundCommon Adverse EffectsReference
MK-436 Data not available-
Benznidazole Skin manifestations (dermatitis, rash), peripheral neuropathy, anorexia, weight loss, insomnia.[8][9][10][8][9][10]
Nifurtimox Anorexia, weight loss, nausea, vomiting, nervous excitation, insomnia, psychiatric alterations.[8][9][10][11][12][8][9][10][11][12]
Metronidazole Nausea, headache, metallic taste, peripheral neuropathy (with long-term use).-
Tinidazole Similar to metronidazole, but often better tolerated.-
Secnidazole Gastrointestinal disturbances.-

Experimental Protocols

In Vitro Anti-Trypanosomal Drug Susceptibility Assay (General Protocol)

This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Trypanosoma cruzi.

G cluster_setup Assay Setup cluster_treatment Drug Treatment cluster_readout Readout A Seed host cells in 96-well plates B Incubate for 24h to allow adherence A->B C Infect cells with trypomastigotes B->C D Incubate for 2h for invasion C->D E Wash to remove extracellular parasites D->E F Add serial dilutions of test compounds E->F G Incubate for 48-72h F->G H Fix and stain cells G->H I Quantify intracellular amastigotes H->I J Calculate IC50 values I->J

Workflow for in vitro anti-trypanosomal drug screening.

  • Cell Culture: Mammalian host cells (e.g., L929 fibroblasts or Vero cells) are seeded in 96-well microplates and incubated to form a confluent monolayer.

  • Infection: The host cell monolayer is infected with tissue culture-derived trypomastigotes of a specific T. cruzi strain at a defined multiplicity of infection.

  • Drug Application: After an incubation period to allow for parasite invasion, the wells are washed to remove extracellular trypomastigotes. Serial dilutions of the test compounds are then added to the wells.

  • Incubation: The plates are incubated for a further period (typically 48-72 hours) to allow for the intracellular replication of amastigotes.

  • Quantification: The cells are fixed, stained (e.g., with Giemsa or a fluorescent DNA dye), and the number of intracellular amastigotes per cell is quantified using microscopy and image analysis software.

  • IC50 Determination: The percentage of parasite inhibition for each drug concentration is calculated relative to untreated control wells. The IC50 value is then determined by non-linear regression analysis.

In Vivo Efficacy in a Murine Model of Chronic Chagas Disease (General Protocol)

This protocol outlines a general procedure for evaluating the efficacy of a drug in a mouse model of chronic Trypanosoma cruzi infection.

  • Infection: Mice (e.g., BALB/c or C3H strains) are infected with a specific strain of T. cruzi. The infection is allowed to proceed to the chronic phase (typically >30 days post-infection).

  • Treatment: Chronically infected mice are treated with the test compound via an appropriate route of administration (e.g., oral gavage) for a defined period.

  • Assessment of Cure: Following the completion of treatment, parasitological cure is assessed using a combination of sensitive methods, which may include:

    • Hemoculture: Blood samples are cultured in a specialized medium to detect the presence of viable parasites.

    • Xenodiagnosis: Uninfected triatomine bugs are allowed to feed on the treated mice, and their feces are later examined for the presence of parasites.

    • Polymerase Chain Reaction (PCR): DNA is extracted from blood or tissue samples and amplified to detect parasite-specific DNA.

    • Immunosuppression: Mice are treated with an immunosuppressive agent (e.g., cyclophosphamide) to induce relapse in any animals that were not fully cured.

  • Histopathology: Tissues (e.g., heart, skeletal muscle) are collected for histopathological examination to assess the extent of inflammation and parasite persistence.

Conclusion

The available data suggests that MK-436 is a potent anti-trypanosomal agent with significant efficacy in preclinical models of Chagas disease, appearing to be more effective than the current standard of care, benznidazole and nifurtimox, in these models. However, a comprehensive head-to-head comparison with a broader range of 5-nitroimidazoles, particularly through in vitro studies to determine comparative IC50 values against various T. cruzi strains, is necessary for a more complete understanding of its relative potency. Furthermore, detailed toxicological studies of MK-436 are required to assess its safety profile in comparison to other drugs in its class. The development of new, more effective, and safer treatments for Chagas disease remains a critical unmet medical need, and further investigation into promising compounds like MK-436 is warranted.

References

Validating Parasitological Cure After MK-436 Treatment for Chagas Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MK-436, a promising anti-trypanosomal agent, with the current standard-of-care drugs for Chagas disease, benznidazole and nifurtimox. The focus is on the methodologies used to validate parasitological cure, supported by preclinical efficacy data.

Comparative Efficacy of Anti-Trypanosomal Drugs in Preclinical Models

The following table summarizes the efficacy of MK-436, benznidazole, and nifurtimox in mouse models of Trypanosoma cruzi infection, the causative agent of Chagas disease. It is important to note that MK-436 data is from early preclinical studies and direct head-to-head comparative trials with the other agents in the same study design are limited.

DrugDosageTreatment DurationMouse Model/ T. cruzi StrainCure Rate (%)Reference
MK-436 30 mg/kg/day20 daysChronic infectionCurative[1]
250 mg/kg/day (in two doses)Not specifiedChronic infection (Type II strain)90%[2]
250 mg/kg/day (in two doses)Not specifiedChronic infection (Type III strain)95.7%[2]
Benznidazole 100 mg/kg/day20 daysChronic infectionNot fully curative[1]
100 mg/kg/day20 daysAcute/Chronic infectionDose-dependent, 100% at this dose[1]
Nifurtimox 100 mg/kg/day20 daysChronic infectionNot fully curative[1]
5 mg/kg/day30 daysChronic infection1.8% positive xenodiagnosis post-treatment[3]

Experimental Protocols for Validating Parasitological Cure

Accurate determination of parasitological cure is critical in the evaluation of new drug candidates for Chagas disease. Due to the low and intermittent parasitemia characteristic of the chronic phase, a combination of methods is often employed.

Xenodiagnosis

Principle: This method utilizes the natural vector of T. cruzi, the triatomine bug, to detect low levels of parasites in the blood of a treated host.

Protocol (for murine models):

  • Use laboratory-reared, uninfected triatomine nymphs (e.g., Triatoma infestans or Rhodnius prolixus).

  • Allow a defined number of nymphs (typically 10-40) to feed on the treated mouse for approximately 20-30 minutes.[4]

  • Maintain the bugs in a controlled environment (27-28°C and high humidity) for 30 to 90 days to allow for parasite multiplication within the insect gut.[4]

  • After the incubation period, collect the feces or dissect the gut of the triatomines.

  • Examine the collected material microscopically for the presence of T. cruzi epimastigotes or metacyclic trypomastigotes.[5]

  • The absence of parasites in all examined bugs is indicative of a potential cure. Multiple xenodiagnosis sessions at different time points post-treatment are recommended to increase sensitivity.

Haemoculture

Principle: This technique involves culturing a blood sample in a specialized medium to allow for the proliferation of any residual T. cruzi parasites to a detectable level.

Protocol:

  • Aseptically collect a blood sample from the treated animal.

  • Inoculate the blood into a biphasic or liquid culture medium, such as Liver Infusion Tryptose (LIT) medium.

  • Incubate the cultures at 28°C.

  • Periodically (e.g., every 15 days for up to 120 days), examine a small aliquot of the culture medium microscopically for the presence of motile T. cruzi epimastigotes.[6]

  • The absence of parasite growth over the entire incubation period suggests a parasitological cure.

Quantitative Polymerase Chain Reaction (qPCR)

Principle: qPCR is a highly sensitive molecular method that detects and quantifies T. cruzi DNA in a biological sample. It is a valuable tool for monitoring treatment efficacy, as a negative result can be an early indicator of therapeutic success.[7]

Protocol Outline:

  • DNA Extraction: Extract total DNA from a blood sample using a validated commercial kit or an in-house method.

  • qPCR Reaction Setup:

    • Prepare a master mix containing a DNA polymerase, dNTPs, reaction buffer, and specific primers and a probe targeting a repetitive DNA sequence of T. cruzi (e.g., satellite DNA or kinetoplast DNA).[2][8]

    • Include an internal amplification control to monitor for PCR inhibition.[9]

    • Add a known amount of extracted DNA from the test sample and appropriate controls (positive, negative, and no-template).

  • Amplification and Detection:

    • Perform the qPCR cycling in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[7]

    • Monitor the fluorescence signal in real-time. The cycle threshold (Ct) value is inversely proportional to the amount of target DNA in the sample.

  • Data Analysis:

    • Compare the Ct values of the test samples to a standard curve generated from known quantities of T. cruzi DNA to quantify the parasite load.

    • A sustained undetectable level of T. cruzi DNA post-treatment is a strong indicator of parasitological cure.

Serological Monitoring

Principle: While not a direct measure of parasite presence, serological tests are crucial for long-term follow-up. A significant and sustained decrease in anti-T. cruzi antibody titers, or complete seroreversion (from positive to negative), is considered a key criterion for cure, particularly in chronic infections.[10][11]

Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method to quantify antibody levels.[11]

  • Indirect Immunofluorescence (IIF): Another common technique to determine antibody titers.

  • Indirect Hemagglutination (IHA): A classical method for antibody detection.

Follow-up Strategy:

  • Establish a baseline antibody titer before treatment.

  • Monitor antibody levels at regular intervals post-treatment (e.g., 6 months, 1 year, and annually thereafter).

  • A consistent decline in titers is a positive prognostic indicator. Seroreversion is the ultimate goal but may take years to occur in chronically infected individuals.[10] It is important to note that in some preclinical studies with MK-436, indirect immunofluorescence tests remained positive even in parasitologically cured mice, suggesting that serology alone may not be a definitive marker of early cure.[2]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating parasitological cure after treatment with an experimental drug like MK-436.

G cluster_0 Post-Treatment Evaluation treatment Completion of MK-436 Treatment initial_assessment Initial Parasitological Assessment treatment->initial_assessment 1-3 months long_term_monitoring Long-Term Follow-Up initial_assessment->long_term_monitoring If negative treatment_failure Treatment Failure initial_assessment->treatment_failure If positive cure_determination Determination of Parasitological Cure long_term_monitoring->cure_determination Sustained negativity long_term_monitoring->treatment_failure Relapse

Caption: Workflow for assessing parasitological cure post-treatment.

G cluster_methods Parasitological and Molecular Methods cluster_immuno Immunological Monitoring xenodiagnosis Xenodiagnosis Vector-based detection of live parasites haemoculture Haemoculture In vitro culture of residual parasites qpcr qPCR Highly sensitive detection of parasite DNA long_term_cure Confirmation of Cure (Sustained absence of infection) qpcr->long_term_cure Sustained Negative Results serology Serology (ELISA, IIF) Monitoring of host antibody response initial_assessment Initial Assessment (Direct evidence of parasite clearance) initial_assessment->xenodiagnosis initial_assessment->haemoculture initial_assessment->qpcr long_term_cure->serology

Caption: Interrelationship of methods for validating cure.

References

The Forgotten Candidate: A Comparative Analysis of Chagas Disease Treatments and the Historical Data of MK-436

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of Chagas disease treatment has been dominated by two key players for decades: benznidazole and nifurtimox. While the quest for novel therapies continues, a look back at historical candidates offers valuable insights. This guide provides a comparative analysis of the long-term efficacy and relapse rates of the current standard-of-care treatments for Chagas disease, alongside a review of the preclinical data for MK-436, a once-promising but now seemingly abandoned compound.

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant public health challenge in Latin America and increasingly in other parts of the world due to migration.[1][2] The chronic phase of the disease can lead to severe cardiac and gastrointestinal complications.[3][4] For years, the therapeutic arsenal has been limited to benznidazole and nifurtimox, both developed in the 1960s and 1970s.[5]

This guide synthesizes available data on the long-term outcomes of these treatments and revisits the preclinical findings for MK-436, a nitroimidazole compound that showed high efficacy in early studies but for which clinical development appears to have stalled.

Comparative Efficacy of Chagas Disease Treatments

The primary goals of treatment for Chagas disease are to eliminate the T. cruzi parasite, prevent or delay the progression of the disease, and reduce the risk of congenital transmission. The long-term efficacy of benznidazole and nifurtimox has been the subject of numerous studies, with cure rates varying depending on the patient's age, the phase of the disease, and the geographic region.

TreatmentPatient PopulationStudy DurationKey Efficacy & Relapse/Cure Rate Findings
MK-436 Mice (preclinical)Acute and Chronic InfectionIn studies from the 1980s, MK-436 demonstrated high efficacy in mice, with cure rates ranging from 72% to 100% in clearing T. cruzi parasites.[6][7][8] Parasitemia was reported to disappear within 24 hours of treatment initiation.[7][8] However, positive serological responses persisted in a majority of the treated and parasitologically cured mice.[7][8] There is no available data on its long-term efficacy or relapse rates in humans.
Benznidazole Adults and Children (Chronic Phase)Up to 27 yearsLong-term follow-up studies have shown that benznidazole can significantly reduce parasite load and may slow the progression of cardiac disease.[9][10][11][12] A 27-year cohort study in Brazil demonstrated higher parasitological cure rates and increased survival in treated patients compared to an untreated group.[10][11] The overall mortality over 27 years was 4.8% in the treated group versus 38.1% in the untreated group.[11] However, adverse events are common and can lead to treatment discontinuation.[9][13]
Nifurtimox Adults and Children (Chronic Phase)Up to 4 yearsNifurtimox has also been shown to be effective in treating Chagas disease, particularly in children.[14][15][16][17] A long-term retrospective cohort study showed that nifurtimox was highly effective, with clearance of parasitemia and a decrease in T. cruzi antibodies observed as markers of treatment response.[14][15][16] Seroconversion rates are higher in younger patients.[14][15][16] Similar to benznidazole, nifurtimox is associated with frequent adverse effects.[18][19]

Experimental Protocols

MK-436 Preclinical Studies (1980s)

Methodology for Efficacy Assessment in Mice:

  • Animal Model: Mice were chronically infected with various strains of Trypanosoma cruzi.[6]

  • Treatment Regimen: MK-436 was administered by gavage at doses of 250 mg per kg body weight, given twice daily.[6]

  • Parasitological Cure Assessment: Cure was determined through a combination of methods including xenodiagnosis, haemoculture, and inoculation of blood into newborn mice.[6]

  • Serological and Histopathological Analysis: Indirect immunofluorescence tests were used to assess the antibody response.[6][7] Histopathological examinations of cardiac and muscular tissues were performed to evaluate the clearance of lesions.[6]

Signaling Pathways and Experimental Workflow

The mechanism of action for nitroimidazole compounds like MK-436, benznidazole, and nifurtimox is believed to involve the generation of reactive nitro radicals that damage parasite DNA and other macromolecules.

Chagas_Disease_Treatment_Workflow cluster_diagnosis Diagnosis cluster_treatment Treatment cluster_followup Long-Term Follow-up Patient_with_suspected_Chagas Patient with Suspected Chagas Disease Serological_Tests Serological Tests (ELISA, IHA, IFA) Patient_with_suspected_Chagas->Serological_Tests Parasitological_Tests Parasitological Tests (Microscopy, PCR) Patient_with_suspected_Chagas->Parasitological_Tests Treatment_Decision Treatment Decision (Benznidazole or Nifurtimox) Serological_Tests->Treatment_Decision Parasitological_Tests->Treatment_Decision Drug_Administration Drug Administration (Oral, 60-90 days) Treatment_Decision->Drug_Administration Monitoring Monitoring for Adverse Events Drug_Administration->Monitoring Efficacy_Assessment Efficacy Assessment (Serology, PCR) Monitoring->Efficacy_Assessment Clinical_Evaluation Clinical Evaluation (Cardiac, GI) Efficacy_Assessment->Clinical_Evaluation Years to Decades

Caption: Workflow for the diagnosis, treatment, and long-term follow-up of Chagas disease patients.

Nitroimidazole_Mechanism_of_Action Nitroimidazole_Prodrug Nitroimidazole Prodrug (e.g., Benznidazole, Nifurtimox, MK-436) Parasite_Nitroreductase Parasite Nitroreductase Nitroimidazole_Prodrug->Parasite_Nitroreductase Activation Reactive_Nitro_Radicals Reactive Nitro Radicals Parasite_Nitroreductase->Reactive_Nitro_Radicals Macromolecular_Damage Macromolecular Damage (DNA, lipids, proteins) Reactive_Nitro_Radicals->Macromolecular_Damage Parasite_Death Parasite Death Macromolecular_Damage->Parasite_Death

Caption: Proposed mechanism of action for nitroimidazole-based drugs against Trypanosoma cruzi.

Conclusion

Benznidazole and nifurtimox remain the cornerstones of Chagas disease treatment, demonstrating long-term efficacy in reducing parasite burden and potentially mitigating disease progression, particularly when administered early. However, their significant side effect profiles underscore the urgent need for safer and more effective therapeutic options.

The historical preclinical data for MK-436 revealed a compound with potent anti-trypanosomal activity in animal models. The reasons for its apparent lack of clinical development are not publicly available but highlight a common challenge in drug discovery and development. Revisiting such historical candidates, in light of modern pharmacological and toxicological screening methods, could potentially unveil new avenues for tackling this neglected tropical disease. Further research into novel drug targets and combination therapies is crucial to improving outcomes for the millions of people affected by Chagas disease worldwide.

References

Comparative Safety Analysis: Gepirone (Exxua) vs. Existing Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The landscape of treatment for Major Depressive Disorder (MDD) is continually evolving, with a focus on developing novel agents with improved safety and tolerability profiles. This guide provides a comparative analysis of the safety profile of gepirone (Exxua), a recently approved antidepressant with a novel mechanism of action, against established classes of antidepressants, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Due to the lack of publicly available information on a compound designated "MK-436" for the treatment of depression, this analysis focuses on gepirone as a relevant novel agent.

Executive Summary

Gepirone, a selective 5-HT1A receptor agonist, offers a distinct pharmacological profile compared to SSRIs and SNRIs.[1][2] This translates to a different side-effect profile, notably a lower incidence of sexual dysfunction and weight gain, which are common adverse effects associated with SSRIs and SNRIs.[3][4][5] However, a key safety consideration for gepirone is its potential to prolong the QTc interval, necessitating baseline and periodic electrocardiogram (ECG) monitoring.[6][7][8] The most frequently reported adverse events with gepirone are dizziness and nausea, which are generally mild to moderate and often transient.[3][5]

Quantitative Safety Data

The following tables summarize the incidence of common and serious adverse events reported in clinical trials for gepirone, SSRIs, and SNRIs. It is important to note that rates can vary depending on the specific drug within a class, dose, and patient population.

Table 1: Incidence of Common Adverse Events (%)

Adverse EventGepirone (ER)[3][4][6]SSRIs (Pooled Data)[9][10][11][12]SNRIs (Pooled Data)[9][10][11][12]Placebo[6][9][10]
Dizziness13.15-159-206.0
Nausea15.715-2520-447.0
Insomnia6.210-2012-245.0
Headache12.910-2013-2410.0
Sexual DysfunctionComparable to Placebo20-7030-805-15
Weight GainComparable to Placebo5-155-15<5
Somnolence~510-2010-25~5
Dry Mouth<55-1510-25<5

Table 2: Serious Adverse Events and Key Safety Considerations

Adverse Event/Safety ConcernGepirone (Exxua)SSRIsSNRIs
QTc Prolongation Yes, requires ECG monitoring. [6][7][8]Citalopram and escitalopram have a known risk.Venlafaxine has a dose-dependent risk.
Serotonin Syndrome Risk, especially with other serotonergic agents. [13]Risk, especially with other serotonergic agents. [14][15]Risk, especially with other serotonergic agents. [16][17]
Suicidal Thoughts and Behaviors Boxed warning (class effect for antidepressants). [18]Boxed warning (class effect for antidepressants). Boxed warning (class effect for antidepressants).
Discontinuation Syndrome Lower reported incidence.Common, especially with shorter half-life agents (e.g., paroxetine).Common, especially with venlafaxine.
Hypertension No significant effect.[5]Generally no effect.Can cause sustained increases in blood pressure (especially venlafaxine and desvenlafaxine).[16]
Drug Interactions Primarily via CYP3A4.[19]Primarily via CYP2D6 and other CYP enzymes.[14][15]Primarily via CYP2D6 and other CYP enzymes.[15][17]

Experimental Protocols for Key Safety Assessments

QTc Interval Monitoring Protocol for Gepirone

Given the known risk of QTc prolongation with gepirone, the prescribing information recommends a specific protocol for ECG monitoring.[7][8]

  • Baseline Assessment: A baseline ECG should be performed on all patients before initiating treatment with gepirone to determine their baseline QTc interval.[7] Treatment should not be initiated if the QTc is >450 msec.[7]

  • Electrolyte Monitoring: Electrolyte abnormalities, particularly hypokalemia and hypomagnesemia, can increase the risk of QTc prolongation. Therefore, it is recommended to correct any electrolyte imbalances before starting gepirone and to monitor electrolytes periodically during treatment, especially in patients at risk.[6]

  • Monitoring During Titration and Treatment: ECG monitoring should be repeated during dose titration and periodically throughout treatment.[7] More frequent monitoring is advised for patients who develop a QTc interval ≥450 msec or who are taking concomitant medications known to prolong the QT interval.[7]

Signaling Pathways and Mechanisms of Action

The distinct safety profiles of gepirone, SSRIs, and SNRIs are rooted in their different mechanisms of action and effects on neurotransmitter signaling pathways.

Gepirone Signaling Pathway

Gepirone is a selective agonist of the 5-HT1A serotonin receptor. It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[2][20][21] Chronic treatment leads to the desensitization of presynaptic autoreceptors, which increases the release of serotonin into the synaptic cleft.[20][21] Postsynaptically, it modulates signaling cascades including the cAMP/PKA, PI3K, and MAPK/ERK pathways.[20][21]

Gepirone_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gepirone Gepirone 5-HT1A_auto 5-HT1A Autoreceptor Gepirone->5-HT1A_auto (Full Agonist) Serotonin_Release Serotonin Release 5-HT1A_auto->Serotonin_Release Desensitization (Chronic) leads to Increased Release Gepirone_post Gepirone 5-HT1A_post Postsynaptic 5-HT1A Receptor Gepirone_post->5-HT1A_post (Partial Agonist) Signaling_Cascades cAMP/PKA, PI3K, MAPK/ERK Pathways 5-HT1A_post->Signaling_Cascades Therapeutic_Effects Antidepressant Effects Signaling_Cascades->Therapeutic_Effects

Gepirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.

SSRI Mechanism of Action

SSRIs selectively inhibit the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[22][23] This blockade leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[24]

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Serotonin Increased Serotonin Postsynaptic_Receptors Postsynaptic Serotonin Receptors Serotonin->Postsynaptic_Receptors Therapeutic_Effects Antidepressant Effects Postsynaptic_Receptors->Therapeutic_Effects

SSRIs increase synaptic serotonin by blocking its reuptake transporter (SERT).

SNRI Mechanism of Action

SNRIs inhibit the reuptake of both serotonin and norepinephrine by blocking their respective transporters, SERT and the norepinephrine transporter (NET).[25][26] This dual action increases the levels of both neurotransmitters in the synaptic cleft, which can be beneficial for treating a broader range of depressive symptoms, including those related to pain.[25]

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SNRI SNRI SERT SERT SNRI->SERT Blocks NET NET SNRI->NET Blocks Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Mediates Serotonin Increased Serotonin Norepinephrine Increased Norepinephrine Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Therapeutic_Effects Antidepressant Effects Postsynaptic_Receptors->Therapeutic_Effects

SNRIs increase both serotonin and norepinephrine by blocking their respective transporters.

References

Safety Operating Guide

Essential Safety and Disposal Information for MK-436

Author: BenchChem Technical Support Team. Date: December 2025

Based on the available information, a specific Safety Data Sheet (SDS) for MK-436 (CAS Number: 33450-08-7), an anti-trypanosomal agent, is not readily available in the public domain. Therefore, the following disposal procedures are based on general best practices for the handling and disposal of hazardous chemical waste in a laboratory setting, as outlined by various environmental health and safety guidelines.[1][2][3][4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][4]

This document provides procedural guidance for the safe handling and disposal of MK-436 in a research environment. The information is intended for researchers, scientists, and drug development professionals.

I. Pre-Disposal Planning and Waste Minimization

Effective waste management begins with careful planning to minimize the generation of hazardous waste.

  • Procurement: Order only the necessary quantities of MK-436 for your experiments to avoid surplus.

  • Inventory Management: Maintain a current inventory of all chemicals to prevent unnecessary purchases.

  • Scale of Experiments: When possible, reduce the scale of your experiments to minimize the volume of waste produced.

II. Personal Protective Equipment (PPE)

When handling MK-436, appropriate personal protective equipment must be worn to ensure personal safety.

PPE CategorySpecific Requirements
Eye/Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Consult with your institution's EHS for specific recommendations.

III. Step-by-Step Disposal Protocol for MK-436

The following steps outline the proper procedure for disposing of waste containing MK-436.

  • Waste Characterization: All waste streams containing MK-436 must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Do not mix MK-436 waste with other waste streams unless specifically instructed to do so by your EHS office.

    • Keep solid and liquid waste in separate, clearly labeled containers.

    • Sharps contaminated with MK-436 (e.g., needles, scalpels) must be disposed of in a designated, puncture-resistant sharps container.

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, leak-proof lid for all MK-436 waste.[1][3]

    • The container must be in good condition, free from cracks or leaks.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "MK-436," and the approximate concentration and quantity. Your institution may provide specific hazardous waste labels.[2][4]

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the waste container closed at all times, except when adding waste.[2][3]

    • It is good practice to use secondary containment (e.g., a plastic tub) for liquid waste containers to prevent spills.[2]

  • Disposal Request:

    • Once the container is full or you have finished generating this type of waste, contact your institution's EHS office to arrange for a hazardous waste pickup.[2]

    • Do not dispose of MK-436 waste down the drain or in the regular trash.[2][4]

IV. Spill and Emergency Procedures

In the event of a spill of MK-436, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Cleanup: Collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

V. Disposal of Empty Containers

Empty containers that previously held MK-436 must also be disposed of properly.

  • Containers that held acutely toxic materials may need to be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[2]

  • Consult your EHS office for specific procedures regarding the disposal of empty chemical containers. In some cases, after proper decontamination, they may be disposed of as regular waste after defacing the label.[2]

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Waste (Solid, Liquid, Sharps) A->B C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Closed D->E F Request EHS Waste Pickup E->F G EHS Transports for Proper Disposal F->G H Spill Occurs I Alert Personnel & Evacuate if Necessary H->I J Contain Spill with Absorbent Material I->J K Collect Waste in Sealed Container J->K L Decontaminate Area K->L L->D Place spill waste in SAA

Caption: Workflow for the proper handling and disposal of MK-436 waste.

References

Personal protective equipment for handling MK 436

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for MK 436

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for the handling of this compound, an anti-trypanosomal agent, in a laboratory setting.[1] These guidelines are based on general best practices for handling potent pharmaceutical compounds. Always consult a specific Safety Data Sheet (SDS) for this compound if available from your supplier and adhere to your institution's and national safety regulations. In the absence of a specific SDS, the following precautions for handling potent compounds should be strictly followed.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to prevent exposure to hazardous chemicals. Below is a summary of recommended PPE for handling this compound.

TaskRecommended PPE
Compound Storage and Transport - Laboratory Coat- Safety Glasses- Nitrile Gloves
Weighing and Solution Preparation - Disposable Gown (solid front, long sleeves)- Double Nitrile Gloves- Safety Goggles or Face Shield- N95 or higher respirator (if not handled in a containment hood)
Handling of Solutions - Laboratory Coat or Disposable Gown- Nitrile Gloves- Safety Glasses with side shields
Waste Disposal - Disposable Gown- Double Nitrile Gloves- Safety Goggles or Face Shield
Spill Cleanup - Disposable Coveralls- Double Nitrile Gloves- Chemical-resistant Boots- Full-face respirator with appropriate cartridges

Note: Always inspect gloves for tears or degradation before and during use. Change gloves frequently and immediately after known contact with the compound.

Operational Plan: Handling Procedures

2.1. Engineering Controls:

  • All work involving the weighing of powdered this compound or the preparation of concentrated stock solutions should be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a similar containment primary engineering control (C-PEC) to minimize the risk of inhalation.

2.2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.[2]

  • Access to the storage area should be restricted to authorized personnel.

2.3. Weighing and Reconstitution:

  • Handle solid forms of this compound within a chemical fume hood on a disposable weigh paper or in a tared container.

  • Use dedicated, clearly labeled utensils (spatulas, etc.) for handling the compound.

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

2.4. General Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container labeled as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE as outlined in the table above. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area thoroughly. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_ppe Personal Protective Equipment storage Storage weighing Weighing in Hood storage->weighing dissolving Dissolving in Hood weighing->dissolving ppe_weighing Gown, Double Gloves, Goggles, Respirator weighing->ppe_weighing handling Handling Solutions dissolving->handling solid_waste Solid Waste handling->solid_waste liquid_waste Liquid Waste handling->liquid_waste sharps_waste Sharps Waste handling->sharps_waste ppe_handling Lab Coat, Gloves, Safety Glasses handling->ppe_handling

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK 436
Reactant of Route 2
Reactant of Route 2
MK 436

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.